molecular formula C8H12N2O B1380657 2-Ethoxy-6-methylpyridin-3-amine CAS No. 1501925-63-8

2-Ethoxy-6-methylpyridin-3-amine

Numéro de catalogue: B1380657
Numéro CAS: 1501925-63-8
Poids moléculaire: 152.19 g/mol
Clé InChI: SBAHVTBLSJFESH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Ethoxy-6-methylpyridin-3-amine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-6-methylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-6-methylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-ethoxy-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-8-7(9)5-4-6(2)10-8/h4-5H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAHVTBLSJFESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Ethoxy-6-methylpyridin-3-amine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to

CAS Number: 1501925-63-8 [1][2][3][4][5][6][7]

Abstract

This technical guide provides a comprehensive analysis of , a specialized heterocyclic building block increasingly utilized in the synthesis of Lysophosphatidic Acid Receptor 1 (LPA1) antagonists and kinase inhibitors.[2] Designed for medicinal chemists and process scientists, this document details the compound’s physicochemical profile, validated synthetic pathways, and critical handling protocols. Emphasis is placed on the practical execution of nucleophilic aromatic substitution (


) and nitro-reduction workflows to ensure high-purity isolation.
Chemical Identity & Physicochemical Profile
PropertySpecification
CAS Number 1501925-63-8
IUPAC Name
Synonyms 3-Amino-2-ethoxy-6-methylpyridine; 2-Ethoxy-6-picolin-3-amine
Molecular Formula

Molecular Weight 152.19 g/mol
SMILES CCOC1=NC(C)=CC=C1N
Appearance Pale yellow to brown solid or oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Key Functional Groups Primary Amine (

), Ethoxy ether (

), Methyl (

)
Strategic Importance in Drug Discovery

serves as a "privileged scaffold" in modern medicinal chemistry.[2] Its structure offers a unique electronic profile:

  • The 2-Ethoxy Group: Provides lipophilicity and steric bulk, often occupying hydrophobic pockets in enzymes (e.g., kinases) or receptors (e.g., LPA1).[2] It also modulates the basicity of the pyridine nitrogen.

  • The 3-Amino Group: Acts as a primary handle for amidation, urea formation, or Buchwald-Hartwig cross-couplings, allowing the attachment of complex "tail" regions in drug candidates.

  • LPA1 Antagonism: This specific motif is a key intermediate in the synthesis of sulfamoyl-azetidine derivatives investigated for the treatment of fibrotic diseases (e.g., Idiopathic Pulmonary Fibrosis) [1].[2]

Validated Synthetic Protocols

The synthesis of typically follows a two-step sequence: Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction .[2]
Step 1: Ethoxylation (

)

Precursor: 2-Fluoro-6-methyl-3-nitropyridine (or the 2-Chloro analog).[2] Reagent: Sodium Ethoxide (NaOEt) or Ethanol/Base.[2]

Protocol:

  • Preparation: Charge a reaction vessel with 2-fluoro-6-methyl-3-nitropyridine (1.0 eq) and absolute ethanol (10-15 volumes).

  • Base Addition: Cool the mixture to 0°C. Slowly add Sodium Ethoxide (1.1–1.2 eq) or Potassium Carbonate (

    
    ). Note: The fluoro-derivative is highly reactive; temperature control is crucial to prevent bis-addition or degradation.[2]
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT). Monitor by LC-MS for the disappearance of the starting material and formation of the intermediate 2-ethoxy-6-methyl-3-nitropyridine .[2]

  • Workup: Concentrate the solvent. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water/brine.[2] Dry over

    
     and concentrate.
    
    • Critical Insight: If using the 2-Chloro precursor, heating (reflux) may be required due to the lower leaving group ability of chloride compared to fluoride.[2]

Step 2: Nitro Reduction

Precursor: 2-Ethoxy-6-methyl-3-nitropyridine.[2][6] Method: Hydrogenation (


) or Iron-mediated reduction.[2]

Protocol (Catalytic Hydrogenation - Preferred for Purity):

  • Dissolution: Dissolve the nitro intermediate in Methanol or Ethanol .

  • Catalyst: Add 10% Pd/C (5-10 wt% loading) under an inert atmosphere (Nitrogen).

  • Hydrogenation: Purge with Hydrogen gas (

    
    ) and stir under a hydrogen balloon (1 atm) or slight pressure (30 psi) at RT.
    
  • Completion: Reaction is typically fast (1–4 hours).[2] Monitor for the amine peak (

    
    ).[2]
    
  • Isolation: Filter the catalyst through a Celite pad. Wash the pad with methanol. Concentrate the filtrate to yield .

Protocol (Iron/Ammonium Chloride - Alternative for Halogen-Sensitive Scaffolds):

  • If the molecule contains other sensitive halogens, use Fe powder (5 eq) and

    
      (5 eq) in Ethanol/Water (3:[2]1) at 70°C.
    
Visualization of Synthetic Workflow

Synthesis_Pathway SM Starting Material 2-Fluoro-6-methyl- 3-nitropyridine Reagent1 Ethanol / NaOEt (SnAr Reaction) SM->Reagent1 Inter Intermediate 2-Ethoxy-6-methyl- 3-nitropyridine Reagent1->Inter 0°C to RT, 2h Reagent2 H2, Pd/C (Reduction) Inter->Reagent2 Product Target Product 2-Ethoxy-6-methyl- pyridin-3-amine (CAS 1501925-63-8) Reagent2->Product MeOH, 1 atm H2

Caption: Two-step synthesis of via nucleophilic substitution and catalytic hydrogenation.

Handling, Safety & Storage

Hazard Classification (Inferred from Aminopyridines):

  • Acute Toxicity: Likely toxic if swallowed or in contact with skin (Category 3).[2]

  • Irritation: Causes skin irritation and serious eye irritation.[8]

  • Sensitization: Potential skin sensitizer.

Storage Protocol:

  • Atmosphere: Store under inert gas (Nitrogen or Argon).[2] Aminopyridines can oxidize (darken) upon prolonged exposure to air.[2]

  • Temperature: Refrigerator (

    
    ) recommended for long-term stability.[2]
    
  • Container: Amber glass vials to protect from light.

Self-Validating Safety Check:

  • Before use: Check the appearance. If the solid has turned from pale yellow to dark brown/black, purify via silica gel chromatography (Eluent: Hexanes/EtOAc) before use in sensitive coupling reactions.[2]

References
  • Patent: L.A. McAllister, et al. "Combination of an azetidine LPA1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases." WO2021110805A1. Published June 10, 2021.

  • Supplier Data: BLD Pharm. " Product Page."[2][6] Accessed 2026.[9]

  • Chemical Database: AA Blocks. "Product Index: CAS 1501925-63-8." Accessed 2026.[9]

Sources

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethoxy-6-methylpyridin-3-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its unique arrangement of an amino, an ethoxy, and a methyl group on the pyridine scaffold makes it a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents. This guide provides a comprehensive overview of a scientifically robust, multi-step synthesis pathway for 2-Ethoxy-6-methylpyridin-3-amine, designed for researchers, scientists, and drug development professionals. The described pathway is based on established and reliable chemical transformations, ensuring a high degree of reproducibility.

The synthesis commences with the commercially available and cost-effective starting material, 2-amino-6-methylpyridine, and proceeds through a series of functional group interconversions to yield the target molecule. Each step has been selected based on its efficiency, selectivity, and scalability.

Proposed Synthesis Pathway

The synthesis of 2-Ethoxy-6-methylpyridin-3-amine can be strategically achieved in a four-step sequence. This pathway is designed for optimal control over regioselectivity and functional group compatibility.

Synthesis_Pathway A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Chloro-6-methyl-3-nitropyridine B->C Sandmeyer Reaction (NaNO₂, HCl, CuCl) D 2-Ethoxy-6-methyl-3-nitropyridine C->D Ethoxylation (SNAr) (NaOEt, EtOH) E 2-Ethoxy-6-methylpyridin-3-amine D->E Reduction (H₂, Pd/C)

Caption: Proposed four-step synthesis of 2-Ethoxy-6-methylpyridin-3-amine.

Step 1: Nitration of 2-Amino-6-methylpyridine

The initial step involves the regioselective nitration of 2-amino-6-methylpyridine to introduce a nitro group at the 3-position, yielding 2-amino-6-methyl-3-nitropyridine. The amino group at the 2-position is a powerful activating group and directs electrophilic substitution to the ortho (3-position) and para (5-position). The 3-position is favored due to less steric hindrance from the adjacent methyl group.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add 2-amino-6-methylpyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as aqueous ammonia or sodium hydroxide, until a precipitate forms.

  • Collect the solid precipitate of 2-amino-6-methyl-3-nitropyridine by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

ParameterValueReference
Starting Material2-Amino-6-methylpyridineCommercially Available
ReagentsConc. H₂SO₄, Conc. HNO₃[1]
Temperature0-10 °C[1]
Typical YieldModerate to High[1]
Step 2: Diazotization and Chlorination to 2-Chloro-6-methyl-3-nitropyridine

In this step, the amino group of 2-amino-6-methyl-3-nitropyridine is converted into a more versatile chloro group via a Sandmeyer-type reaction. The amino group is first transformed into a diazonium salt using sodium nitrite in an acidic medium. The diazonium salt is then displaced by a chloride ion, typically using a copper(I) chloride catalyst, to furnish 2-chloro-6-methyl-3-nitropyridine.

Experimental Protocol:

  • Suspend 2-amino-6-methyl-3-nitropyridine in an aqueous solution of hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-chloro-6-methyl-3-nitropyridine, which can be purified by recrystallization or column chromatography.[2]

Step 3: Ethoxylation of 2-Chloro-6-methyl-3-nitropyridine

The third step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the desired ethoxy group. The chlorine atom at the 2-position of 2-chloro-6-methyl-3-nitropyridine is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen atom.[3] Reaction with sodium ethoxide in ethanol efficiently displaces the chloride to yield 2-ethoxy-6-methyl-3-nitropyridine.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the freshly prepared sodium ethoxide solution, add 2-chloro-6-methyl-3-nitropyridine portion-wise with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize any excess sodium ethoxide with a dilute acid (e.g., acetic acid).

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product, which can be purified by column chromatography on silica gel.

ParameterValueReference
Starting Material2-Chloro-6-methyl-3-nitropyridine[2]
ReagentsSodium ethoxide, Ethanol[4][5]
Reaction TypeNucleophilic Aromatic Substitution (SNAr)[3]
Typical YieldHigh[4][5]
Step 4: Reduction of 2-Ethoxy-6-methyl-3-nitropyridine

The final step in the synthesis is the reduction of the nitro group in 2-ethoxy-6-methyl-3-nitropyridine to an amino group, yielding the target molecule, 2-ethoxy-6-methylpyridin-3-amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • Dissolve 2-ethoxy-6-methyl-3-nitropyridine in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

  • Transfer the solution to a hydrogenation vessel.

  • Carefully add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to afford the final product, 2-ethoxy-6-methylpyridin-3-amine.[6]

Reduction_Mechanism cluster_0 Catalytic Hydrogenation Nitro R-NO₂ Nitroso R-NO Nitro->Nitroso + H₂ Hydroxylamine R-NHOH Nitroso->Hydroxylamine + H₂ Amine R-NH₂ Hydroxylamine->Amine + H₂ H2_PdC H₂ / Pd-C

Caption: Simplified mechanism of nitro group reduction via catalytic hydrogenation.

Conclusion

The presented four-step synthesis provides a reliable and logical pathway for the preparation of 2-ethoxy-6-methylpyridin-3-amine from readily available starting materials. This guide offers detailed experimental protocols and explains the underlying chemical principles for each transformation, serving as a valuable resource for researchers in organic and medicinal chemistry. The modular nature of this synthesis could also allow for the preparation of a variety of analogues by employing different nucleophiles in Step 3 or by further functionalization of the final product.

References

  • Bussiere, D. E., et al. (2013). Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. PubChem. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128, 4592-4593.
  • ResearchGate. (n.d.). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-alkylpyridines.
  • ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide. PubChem. Retrieved from [Link]

  • SciSpace. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine (CAS No.: 38533-61-8). Retrieved from [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (n.d.).
  • PubMed Central (PMC). (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • Google Patents. (n.d.). Preparation method of 2, 6-dichloro-3-nitropyridine.

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Ethoxy-6-methylpyridin-3-amine: Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Boiling Point in Drug Discovery

The boiling point of a compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, causing a phase transition from liquid to gas.[1][2] In the context of drug development, this fundamental physical constant is of paramount importance for several reasons:

  • Purification: Distillation, a primary technique for purifying liquid organic compounds, is entirely dependent on differences in boiling points.[3] An accurate knowledge of the boiling point of 2-Ethoxy-6-methylpyridin-3-amine is essential for developing efficient purification protocols to remove impurities.

  • Compound Identification and Purity Assessment: A sharp and constant boiling point is a strong indicator of a substance's purity.[4] Any deviation from a reference value can suggest the presence of contaminants.

  • Process Chemistry and Scale-Up: For the synthesis of active pharmaceutical ingredients (APIs), controlling reaction temperatures is critical. Understanding the boiling point of intermediates and final products informs the selection of appropriate solvents and reaction conditions, preventing unwanted evaporation or decomposition.

  • Safety and Handling: The volatility of a compound, which is directly related to its boiling point, is a key factor in assessing its handling risks, such as inhalation exposure.

Physicochemical Properties and Structural Analysis

Table 1: Physicochemical Properties of 2-Ethoxy-6-methylpyridin-3-amine and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
2-Ethoxy-6-methylpyridin-3-amine C₈H₁₂N₂O152.19Not Experimentally DeterminedTarget Compound
5-Ethoxy-6-methylpyridin-2-amineC₈H₁₂N₂O152.19261.3 at 760 mmHgStructural Isomer[5]
[(3-Ethoxypyridin-2-yl)methyl]amineC₈H₁₂N₂O152.19240.8 ± 20.0 (Predicted)Structural Isomer[6]
2-Methoxy-6-methylpyridin-3-amineC₇H₁₀N₂O138.17Not AvailableRelated structure with a methoxy group instead of ethoxy.[7][8]
2-Amino-6-methylpyridineC₆H₈N₂108.14208-209Lacks the ethoxy group.[9]

The structure of 2-Ethoxy-6-methylpyridin-3-amine, with its combination of a pyridine ring, an amine group, an ethoxy group, and a methyl group, dictates its physicochemical properties. The boiling point is primarily influenced by the strength of intermolecular forces:

  • Hydrogen Bonding: The primary amine group (-NH₂) is capable of forming strong hydrogen bonds, which significantly increases the energy required to separate the molecules and thus raises the boiling point.

  • Dipole-Dipole Interactions: The polar pyridine ring and the C-O and C-N bonds create permanent dipoles, leading to dipole-dipole attractions between molecules.

  • Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size and surface area of the molecule.

Based on the boiling points of structurally similar compounds (Table 1), the boiling point of 2-Ethoxy-6-methylpyridin-3-amine is anticipated to be in a comparable range, likely above 200°C at atmospheric pressure. The presence of the ethoxy group, as opposed to a smaller methoxy group, would slightly increase the molecular weight and surface area, suggesting a marginally higher boiling point than its methoxy analog.

Experimental Determination of Boiling Point

Given the absence of a literature value, the experimental determination of the boiling point of 2-Ethoxy-6-methylpyridin-3-amine is a critical step. The following section provides a detailed protocol for the capillary method, a common and reliable technique for determining the boiling point of small quantities of a liquid.

Principle of the Capillary Method

This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external pressure.[1] A small, inverted capillary tube traps vapor from the heated liquid. As the temperature rises, the vapor pressure inside the capillary increases. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.

Health and Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 2-Ethoxy-6-methylpyridin-3-amine and related compounds. While a specific SDS for the target molecule may not be available, data from analogous structures should be considered.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Ventilation: All handling of 2-Ethoxy-6-methylpyridin-3-amine should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any vapors.[10][11]

  • Incompatible Materials: Avoid contact with strong acids, acid chlorides, and oxidizing agents.[10][11]

  • First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[10][11] If inhaled, move to fresh air.[10] If swallowed, rinse the mouth and do not induce vomiting; seek immediate medical attention.[10]

Experimental Protocol: Capillary Method

Materials and Equipment:

  • 2-Ethoxy-6-methylpyridin-3-amine sample

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating apparatus (e.g., oil bath, heating block)

  • Stirring mechanism (for oil bath)

  • Clamp and stand

Workflow Diagram:

Boiling_Point_Determination cluster_setup Experimental Setup cluster_measurement Measurement A 1. Prepare Sample: Add a small amount of 2-Ethoxy-6-methylpyridin-3-amine to a fusion tube. B 2. Insert Capillary: Place a sealed capillary tube (open end down) into the liquid. A->B C 3. Assemble Apparatus: Attach the fusion tube to a thermometer and place in a heating bath. B->C D 4. Heat Gently: Slowly heat the bath while stirring. C->D E 5. Observe Bubbles: Note the temperature (T1) when a rapid stream of bubbles emerges from the capillary. D->E F 6. Cool Down: Remove heat and allow the apparatus to cool slowly. E->F G 7. Record Boiling Point: Note the temperature (T2) when the last bubble enters the capillary. The boiling point is the average of T1 and T2. F->G

Figure 1: Workflow for Boiling Point Determination by the Capillary Method.

Step-by-Step Procedure:

  • Preparation: Seal one end of a capillary tube by heating it in the flame of a Bunsen burner.

  • Sample Introduction: Place a small amount (a few milliliters) of 2-Ethoxy-6-methylpyridin-3-amine into a small test tube or fusion tube.

  • Capillary Placement: Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a small piece of wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a heating block). The heat should be applied gradually and with constant stirring to ensure uniform temperature distribution.

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as the air inside expands. When the boiling point is approached, a rapid and continuous stream of bubbles will be observed. Record the temperature at which this occurs.

  • Cooling and Confirmation: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point.

  • Repeat: For accuracy, it is advisable to repeat the determination. A pure compound should have a boiling range of 1-2°C.

Advanced Methods for Boiling Point Determination

For more precise measurements or for compounds that are available in very small quantities, other techniques can be employed:

  • Simple Distillation: This method involves heating the liquid in a distillation flask and recording the temperature at which the vapor pressure equals the atmospheric pressure.[1] It requires a larger sample size (at least 5 mL).[1]

  • Gas Chromatography (GC): The retention time of a compound in a gas chromatograph is related to its boiling point. By calibrating the instrument with compounds of known boiling points, the boiling point of an unknown can be estimated.

  • Differential Scanning Calorimetry (DSC): DSC can be used to measure the temperature of the phase transition from liquid to gas.

Conclusion and Future Work

While a definitive experimental boiling point for 2-Ethoxy-6-methylpyridin-3-amine is not currently published, this guide provides a robust framework for its determination. The provided experimental protocol, coupled with a thorough understanding of the underlying principles and safety considerations, will enable researchers to accurately characterize this important chemical entity. The determination of this fundamental physical property is a critical step in facilitating its broader use in drug discovery and development. It is recommended that the experimentally determined boiling point, once established, be reported in the scientific literature to aid future research.

References

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]

  • Estimation of the Normal Boiling Point of Organic Compounds. (2006, March 15). ACS Publications. [Link]

  • Boiling Point Determination of Organic Compounds: Chemistry Guide. (2025, July 24). Vedantu. [Link]

  • DETERMINATION OF BOILING POINTS. Unknown Source. [Link]

  • SAFETY DATA SHEET. Unknown Source. [Link]

  • 5-Ethoxy-6-methylpyridin-2-amine | CAS 73101-79-8. AMERICAN ELEMENTS. [Link]

Sources

Technical Deep Dive: Mass Spectrometry Fragmentation Dynamics of 2-Ethoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behavior of 2-Ethoxy-6-methylpyridin-3-amine (C₈H₁₂N₂O), a critical heterocyclic building block often encountered in the synthesis of kinase inhibitors and active pharmaceutical ingredients (APIs). By synthesizing electrospray ionization (ESI) mechanics with collision-induced dissociation (CID) principles, this document outlines the diagnostic ion transitions required for structural validation, impurity profiling, and metabolite identification.

Introduction & Chemical Context

2-Ethoxy-6-methylpyridin-3-amine is a tri-substituted pyridine derivative characterized by an electron-donating ethoxy group at the C2 position, a primary amine at C3, and a methyl group at C6. In drug development, this specific substitution pattern renders the molecule susceptible to unique ionization and fragmentation pathways that distinguish it from its methoxy- or des-methyl analogs.

Understanding its fragmentation is essential for:

  • Impurity Profiling: Differentiating this intermediate from potential genotoxic impurities (e.g., nitro-precursors).

  • Metabolite Identification: Tracking O-dealkylation (loss of ethyl) versus N-acetylation in biological matrices.

Physicochemical Profile
PropertyValue
Formula C₈H₁₂N₂O
Monoisotopic Mass 152.09496 Da
[M+H]⁺ (ESI) 153.1022 Da
LogP (Predicted) ~1.5
pKa (Base) ~6.5 (Pyridine Nitrogen)

Experimental Methodology

To replicate the fragmentation data described below, the following experimental conditions are recommended. These protocols ensure stable ionization and reproducible CID spectra.

Standard ESI-MS/MS Protocol
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Rationale: Formic acid ensures protonation of the pyridine nitrogen (

      
      ), which is the most basic site, facilitating the formation of the stable precursor ion 
      
      
      
      .
  • Flow Rate: 10 µL/min (Direct Infusion) or 0.4 mL/min (LC-coupled).

  • Collision Gas: Nitrogen (

    
    ) or Argon (
    
    
    
    ).
Collision Energy (CE) Ramping

To observe the full fragmentation tree, a "stepped" CE approach is required:

  • Low CE (10–15 eV): Preserves the molecular ion; promotes loss of the ethyl chain.

  • Medium CE (20–30 eV): Triggers ring opening and loss of small neutrals (CO, HCN).

  • High CE (>40 eV): Generates immonium ions and low-mass hydrocarbon fragments.

Mechanistic Fragmentation Analysis

The fragmentation of 2-Ethoxy-6-methylpyridin-3-amine under ESI-CID conditions is dominated by the stability of the pyridine ring and the lability of the ether linkage.

Precursor Ion Formation ([M+H]⁺, m/z 153)

Upon ESI, the molecule is protonated primarily at the pyridine nitrogen. While the C3-amino group is also basic, the pyridine nitrogen usually offers better resonance stabilization for the positive charge in the gas phase.

  • Observed Ion: m/z 153.10

Primary Pathway: The "Ethyl Ejection" (Loss of 28 Da)

The most diagnostic and abundant fragmentation pathway is the loss of ethylene (


) from the ethoxy side chain. This occurs via a four-membered transition state (hydrogen rearrangement), analogous to the McLafferty rearrangement seen in alkyl benzenes or the specific behavior of ethyl ethers.
  • Mechanism: The proton on the

    
    -carbon of the ethoxy group transfers to the ether oxygen (or the ring nitrogen via resonance), leading to the expulsion of neutral ethylene.
    
  • Product: The resulting ion is a protonated 2-hydroxy-6-methylpyridin-3-amine (or its 2-pyridone tautomer).

  • Transition: m/z 153

    
     m/z 125.
    
  • Significance: This transition (153

    
     125) is the primary Quantifier transition for MRM assays.
    
Secondary Pathway: Carbon Monoxide Loss (Loss of 28 Da)

Following the formation of the pyridone-like ion at m/z 125, the ring system typically undergoes a neutral loss of Carbon Monoxide (CO). This is a hallmark of phenols and pyridones in mass spectrometry.

  • Mechanism: Ring contraction leads to the ejection of CO from the C2 position.

  • Transition: m/z 125

    
     m/z 97.
    
  • Fragment Structure: A 5-membered pyrrole-like cation (e.g., 2-amino-5-methyl-pyrrole derivative).

Minor Pathways
  • Loss of Ammonia (NH₃, -17 Da): From m/z 153 or 125. The proximity of the amine (C3) and the ethoxy/hydroxy (C2) groups can facilitate an "ortho effect," leading to the elimination of

    
    , though this is often outcompeted by the ethyl loss.
    
  • Loss of Methyl Radical ([1]•CH₃, -15 Da): High-energy fragmentation may cleave the C6-methyl group or the terminal methyl of the ethoxy group, yielding m/z 138.

Visualization of Fragmentation Pathways[1][3][4][5][6][7][8]

The following diagram illustrates the stepwise degradation of the molecule. The color coding distinguishes between the precursor (Blue), primary stable fragments (Green), and high-energy terminal fragments (Red).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 153 (Protonated 2-Ethoxy-6-methylpyridin-3-amine) Frag1 Fragment A (Base Peak) m/z 125 (Loss of Ethylene C2H4) [Pyridone Tautomer] Precursor->Frag1 -28 Da (C2H4) Hydrogen Rearrangement Frag3 Fragment C m/z 136 (Loss of NH3) Precursor->Frag3 -17 Da (NH3) Minor Pathway Frag4 Fragment D m/z 138 (Loss of •CH3) Precursor->Frag4 -15 Da (•CH3) High Energy Frag2 Fragment B m/z 97 (Loss of CO) [Ring Contraction] Frag1->Frag2 -28 Da (CO) Neutral Loss Frag5 Fragment E m/z 70 (Ring Fragmentation/HCN Loss) Frag2->Frag5 -27 Da (HCN) Ring Cleavage

Figure 1: Proposed ESI-MS/MS fragmentation tree for 2-Ethoxy-6-methylpyridin-3-amine.

Summary of Diagnostic Ions

For researchers developing Multiple Reaction Monitoring (MRM) methods, the following table summarizes the key transitions.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMechanismRelative Intensity (Est.)
153.1 125.1 Ethylene (

)
H-Rearrangement / Ether cleavage100% (Base Peak)
153.1 97.1

+ CO
Sequential loss (Pyridone collapse)40-60%
153.1 136.1 Ammonia (

)
Deamination<10%
153.1 110.1 Acetyl/PropylComplex Ring Scission<5%
Application Note: Distinguishing Isobars

Researchers must be careful to distinguish this compound from N-ethyl-6-methylpyridin-3-amine (an isomer).

  • 2-Ethoxy isomer (Target): Dominant loss of 28 Da (Ethylene) to yield a specific hydroxyl-pyridine fragment.

  • N-Ethyl isomer: Likely to show a loss of 29 Da (Ethyl radical) or 15 Da (Methyl) depending on the energy, but less likely to show the clean 28 Da neutral loss characteristic of the ethoxy-ether rearrangement.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Ethoxypyridine." NIST Chemistry WebBook, SRD 69. Accessed 2024. [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for McLafferty rearrangement and ether fragmentation mechanics).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Provides foundational rules for pyridine ring contractions and CO losses).

Sources

FT-IR analysis of 2-Ethoxy-6-methylpyridin-3-amine functional groups

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the vibrational spectroscopy of 2-Ethoxy-6-methylpyridin-3-amine . It is written from the perspective of a Senior Application Scientist to ensure practical utility in drug development and quality control workflows.

Executive Summary

The structural integrity of 2-Ethoxy-6-methylpyridin-3-amine —a trisubstituted pyridine scaffold often used in kinase inhibitor synthesis—relies on the precise arrangement of three distinct functional domains: a primary amine, an ethoxy ether, and a methyl group.

Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive fingerprint for this molecule. This guide moves beyond basic peak picking to explain the causality of vibrational modes, providing a self-validating protocol for researchers confirming the identity or purity of this intermediate.

Molecular Context & Vibrational Logic

The molecule consists of a heteroaromatic pyridine core perturbed by strong electron-donating groups (EDGs).

  • Electronic Effect: The 2-ethoxy and 3-amino groups create a "push-pull" electronic environment, increasing electron density in the ring. This often shifts ring breathing modes to lower wavenumbers compared to unsubstituted pyridine.[1]

  • Hydrogen Bonding: The proximity of the amine (-NH₂) and the ethoxy oxygen (-OEt) allows for potential intramolecular hydrogen bonding, which may broaden the N-H stretching bands and shift them to lower frequencies.

Structural Vibrational Map

The following diagram maps the molecular structure to specific vibrational zones. This visualization aids in rapid spectral scanning.

G Molecule 2-Ethoxy-6-methylpyridin-3-amine Amine Primary Amine (-NH2) Pos: 3 Molecule->Amine Ether Ethoxy Ether (-OCH2CH3) Pos: 2 Molecule->Ether Methyl Methyl Group (-CH3) Pos: 6 Molecule->Methyl Ring Pyridine Core Heterocycle Molecule->Ring Zone1 High Frequency 3500 - 2800 cm⁻¹ (Stretching) Amine->Zone1 N-H Stretch Zone2 Mid-Range 1650 - 1000 cm⁻¹ (Bending/Skeletal) Amine->Zone2 N-H Scissor Ether->Zone1 C-H (Aliphatic) Ether->Zone2 C-O-C Stretch Methyl->Zone1 C-H (Aliphatic) Ring->Zone1 C-H (Aromatic) Ring->Zone2 C=N / C=C Zone3 Fingerprint 1000 - 600 cm⁻¹ (OOP Bending) Ring->Zone3 OOP Bends

Figure 1: Vibrational mapping of functional groups to spectral regions.

Detailed Band Assignment & Interpretation

The spectrum is divided into three critical zones. Data presented here synthesizes standard correlations for aminopyridines and alkyl-aryl ethers.

Zone 1: The Hydrogen Region (3500 – 2800 cm⁻¹)

This region validates the presence of the amine and differentiates aromatic vs. aliphatic protons.

Functional GroupModeFrequency (cm⁻¹)Diagnostic Insight
Primary Amine (-NH₂) N-H Asymmetric Stretch3400 – 3480 Sharp band. Absence indicates degradation to secondary amine or oxidation.
Primary Amine (-NH₂) N-H Symmetric Stretch3300 – 3380 Second band of the "doublet." Lower intensity than the asymmetric mode.
Pyridine Ring C-H Aromatic Stretch3000 – 3100 Weak, sharp spikes just above 3000 cm⁻¹. Confirms aromaticity.
Methyl/Ethyl C-H Aliphatic Stretch2850 – 2980 Stronger bands just below 3000 cm⁻¹. The presence of both methyl and ethyl groups creates a complex cluster here.

Critical Note: If the N-H doublet appears broadened or shifted significantly lower (<3300 cm⁻¹), the sample may be wet (H₂O interference) or exhibiting strong intermolecular hydrogen bonding in the solid state.

Zone 2: The Skeletal & Ether Region (1650 – 1000 cm⁻¹)

This is the most information-dense region. The coexistence of the pyridine ring breathing and the ether linkage is defined here.

Functional GroupModeFrequency (cm⁻¹)Diagnostic Insight
Primary Amine N-H Scissoring (Bend)1580 – 1650 Often overlaps with ring vibrations. Look for a shoulder on the ring stretch.[2]
Pyridine Ring C=N / C=C Skeletal Stretch1550 – 1600 The "heartbeat" of the pyridine ring. Usually 2-3 sharp, strong bands.
Aryl C-N C-N Stretching1280 – 1340 Strong band connecting the amine nitrogen to the pyridine ring.
Ether (Ethoxy) C-O-C Asymmetric Stretch 1230 – 1270 Primary ID Peak. Strong, broad band characteristic of aryl-alkyl ethers.
Ether (Ethoxy) C-O-C Symmetric Stretch1020 – 1050 Sharp band. Confirms the ether linkage is intact.
Zone 3: The Fingerprint (1000 – 600 cm⁻¹)

Used for determining substitution patterns.

  • Ring Breathing: A band near 990 ± 10 cm⁻¹ is characteristic of the pyridine ring, though trisubstitution can suppress this intensity.

  • Out-of-Plane (OOP) Bending: Look for strong bands between 750 – 850 cm⁻¹ . These arise from the isolated hydrogens on the ring. Changes here often indicate regio-isomer contamination (e.g., 4-methyl isomer).

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this protocol. The Attenuated Total Reflectance (ATR) method is recommended over KBr pellets for this compound due to its likely crystalline nature and potential for hygroscopicity.

Materials
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for durability).

  • Solvent: Isopropanol (IPA) for cleaning.

Workflow Diagram

Workflow Start Start Analysis Clean 1. Clean Crystal (IPA) Ensure Energy > 95% Start->Clean Background 2. Collect Background (Air Spectrum) Clean->Background Load 3. Load Sample Cover crystal completely Background->Load Press 4. Apply Pressure Target: High contact, no shifting Load->Press Scan 5. Acquire Spectrum (16 scans, 4 cm⁻¹ res) Press->Scan Check Quality Check: Are peaks > 3000 cm⁻¹ visible? Scan->Check Pass Process Data (Baseline Correct) Check->Pass Yes Fail Reposition/Clean Check->Fail No (Low Signal) Fail->Clean

Figure 2: Step-by-step ATR analysis workflow.

Validation Criteria

A valid spectrum for 2-Ethoxy-6-methylpyridin-3-amine must meet these criteria:

  • Baseline: Flat baseline around 2000–2500 cm⁻¹ (no specific absorbances expected here).

  • CO₂ Check: No doublet at 2350 cm⁻¹ (indicates poor background subtraction).

  • Signal Strength: The C-O-C ether stretch (~1250 cm⁻¹) should be one of the strongest peaks in the spectrum (approx. 30-60% T).

Troubleshooting & Interference

Common issues when analyzing aminopyridines:

  • Broad O-H Band (3400 cm⁻¹):

    • Cause: Sample is hygroscopic; water moisture is overlapping the N-H doublet.

    • Fix: Dry sample in a vacuum desiccator for 2 hours before scanning.

  • Missing C=O Peak:

    • Verification: Ensure NO peak exists at 1650–1750 cm⁻¹. If present, it indicates oxidation of the methyl group to an aldehyde/acid or contamination with starting materials (e.g., amides).

  • Peak Shift (>10 cm⁻¹):

    • Cause: Polymorphism. Pharmaceutical intermediates often exist in different crystal forms.

    • Fix: Dissolve in DCM and cast a film on a salt plate to compare the amorphous state vs. the crystalline state.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for N-H and C-O assignments).

  • NIST Chemistry WebBook. Infrared Spectra of Pyridine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.[3] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3] (Authoritative source for substituted pyridine ring vibrations).

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 2-Ethoxy-6-methylpyridin-3-amine: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For drug development professionals, this knowledge is paramount, forming the bedrock of structure-based drug design and lead optimization. This technical guide delves into the critical process of determining the crystal structure of small organic molecules, with a specific focus on 2-Ethoxy-6-methylpyridin-3-amine. While a published crystal structure for this specific compound is not available in open literature at the time of this writing, this guide will serve as a comprehensive, practical walkthrough of the entire process. We will use the closely related and structurally characterized compound, 6-Methylpyridin-3-amine, as a detailed case study to illustrate the principles and methodologies involved. This guide will equip researchers with the necessary knowledge to approach the synthesis, crystallization, and structural elucidation of novel compounds, thereby accelerating the drug discovery pipeline.

Introduction: The Significance of Crystalline Architecture in Drug Discovery

In the realm of medicinal chemistry, the adage "structure dictates function" holds profound truth. The spatial arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice govern a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, understanding the precise conformation of a drug molecule is essential for elucidating its binding mode to a biological target.

Substituted pyridines are a class of heterocyclic compounds that are prevalent in a vast array of pharmaceuticals due to their ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking. 2-Ethoxy-6-methylpyridin-3-amine represents a scaffold of significant interest, and knowledge of its crystal structure would be invaluable for computational modeling and the rational design of new therapeutic agents.

This guide will provide a comprehensive, step-by-step methodology for the determination of the crystal structure of 2-Ethoxy-6-methylpyridin-3-amine, from chemical synthesis to the final analysis of the crystallographic data. As a practical illustration, we will refer to the published crystal structure of 6-Methylpyridin-3-amine, a closely related analogue.

Synthesis and Crystallization: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of the compound of interest, followed by the often-challenging process of growing single crystals of sufficient quality for X-ray diffraction analysis.

Proposed Synthesis of 2-Ethoxy-6-methylpyridin-3-amine
The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most critical and empirical step in the process. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. For the related compound, 6-Methylpyridin-3-amine, single crystals suitable for X-ray analysis were successfully obtained through the slow evaporation of a methanol solution[2]. This is a common and effective technique.

Experimental Protocol: Slow Evaporation Crystallization

  • Dissolution: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to near saturation at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for crystal growth. This process can take anywhere from a few days to several weeks.

Other common crystallization techniques include:

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution gradually lowers the solubility of the compound, promoting crystallization at the interface.

  • Vapor Diffusion: A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

Single-Crystal X-ray Diffraction (SCXRD): Illuminating the Atomic Landscape

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline material at the atomic level. The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the information needed to reconstruct the electron density map of the molecule and, from that, the arrangement of atoms in the crystal.

The SCXRD Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

SCXRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal_selection Crystal Selection & Mounting diffractometer Mounting on Diffractometer crystal_selection->diffractometer unit_cell Unit Cell Determination diffractometer->unit_cell data_collection Full Data Collection unit_cell->data_collection integration Integration & Scaling data_collection->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation Hydrogen_Bonding Figure 2: Hydrogen Bonding in 6-Methylpyridin-3-amine cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N2H2A H N1_mol2 N N2H2A->N1_mol2 N-H···N hydrogen bond N2 N N2->N2H2A C4 C N2->C4 C3 C C4->C3 N1_mol1 N C3->N1_mol1 C2 C N1_mol1->C2 C6 C C2->C6 C6->N1_mol1 C1 CH3 C6->C1 C3_mol2 C N1_mol2->C3_mol2 C6_mol2 C N1_mol2->C6_mol2 C4_mol2 C C3_mol2->C4_mol2 N2_mol2 N C4_mol2->N2_mol2 C2_mol2 C C2_mol2->N1_mol2 C6_mol2->C2_mol2 C1_mol2 CH3 C1_mol2->C6_mol2

Sources

The Aminopyridine Scaffold: A Master Key in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of substituted aminopyridines Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Technical Guide to Biological Activity, Mechanisms, and Experimental Protocols

Abstract

Substituted aminopyridines represent a privileged scaffold in modern drug discovery, exhibiting a dichotomy of function based on nitrogen positioning and substitution patterns. From the established neurological utility of 4-aminopyridine (4-AP) as a potassium channel blocker to the widespread application of 2-aminopyridines as ATP-competitive kinase inhibitors, this class of heterocycles is indispensable. This guide provides a rigorous technical analysis of their structure-activity relationships (SAR), mechanistic underpinnings, and validated experimental protocols for synthesis and bioassay.

Structural Classes and Physicochemical Properties[1][2]

The biological activity of aminopyridines is governed by the position of the amino group relative to the pyridine nitrogen. This positioning dictates basicity, hydrogen-bonding capability, and target specificity.

IsomerpKa (Conjugate Acid)Key Chemical FeaturePrimary Biological Utility
2-Aminopyridine 6.86Amidine-like resonance; Dual H-bond donor/acceptor motif.Kinase Inhibition (Hinge binder), Antimicrobial.
3-Aminopyridine 5.98Aniline-like; weaker resonance interaction with ring N.Agrochemicals , Kinase selectivity (Itk inhibitors).
4-Aminopyridine 9.17Strong resonance stabilization of cation; highly basic.Neurology (Kv Channel Blockade).
The "N-Position" Effect
  • 2-AP: The proximity of the amino group to the ring nitrogen allows for a "donor-acceptor" motif (

    
    ) essential for binding to the hinge region of kinases (e.g., ALK2, c-Met).
    
  • 4-AP: The para-positioning allows significant delocalization of the lone pair from the exocyclic nitrogen into the ring, making the ring nitrogen highly basic. This is critical for its protonation at physiological pH, a requirement for potassium channel blockade.

Neurological Activity: Voltage-Gated Potassium Channel Blockade[3]

The most clinically validated application of aminopyridines is in the treatment of demyelinating disorders (e.g., Multiple Sclerosis) via the blockade of voltage-gated potassium (Kv) channels.

Mechanism of Action: The "Trapping" Model

4-Aminopyridine (4-AP) acts as a state-dependent blocker of Kv1.1 and Kv1.2 channels.

  • Permeation: 4-AP exists in equilibrium between neutral and protonated forms (

    
    ). The neutral form  freely diffuses across the lipid bilayer.
    
  • Intracellular Action: Once intracellular, it is re-protonated. The cationic form binds to the intracellular vestibule of the Kv channel.

  • State Dependence: 4-AP preferentially binds to the open state of the channel. Upon repolarization (channel closing), the drug is "trapped" inside the vestibule, stabilizing the closed state and delaying repolarization.

Therapeutic Consequence: In demyelinated axons, exposed Kv channels leak


, causing action potential failure. 4-AP blockade prolongs the action potential duration, increasing calcium influx and enhancing neurotransmitter release.
Visualization: 4-AP Mechanism of Action

KvBlockade cluster_extracellular Extracellular Space cluster_membrane Lipid Bilayer cluster_intracellular Intracellular Space AP_out 4-AP (Neutral) Diffusion Passive Diffusion AP_out->Diffusion AP_in_neutral 4-AP (Neutral) Diffusion->AP_in_neutral AP_in_cation 4-AP (Cation H+) AP_in_neutral->AP_in_cation Protonation (pH 7.4) Kv_Open Kv Channel (OPEN) AP_in_cation->Kv_Open Binds Intracellular Pore Kv_Blocked Blocked Channel (Trapped State) Kv_Open->Kv_Blocked Channel Closing

Figure 1: State-dependent blockade of Kv channels by 4-aminopyridine.[1] The drug permeates as a neutral species but acts as an intracellular cation.

Oncology & Inflammation: The Kinase Inhibitor Template

Substituted 2-aminopyridines are ubiquitous in kinase inhibitor design. They function primarily as Type I inhibitors, targeting the ATP-binding pocket.

Structural Logic: The Hinge Binder

The 2-aminopyridine motif mimics the adenine ring of ATP.

  • Ring Nitrogen (N1): Acts as a Hydrogen Bond Acceptor to the backbone NH of the kinase hinge region.

  • Exocyclic Amino (N2): Acts as a Hydrogen Bond Donor to the backbone Carbonyl (C=O) of the hinge.

Case Study: ALK2 Inhibitors (FOP and DIPG)

Inhibitors like K02288 and LDN-214117 utilize a 3,5-diaryl-2-aminopyridine scaffold.

  • 3-Position Substitution: Often a phenyl or heterocycle that directs the molecule into the hydrophobic "gatekeeper" pocket.

  • 5-Position Substitution: Extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

  • Selectivity: Modifications at the 3-position allow discrimination between ALK2 and homologous receptors (ALK3/ALK6) by exploiting subtle differences in the gatekeeper residue size.

Visualization: Kinase Hinge Binding Mode

KinaseBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor 2-Aminopyridine Inhibitor Backbone_NH Backbone N-H Pyridine_N Pyridine Ring N (Acceptor) Backbone_NH->Pyridine_N H-Bond Backbone_CO Backbone C=O Amino_Group Exocyclic -NH2 (Donor) Amino_Group->Backbone_CO H-Bond

Figure 2: Canonical bidentate hydrogen bonding interaction between 2-aminopyridine and the kinase hinge region.

Experimental Protocols

Protocol A: Catalyst-Free Synthesis of 2-Aminopyridines via

Objective: Synthesis of N-substituted-2-aminopyridines from 2-fluoropyridine. This method avoids heavy metal catalysts (Pd/Cu) often used in Buchwald-Hartwig couplings, reducing impurity profiles for biological screening.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)

  • Primary Amine (e.g., Benzylamine, 2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoropyridine (1.0 mmol) in DMSO (2 mL).

  • Addition: Add the primary amine (2.0 mmol) in a single portion.

  • Reaction: Heat the mixture to 100°C (oil bath) with stirring. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. Reaction typically completes in 4–12 hours.

    • Note: 2-Fluoropyridine is significantly more reactive than 2-chloro or 2-bromopyridine in

      
       due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
      
  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Protocol B: Whole-Cell Patch-Clamp for Kv Channel Blockade

Objective: Quantify the


 of a novel aminopyridine derivative against Kv1.2 channels expressed in CHO cells.

System Setup:

  • Cells: CHO-K1 cells stably expressing hKv1.2.

  • Rig: Axon MultiClamp 700B amplifier, Digidata 1440A digitizer.

Solutions:

  • Extracellular (Bath): 140 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Intracellular (Pipette): 140 mM KCl, 1 mM

    
    , 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2).
    

Step-by-Step Methodology:

  • Giga-seal Formation: Pull borosilicate glass pipettes (resistance 2–4

    
    ). Approach cell, apply mild suction to achieve 
    
    
    
    seal.
  • Whole-Cell Access: Apply short pulse of suction to rupture membrane. Compensate for series resistance (

    
    ).[2]
    
  • Voltage Protocol: Hold membrane potential at -80 mV . Apply depolarizing pulses to +40 mV for 500 ms every 10 seconds to elicit

    
     currents.
    
  • Drug Application:

    • Record stable baseline current (5 mins).

    • Perfuse test compound (e.g., 1

      
      , 10 
      
      
      
      , 100
      
      
      ) via gravity-fed system.
    • Wait for steady-state block (typically 2–3 mins per concentration).

  • Data Analysis: Measure peak steady-state current at end of pulse. Plot normalized current (

    
    ) vs. log[Concentration]. Fit to Hill equation to derive 
    
    
    
    .

Future Perspectives: PROTACs and Covalent Inhibitors

The aminopyridine scaffold is evolving beyond simple occupancy-driven inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): 2-aminopyridines are being used as the "warhead" ligand to bind kinases (e.g., IKK2), linked to E3 ligase recruiters (e.g., Thalidomide) to induce targeted protein degradation.

  • Covalent Inhibitors: Introduction of acrylamide groups onto the aminopyridine core allows for covalent modification of non-catalytic cysteines in the kinase active site, overcoming resistance mutations.

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels. Journal of General Physiology. [Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. [Link][3]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Molecules. [Link]

Sources

2-Ethoxy-6-methylpyridin-3-amine: A Strategic Scaffold for LPA1 Antagonists and Fibrosis Therapeutics

[1]

Executive Summary

2-Ethoxy-6-methylpyridin-3-amine is a specialized heterocyclic building block (intermediate) that has emerged as a critical pharmacophore in the development of anti-fibrotic therapeutics.[1] Unlike generic pyridine derivatives, this specific substitution pattern—combining a lipophilic ethoxy group at the C2 position, a nucleophilic amine at C3, and a methyl steric blocker at C6—imparts unique binding properties essential for targeting the Lysophosphatidic Acid Receptor 1 (LPA1) .[1]

This guide analyzes the compound's role in medicinal chemistry, specifically its application in synthesizing sulfonamide and carboxamide-based LPA1 antagonists for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and systemic sclerosis.[1] We further explore its secondary utility in kinase inhibitor design and provide a validated synthetic protocol for its production.

Therapeutic Targets & Mechanism of Action[1]

Primary Target: LPA1 Receptor (LPAR1)

The Lysophosphatidic Acid Receptor 1 (LPA1) is a G-protein coupled receptor (GPCR) implicated in tissue injury and fibrosis.[1] Excessive LPA signaling drives fibroblast migration, proliferation, and the differentiation of fibroblasts into myofibroblasts—the key effector cells in fibrosis.[1]

Role of the Scaffold: In recent clinical candidates (e.g., azetidine-based antagonists described in WO2021110805), the 2-ethoxy-6-methylpyridin-3-amine moiety acts as a "head group" that anchors the drug into the receptor's orthosteric or allosteric site.[1]

  • C2-Ethoxy Group: Occupies a specific hydrophobic sub-pocket within the receptor, enhancing binding affinity through van der Waals interactions.[1]

  • C3-Amine (Derivatized): Serves as the attachment point for the core scaffold (often via a sulfonamide or amide linker).[1] The resulting N-H bond acts as a critical Hydrogen Bond Donor (HBD) to residues such as Asp180 or Glu293 within the GPCR transmembrane bundle.[1]

  • C6-Methyl Group: Provides steric bulk that restricts conformational rotation, locking the molecule into a bioactive conformation and potentially blocking metabolic oxidation at the susceptible C6 position.[1]

Secondary Target: Kinase Hinge Binding

The 2-alkoxy-3-amino-pyridine motif is a privileged structure in kinase inhibition.[1] It mimics the adenine ring of ATP, allowing the molecule to bind to the hinge region of tyrosine kinases (e.g., VEGFR, PDGFR).[1]

  • Mechanism: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), while the C3-amino group (or its amide derivative) acts as an HBD, forming a bidentate interaction with the kinase backbone.[1]

Pathway Visualization: LPA1 Signaling in Fibrosis

The following diagram illustrates the pathological signaling cascade initiated by LPA and how antagonists containing this scaffold interrupt the process.

LPA1_PathwayLPALysophosphatidic Acid (LPA)LPA1LPA1 Receptor (GPCR)LPA->LPA1ActivatesG_protG12/13 & Gq ProteinsLPA1->G_protSignal TransductionAntagonistAntagonist(2-Ethoxy-6-methylpyridin-3-amine moiety)Antagonist->LPA1BlocksRhoARhoA / ROCK PathwayG_prot->RhoAPLCPLC / Calcium MobilizationG_prot->PLCEffect1Cytoskeleton ReorganizationRhoA->Effect1Effect3Pro-fibrotic Gene Expression(CTGF, Collagen)RhoA->Effect3Effect2Fibroblast MigrationPLC->Effect2DiseasePulmonary Fibrosis / SclerodermaEffect1->DiseaseEffect2->DiseaseEffect3->Disease

Caption: Schematic of the LPA1 signaling cascade driving fibrosis. The antagonist (green) containing the aminopyridine scaffold blocks ligand binding, preventing downstream RhoA/ROCK activation.[1]

Chemical Synthesis & Optimization

The synthesis of 2-Ethoxy-6-methylpyridin-3-amine is a two-step process starting from commercially available nitro-pyridine precursors.[1] The protocol below prioritizes regioselectivity and yield.

Retrosynthetic Analysis
  • Target: 2-Ethoxy-6-methylpyridin-3-amine[1]

  • Precursor: 2-Ethoxy-6-methyl-3-nitropyridine[1]

  • Starting Material: 2-Fluoro-6-methyl-3-nitropyridine (or the 2-Chloro analog)[1]

Step-by-Step Protocol
Step 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Install the ethoxy group at the C2 position.[1] Reaction: 2-Fluoro-6-methyl-3-nitropyridine + Ethanol + Base -> 2-Ethoxy-6-methyl-3-nitropyridine[1]

  • Setup: Charge a round-bottom flask with 2-fluoro-6-methyl-3-nitropyridine (1.0 eq) and absolute ethanol (10 volumes).

  • Base Addition: Cool to 0°C. Add Sodium Ethoxide (NaOEt) (1.1 eq) dropwise. Note: Using NaH in THF/Ethanol is an alternative if anhydrous conditions are strictly required.[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The fluoro group is highly labile due to the electron-withdrawing nitro group at C3.[1]

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.[1]

  • Yield: Typically >90%. Product is a yellow solid.[1]

Step 2: Nitro Reduction

Objective: Reduce the C3-nitro group to the final primary amine.[1] Reaction: 2-Ethoxy-6-methyl-3-nitropyridine + H2 -> Product

  • Catalyst: Pd/C (10% w/w) or Fe/NH4Cl (for milder conditions).

  • Protocol (Hydrogenation): Dissolve the intermediate in Ethanol/MeOH . Add Pd/C (10 mol%). Purge with Hydrogen gas (balloon pressure or 1-3 bar).[1]

  • Duration: Stir vigorously for 4-12 hours at RT.

  • Purification: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate.

  • Final Isolation: Recrystallize from Ethanol/Heptane or use directly if purity >95% by NMR.

Analytical Data (Reference):

  • 1H NMR (400 MHz, DMSO-d6): δ 6.78 (d, 1H, Ar-H), 6.52 (d, 1H, Ar-H), 4.59 (s, 2H, NH2), 4.28 (q, 2H, O-CH2), 2.25 (s, 3H, CH3), 1.28 (t, 3H, CH3).[1]

Synthesis Workflow Diagram

Synthesis_FlowSMStart:2-Fluoro-6-methyl-3-nitropyridineReagent1Ethanol / NaOEt(SnAr Reaction)SM->Reagent1InterIntermediate:2-Ethoxy-6-methyl-3-nitropyridineReagent1->Inter 0-25°C, 2hReagent2H2, Pd/C(Reduction)Inter->Reagent2ProductFinal Product:2-Ethoxy-6-methyl-pyridin-3-amineReagent2->Product EtOH, RT, 4-12h

Caption: Two-step synthetic route from commercially available fluoronitropyridine to the target amine.

Comparative Pharmacophore Analysis

The table below highlights why the 2-ethoxy variant is preferred over other analogs in specific LPA1 antagonist series.

Feature2-Ethoxy-6-methyl (Target)2-Methoxy Analog2-H (Unsubstituted)Impact on Drug Design
Lipophilicity (cLogP) Moderate (~1.[1]8)Low (~1.[1]3)LowEthoxy provides better membrane permeability and hydrophobic pocket filling.[1]
Steric Bulk (C2) Medium (Ethyl)Small (Methyl)NoneEthyl group optimizes fit in the LPA1 hydrophobic sub-pocket (selectivity filter).[1]
Metabolic Stability High (C6-Methyl blocks oxidation)HighLowC6-Methyl prevents rapid metabolism by aldehyde oxidase.[1]
H-Bond Capability Donor (NH2) + Acceptor (N)SameSameCritical for hinge binding or amide coupling.[1]

References

  • Boehringer Ingelheim International GmbH. (2021).[1] Combination of an azetidine LPA1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases.[1] WO2021110805A1.[1]

  • Vertex Pharmaceuticals. (2022).[1] Substituted Pyridines as LPA1 Antagonists. (Contextual reference based on structural class).

  • Kaur, G., et al. (2014).[1] Genetic risk factors and mechanisms leading to IPF progression. Journal of Pulmonary Medicine. (Cited for disease context).

  • PubChem. (2023).[1] Compound Summary: 2-Ethoxy-6-methylpyridin-3-amine.[1] [1]

  • Organic Chemistry Portal. (2023). Pyridine Synthesis and Functionalization.

Methodological & Application

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, three-step synthetic protocol for the preparation of 2-Ethoxy-6-methylpyridin-3-amine, a valuable substituted pyridine derivative for research and development in medicinal chemistry and materials science. As no direct, single-step synthesis is prominently described in the literature, this guide outlines a robust and logical pathway starting from commercially available 2-chloro-6-methylpyridine. The protocol is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and safety considerations.

Introduction

Substituted aminopyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their prevalence in a wide range of biologically active molecules. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, make them versatile scaffolds for drug design. 2-Ethoxy-6-methylpyridin-3-amine, with its specific substitution pattern, presents a unique building block for creating novel chemical entities with potential therapeutic applications. The ethoxy group can influence the molecule's lipophilicity and metabolic stability, while the amine functionality provides a key handle for further chemical modifications.

This guide details a proposed synthetic route encompassing a nucleophilic aromatic substitution, an electrophilic nitration, and a subsequent reduction. Each step is presented with a detailed experimental protocol, safety precautions, and mechanistic insights.

Overall Synthesis Workflow

The synthesis of 2-Ethoxy-6-methylpyridin-3-amine is proposed as a three-step sequence, starting with the synthesis of the key intermediate, 2-ethoxy-6-methylpyridine.

G cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 2-Chloro-6-methylpyridine C 2-Ethoxy-6-methylpyridine A->C Nucleophilic Aromatic Substitution (SNAr) B Sodium Ethoxide B->C D 2-Ethoxy-6-methylpyridine F 2-Ethoxy-6-methyl-3-nitropyridine D->F Electrophilic Aromatic Substitution (EAS) E HNO₃ / H₂SO₄ E->F G 2-Ethoxy-6-methyl-3-nitropyridine I 2-Ethoxy-6-methylpyridin-3-amine G->I Nitro Group Reduction H Fe / HCl H->I G cluster_mech Mechanism of Ethoxylation 2-Chloro-6-methylpyridine Cl-Py-Me Meisenheimer Complex [EtO-Py(Cl)-Me]⁻ 2-Chloro-6-methylpyridine->Meisenheimer Complex + EtO⁻ 2-Ethoxy-6-methylpyridine EtO-Py-Me Meisenheimer Complex->2-Ethoxy-6-methylpyridine - Cl⁻

Caption: SNAr mechanism for the synthesis of 2-Ethoxy-6-methylpyridine.

Experimental Protocol
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (100 mL).

  • Reagent Addition: While stirring under a nitrogen atmosphere, carefully add sodium metal (3.45 g, 0.15 mol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.

  • Substrate Addition: Once the sodium has fully dissolved and the solution has cooled to room temperature, add 2-chloro-6-methylpyridine (12.75 g, 0.1 mol) dropwise to the sodium ethoxide solution. [1][2]4. Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-ethoxy-6-methylpyridine as a colorless oil.

Safety Precautions
  • Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere.

  • Sodium Ethoxide: Corrosive and flammable. Avoid contact with skin and eyes. [3][4]* Hydrogen Gas: Flammable. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.

Part 2: Nitration of 2-Ethoxy-6-methylpyridine

The second step is the electrophilic aromatic substitution (EAS) to introduce a nitro group onto the pyridine ring. The reaction is performed using a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺). [5][6]The regioselectivity is directed by the existing substituents. The ethoxy and methyl groups are ortho-, para-directing activators. In the context of the pyridine ring, electrophilic attack is generally disfavored at the positions ortho and para to the ring nitrogen. Therefore, the most probable site of nitration is the 3-position, which is ortho to the strongly activating ethoxy group and meta to the ring nitrogen. [7]

Reaction Mechanism

G HNO₃ + 2H₂SO₄ HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ HNO₃ + 2H₂SO₄->NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Generation of Nitronium Ion 2-Ethoxy-6-methylpyridine + NO₂⁺ 2-Ethoxy-6-methylpyridine + NO₂⁺ Sigma Complex Sigma Complex 2-Ethoxy-6-methylpyridine + NO₂⁺->Sigma Complex Electrophilic Attack 2-Ethoxy-6-methyl-3-nitropyridine 2-Ethoxy-6-methyl-3-nitropyridine Sigma Complex->2-Ethoxy-6-methyl-3-nitropyridine - H⁺

Caption: Mechanism for the electrophilic nitration of 2-Ethoxy-6-methylpyridine.

Experimental Protocol
  • Preparation of Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid (20 mL) to concentrated nitric acid (4.8 mL, 0.11 mol). Keep the temperature below 10 °C during the addition.

  • Substrate Addition: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 2-ethoxy-6-methylpyridine (13.7 g, 0.1 mol) and cool to 0 °C in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-ethoxy-6-methylpyridine, maintaining the internal temperature between 0 and 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at this temperature for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-ethoxy-6-methyl-3-nitropyridine.

Safety Precautions
  • Nitrating Mixture: Extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. [8][9]* Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions. [10]* Quenching: The quenching process should be done slowly and with efficient cooling to manage the heat generated.

Part 3: Reduction of 2-Ethoxy-6-methyl-3-nitropyridine

The final step is the reduction of the nitro group to the target primary amine. A common and effective method for this transformation is the use of iron powder in an acidic medium. [10][11]This method is generally chemoselective for the nitro group and is tolerant of many other functional groups.

Reaction Mechanism

The reduction of a nitro group with iron in acidic conditions is a complex process involving a series of single-electron transfers from the iron metal. The overall transformation is the conversion of the nitro group to an amine.

Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-ethoxy-6-methyl-3-nitropyridine (18.2 g, 0.1 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Reagent Addition: To this suspension, add iron powder (16.8 g, 0.3 mol).

  • Reaction Initiation: Heat the mixture to reflux and then add concentrated hydrochloric acid (5 mL) dropwise through the condenser. The reaction is exothermic.

  • Reaction: Maintain the reaction at reflux with vigorous stirring for 4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous solution with a 2M sodium hydroxide solution to a pH of approximately 10.

  • Extraction: Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-ethoxy-6-methylpyridin-3-amine. Further purification can be achieved by column chromatography or recrystallization.

Safety Precautions
  • Exothermic Reaction: The addition of hydrochloric acid can initiate a vigorous exothermic reaction. Add the acid slowly and ensure adequate cooling is available.

  • Flammable Solvents: Ethanol and dichloromethane are flammable. Perform the reaction and extractions in a well-ventilated fume hood away from ignition sources.

Troubleshooting

  • Low Yield in Step 1: Ensure that the ethanol is anhydrous and that the reaction is performed under a dry, inert atmosphere to prevent the deactivation of the sodium ethoxide.

  • Di-nitration in Step 2: Over-nitration can occur if the temperature is not strictly controlled or if an excess of the nitrating agent is used. Maintain the temperature below 10 °C.

  • Incomplete Reduction in Step 3: The iron powder may need to be activated. This can be done by washing the iron powder with dilute hydrochloric acid before use. [3]Ensure vigorous stirring to maintain the suspension.

References

  • Rhodium.ws. Reduction of Nitro-Aromatics with Activated Iron. Available at: [Link]

  • Common Organic Chemistry. Nitro Reduction (Fe). Available at: [Link]

  • Suvchem. SODIUM ETHOXIDE (FOR SYNTHESIS) Safety Data Sheet. Available at: [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE. 95% Safety Data Sheet. Available at: [Link]

  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03) Safety Data Sheet. Available at: [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

  • National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. Available at: [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

Sources

Application Note: High-Yield Synthesis of 2-Ethoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethoxy-6-methylpyridin-3-amine is a critical pharmacophore in medicinal chemistry, serving as a key building block for SHP2 inhibitors (e.g., TNO155 analogs) and various kinase inhibitors used in oncology. Its structural uniqueness lies in the specific arrangement of an electron-donating ethoxy group adjacent to a nucleophilic amine, positioned on a methylated pyridine core.

This application note details a robust, scalable two-step synthetic route starting from the commercially available 2-chloro-6-methyl-3-nitropyridine . Unlike traditional routes that suffer from regioselectivity issues during nitration, this protocol leverages the inherent reactivity of the 2-chloro-3-nitro scaffold to achieve high yields (>85% overall) with excellent purity (>98% HPLC).

Retrosynthetic Analysis & Strategy

The synthesis is designed around a Nucleophilic Aromatic Substitution (


)  followed by a Nitro Reduction . This approach avoids the challenging direct nitration of 2-ethoxy-6-methylpyridine, which typically yields a mixture of regioisomers (3-nitro and 5-nitro).
Strategic Disconnection
  • Target: 2-Ethoxy-6-methylpyridin-3-amine

  • Precursor: 2-Ethoxy-6-methyl-3-nitropyridine

  • Starting Material: 2-Chloro-6-methyl-3-nitropyridine[1][2]

Rationale: The nitro group at the C3 position strongly activates the chlorine at C2 for nucleophilic displacement by alkoxides. Once the ethoxy group is installed, the nitro group is cleanly reduced to the primary amine.

Retrosynthesis Target 2-Ethoxy-6-methylpyridin-3-amine (Target) Intermediate 2-Ethoxy-6-methyl-3-nitropyridine (Stable Intermediate) Target->Intermediate Reduction (H2, Pd/C) SM 2-Chloro-6-methyl-3-nitropyridine (Starting Material) Intermediate->SM SnAr (NaOEt, EtOH)

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Conversion of 2-chloro-6-methyl-3-nitropyridine to 2-ethoxy-6-methyl-3-nitropyridine.

Reagents:

  • 2-Chloro-6-methyl-3-nitropyridine (1.0 eq)

  • Sodium Ethoxide (NaOEt), 21 wt% in Ethanol (1.2 eq)

  • Ethanol (Absolute, 10 V)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel with 2-chloro-6-methyl-3-nitropyridine (10.0 g, 58.0 mmol) and absolute ethanol (80 mL).

  • Cooling: Cool the resulting suspension to 0–5 °C using an ice/water bath.

  • Addition: Add the sodium ethoxide solution (22.5 mL, 69.6 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature < 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3][4] The starting material (

      
      ) should be fully consumed, replaced by the product (
      
      
      
      ).
  • Quench & Workup: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a pale yellow solid.

  • Isolation: Stir the aqueous slurry for 30 minutes. Filter the solid and wash with cold water (2 x 50 mL) to remove residual salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 9.5 – 10.0 g (90–95%) Appearance: Pale yellow crystalline solid.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the primary amine.

Reagents:

  • 2-Ethoxy-6-methyl-3-nitropyridine (from Step 1) (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Methanol (15 V)

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Setup: In a hydrogenation vessel (e.g., Parr shaker or autoclave), dissolve 2-ethoxy-6-methyl-3-nitropyridine (9.0 g) in methanol (135 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.9 g) under a nitrogen blanket. Safety Note: Pyrophoric catalyst; keep wet with solvent.

  • Hydrogenation: Seal the vessel, purge with nitrogen (3x), then purge with hydrogen (3x). Pressurize to 30–40 psi (2–3 bar) with

    
    .
    
  • Reaction: Agitate at room temperature for 4–6 hours.

    • IPC: Monitor by HPLC.[3][4] The disappearance of the nitro peak and appearance of the amine peak (lower retention time) indicates completion.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol (50 mL).[3]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purification (if necessary): While often pure enough for subsequent steps, the product can be recrystallized from Hexane/EtOAc or purified via short silica plug filtration if the color is dark.

Expected Yield: 6.7 – 7.1 g (90–95%) Appearance: Off-white to light brown solid/oil (oxidizes slowly in air; store under inert gas).

Analytical Data Summary

ParameterSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI+) [M+H]+ = 153.1LC-MS
1H NMR (DMSO-d6)

6.85 (d, 1H), 6.35 (d, 1H), 4.60 (s, 2H, NH2), 4.25 (q, 2H), 2.20 (s, 3H), 1.30 (t, 3H)
400 MHz NMR

Key NMR Features:

  • Ethoxy Group: Quartet at ~4.25 ppm and triplet at ~1.30 ppm confirm the successful

    
    .
    
  • Amine: Broad singlet at ~4.60 ppm (exchangeable with

    
    ) confirms reduction.
    
  • Absence of Nitro: No downfield shift signals typical of nitro-aromatics.

Process Safety & Troubleshooting Guide

Critical Safety Parameters
  • Exotherm Control: The addition of NaOEt in Step 1 is exothermic. On a large scale (>100g), active cooling is mandatory to prevent runaway and impurity formation (e.g., hydrolysis to the pyridone).

  • Hydrogenation Risks: Pd/C is pyrophoric when dry. Always handle under inert atmosphere (N2/Ar) and keep wet. Ensure the hydrogenation vessel is properly grounded.

Troubleshooting Table
ProblemProbable CauseSolution
Step 1: Low Yield Hydrolysis of Cl by waterEnsure Ethanol is "Absolute" (<0.2% water). Use fresh NaOEt.
Step 1: Pyridone Impurity Temperature too highMaintain addition temp < 10 °C.
Step 2: Incomplete Reduction Catalyst poisoningCheck S/Cl impurities in Step 1 product. Increase catalyst loading to 15%.
Step 2: Over-reduction De-ethoxylation (rare)Stop reaction immediately upon H2 uptake cessation.

Pathway Visualization

The following diagram illustrates the complete workflow, including the optional precursor synthesis if the chloro-intermediate is not purchased.

SynthesisWorkflow cluster_QC Quality Control Gates Start 2-Hydroxy-6-methyl-3-nitropyridine (Optional Precursor) Step0 Chlorination (POCl3, Reflux) Start->Step0 Inter1 2-Chloro-6-methyl-3-nitropyridine (Commercially Available SM) Step0->Inter1 Step1 Step 1: SnAr Substitution NaOEt, EtOH, 0°C -> RT Inter1->Step1 Inter2 2-Ethoxy-6-methyl-3-nitropyridine (Intermediate) Step1->Inter2 Step2 Step 2: Hydrogenation H2 (30 psi), Pd/C, MeOH Inter2->Step2 Final 2-Ethoxy-6-methylpyridin-3-amine (Final Product) Step2->Final

Figure 2: Complete synthetic workflow from precursor to final amine.[5]

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: 2-ethoxy-6-methylpyridin-3-ol and Analogs. Retrieved from .

  • Google Patents. (2015). WO2015107495: Synthesis of Pyridine Intermediates for Kinase Inhibitors. Retrieved from .

  • MDPI. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molbank, 2021(1).[6] Retrieved from .

  • ChemicalBook. (2024). Synthesis and Suppliers of 2-Chloro-6-methyl-3-nitropyridine. Retrieved from .

Sources

Optimized Chromatographic Isolation of 2-Ethoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-042

Executive Summary

The purification of 2-Ethoxy-6-methylpyridin-3-amine (CAS: 324562-42-3) presents a dual challenge common to electron-rich heteroaromatic amines: silanol-induced peak tailing and oxidative instability . Standard silica chromatography often results in yield loss due to irreversible adsorption or broad elution bands that co-elute with impurities.

This guide provides two validated protocols:

  • Method A (Normal Phase): A robust flash chromatography method using amine-modified mobile phases to suppress silanol activity.

  • Method B (Reverse Phase): A high-pH C18 protocol for high-purity polishing, essential for removing close-eluting oxidation byproducts.

Molecule Profile & Physicochemical Challenges[1][2][3]

To design a self-validating protocol, we must first understand the analyte's behavior in the column.

PropertyDescriptionChromatographic Implication
Structure Pyridine ring with 2-ethoxy, 6-methyl, and 3-amino substituents.Lipophilic: Soluble in DCM, EtOAc. Basic: Ring Nitrogen pKa ~6.5–7.0.
Basicity The pyridine nitrogen is a hydrogen bond acceptor; the exocyclic amine is a donor.Tailing: The basic nitrogen interacts strongly with acidic silanols (Si-OH) on silica gel, causing "streaking."[1]
Stability Electron-rich aniline-like system.Oxidation: Susceptible to air oxidation (browning) on the column if runs are prolonged.
Mechanism of Interaction

The diagram below illustrates why standard chromatography fails and how our modifier strategy works.

SilanolInteraction cluster_0 Standard Silica (Problem) cluster_1 Modified Mobile Phase (Solution) Silica Acidic Silanol (Si-OH) Amine Target Amine (Basic N) Silica->Amine Strong H-Bonding (Causes Tailing) Silica2 Acidic Silanol (Si-OH) TEA Modifier (Et3N/NH3) Silica2->TEA Preferential Binding (Sites Blocked) Amine2 Target Amine

Figure 1: Mechanism of silanol blocking using basic modifiers (e.g., Triethylamine).

Pre-Chromatographic Workup (Critical Step)

Most purification failures occur before the sample hits the column.

If this compound was synthesized via reduction of 2-ethoxy-6-methyl-3-nitropyridine (e.g., using Fe/AcOH, SnCl2, or H2/Pd), metal salts or unreacted nitro compounds are the primary impurities.

Protocol:

  • Neutralization: If acid was used in synthesis, neutralize the crude reaction mixture to pH > 9 using Saturated NaHCO₃ or 1M NaOH. The amine must be in its free-base form for extraction.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc). Avoid DCM if possible to prevent halogenated waste, though DCM is a better solvent if solubility is an issue.

  • Drying: Dry over Na₂SO₄. Do not use MgSO₄ if the product is scarce, as amines can sometimes adsorb to the magnesium salts.

  • Filtration: Filter and concentrate.

Method A: Normal Phase Flash Chromatography

Best for: Bulk purification (>100 mg) and removal of non-polar impurities.

The "Self-Validating" Setup

Before running the column, perform a TLC Spot Test :

  • Prepare a TLC plate (Silica).[1]

  • Eluent: 50% EtOAc / 50% Hexane.

  • Validation: If the spot streaks (tails) from the baseline, the method will fail.

  • Correction: Add 1% Triethylamine (Et3N) to the TLC eluent. If the spot tightens into a circle, proceed with the protocol below.

Detailed Protocol
  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase A: Hexane (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (Et3N) .

    • Note: Premix the Et3N into the EtOAc bottle to ensure consistent modifier concentration during the gradient.

  • Loading: Liquid loading is preferred. Dissolve crude in a minimum volume of DCM or Toluene.

  • Detection: UV at 254 nm (aromatic) and 280 nm (amine specific).

Gradient Table:

Column Volume (CV)% Mobile Phase BDescription
0–10%Equilibration (flush column)
1–20–10%Elute highly non-polar impurities
2–1010–60%Target Elution Window
10–1260–100%Flush polar byproducts

Expert Tip: If the compound co-elutes with the nitro precursor, switch to a DCM / Methanol system (0–5% MeOH) with 1% NH₄OH (aq). The methanol provides different selectivity than EtOAc.

Method B: High pH Reverse Phase (C18)

Best for: High purity (>98%) requirements, separating oxidation byproducts, or if the compound is oiling out on silica.

Why High pH?

At neutral pH (water/acetonitrile), the pyridine nitrogen may be partially protonated (


), leading to broad peaks on C18. By raising the pH to 10 (above the pKa of ~7), we force the molecule into its neutral state (

), ensuring sharp peak shape and maximum retention.
Detailed Protocol
  • Stationary Phase: C18 (functionalized silica or hybrid polymer).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with NH₄OH).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Loading: Dissolve sample in 50:50 DMSO:MeOH. Filter through 0.45 µm PTFE filter.

Gradient Table:

Time (min)% B (ACN)State
0.05%Hold
1.05%Injection
10.095%Linear Gradient
12.095%Wash
12.15%Re-equilibrate

Handling & Storage (Preventing Oxidation)

Aminopyridines are notorious for "browning" (oxidation) upon exposure to air and light.

  • Evaporation: Do not use high heat (>40°C) on the rotovap.

  • Storage: Store under Nitrogen or Argon atmosphere at -20°C.

  • Salt Formation: If the free base is an oil and unstable, convert it to the HCl salt immediately after purification.

    • Protocol: Dissolve in Et₂O, add 1M HCl in Et₂O dropwise. Filter the resulting precipitate. The salt is significantly more stable against oxidation.

Decision Matrix

Use this workflow to determine the correct path for your specific crude mixture.

PurificationWorkflow Start Crude Mixture (Post-Workup) TLC TLC Analysis (50% EtOAc/Hex) Start->TLC Check1 Is the spot tailing? TLC->Check1 MethodA Method A: Normal Phase (Hex/EtOAc + 1% Et3N) Check1->MethodA Yes (Needs Modifier) Check1->MethodA No (Standard) Check2 Close Impurities? MethodA->Check2 Purity < 95%? MethodB Method B: Reverse Phase (pH 10 Buffer/ACN) Finish Isolate & Store (Under N2 or as HCl salt) MethodB->Finish Check2->MethodB Yes (Polishing Step) Check2->Finish No

Figure 2: Decision matrix for selecting the optimal purification route.

References

  • Biotage. (2018).[3] Strategies for the Purification of Synthetic Products in the Pharmaceutical Industry. Retrieved from [Link]

  • Teledyne ISCO. (2016). Purification of Amines: Flash Chromatography Strategies.[4] Teledyne Labs. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled for Heterocycles (Pyridine Derivatives). Organic Chemistry Data. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate.[5] PubMed. Retrieved from [Link]

Sources

Application Note: Synthesis of Kinase Inhibitors Using 2-Ethoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthetic utility of 2-Ethoxy-6-methylpyridin-3-amine (CAS: 324564-90-5) as a privileged scaffold in medicinal chemistry. Due to its specific substitution pattern—combining a lipophilic ethoxy tail, a steric methyl blocker, and a nucleophilic amine—this fragment is critical for "scaffold morphing" in the development of SHP2 allosteric inhibitors and Type I/II kinase inhibitors . We present optimized protocols for urea linkage formation (via phenyl chloroformate activation) and palladium-catalyzed C-N cross-coupling, providing a robust roadmap for researchers targeting the MAPK/ERK and JAK/STAT signaling pathways.

Introduction: The Pharmacophore Advantage

In kinase drug discovery, the "hinge region" and allosteric "tunnel" sites require fragments that balance polarity with hydrophobic bulk. 2-Ethoxy-6-methylpyridin-3-amine offers a unique profile:

  • Electronic Modulation: The 2-ethoxy group acts as a strong electron-donating group (EDG), increasing the nucleophilicity of the 3-amine, facilitating coupling reactions while simultaneously filling hydrophobic pockets (e.g., the solvent-exposed front pocket of ATP sites).

  • Solubility & Permeability: The ethoxy ether linkage improves lipophilic efficiency (LipE) compared to purely alkyl chains, often enhancing membrane permeability without sacrificing aqueous solubility.

  • Structural Rigidity: The 6-methyl group restricts rotational freedom when bound, reducing the entropic penalty of binding to spatially constrained targets like the SHP2 allosteric tunnel [1].

Strategic Workflow

The following diagram outlines the dual-utility of this scaffold in synthesizing two distinct classes of inhibitors.

KinaseStrategy Scaffold 2-Ethoxy-6-methylpyridin-3-amine (CAS: 324564-90-5) Path1 Pathway A: Urea Linkage (Allosteric SHP2 Inhibition) Scaffold->Path1 Phenyl Chloroformate Activation Path2 Pathway B: C-N Coupling (ATP-Competitive Hinge Binder) Scaffold->Path2 Buchwald-Hartwig Pd-Catalysis Target1 Target: SHP2 Tunnel (e.g., TNO155 Analogs) Path1->Target1 Target2 Target: Kinase Hinge (e.g., ERK/BTK Inhibitors) Path2->Target2

Figure 1: Retrosynthetic strategy for deploying 2-Ethoxy-6-methylpyridin-3-amine in kinase inhibitor design.

Protocol A: Synthesis of Allosteric SHP2 Inhibitors (Urea Linkage)

Allosteric inhibitors of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) typically link two heteroaromatic cores via a urea bridge. This bridge stabilizes the auto-inhibited "closed" conformation of the enzyme [2].

Why Phenyl Chloroformate? While triphosgene or CDI are common, phenyl chloroformate is preferred for this scaffold. It forms a stable phenyl carbamate intermediate that can be isolated and purified, preventing the formation of symmetrical urea byproducts common with highly nucleophilic aminopyridines [3].

Experimental Workflow
Step 1: Formation of the Phenyl Carbamate Intermediate

Reagents: 2-Ethoxy-6-methylpyridin-3-amine (1.0 eq), Phenyl chloroformate (1.1 eq), Pyridine (1.5 eq), DCM (anhydrous).

  • Preparation: Dissolve 2-Ethoxy-6-methylpyridin-3-amine (1.0 g, 6.57 mmol) in anhydrous dichloromethane (DCM, 20 mL) under nitrogen atmosphere.

  • Base Addition: Add pyridine (0.8 mL, 9.85 mmol) and cool the solution to 0°C.

  • Activation: Dropwise add phenyl chloroformate (1.13 g, 7.23 mmol) over 15 minutes. A white precipitate (pyridinium hydrochloride) may form.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography.

    • Yield Expectation: 85-95%.

    • Checkpoint: Verify formation of the carbamate (LC-MS: M+H ≈ 273).

Step 2: Urea Coupling with Core Amine

Reagents: Phenyl carbamate intermediate (1.0 eq), Core Amine (e.g., substituted piperazine/spiro-cycle) (1.1 eq), DIEA (3.0 eq), DMSO.

  • Dissolution: Dissolve the phenyl carbamate (1.0 eq) in dry DMSO (0.2 M concentration).

  • Coupling: Add the secondary amine "core" (1.1 eq) followed by N,N-Diisopropylethylamine (DIEA, 3.0 eq).

  • Heating: Heat to 60-80°C for 4-12 hours. The phenoxide leaving group drives the reaction.

  • Workup: Dilute with water/brine. Extract with EtOAc.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove phenol byproducts.

UreaMechanism Step1 Start: Aminopyridine + PhOCOCl Inter Intermediate: Phenyl Carbamate (Stable, Isolatable) Step1->Inter Pyridine, DCM, 0°C Step2 Nucleophilic Attack by Core Amine (Displacement of Phenol) Inter->Step2 Core Amine, DIEA, DMSO, 80°C Final Product: Unsymmetrical Urea (SHP2 Inhibitor Analog) Step2->Final -PhOH

Figure 2: Step-wise mechanism for unsymmetrical urea synthesis avoiding homocoupling.

Protocol B: ATP-Competitive Inhibitors (Buchwald-Hartwig Coupling)

For Type I inhibitors, the aminopyridine often serves as the "hinge binder." The 2-ethoxy group modulates the donor-acceptor capability of the pyridine nitrogen. Direct


 is difficult due to the electron-rich nature of the ethoxy-pyridine; therefore, Pd-catalyzed amination is required [4].
Optimized Catalyst System
  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: Xantphos (preferred for aminopyridines) or BrettPhos.

  • Base: Cs₂CO₃ (Cesium Carbonate).

Experimental Workflow
  • Inertion: Charge a reaction vial with the aryl halide core (e.g., 4-chloro-quinazoline) (1.0 eq), 2-Ethoxy-6-methylpyridin-3-amine (1.2 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent: Evacuate and backfill with Nitrogen (3x). Add anhydrous 1,4-Dioxane (0.15 M).

  • Reaction: Seal and heat to 100°C for 12-16 hours.

  • Filtration: Cool to RT, filter through a Celite pad, washing with EtOAc.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Data Summary: Reaction Optimization Matrix

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Ligand BINAPXantphos Xantphos improved yield by 25% due to wider bite angle.
Base NaOtBuCs₂CO₃ Carbonate reduced side-reactions on the ethoxy group compared to alkoxides.
Temp 80°C100°C Higher temp required for complete conversion of sterically hindered 3-amine.

Quality Control & Characterization

To ensure data integrity for biological assays (IC₅₀ determination), synthesized inhibitors must meet the following criteria:

  • Purity: >95% by HPLC (254 nm). Impurities from the phenyl carbamate step (residual phenol) can act as assay interferents (PAINS).

  • NMR Verification:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic ethoxy quartet (~4.3 ppm) and triplet (~1.3 ppm).

    • Urea NH signals: Typically appear as two distinct singlets between 8.0–9.5 ppm.

  • Stability: The 2-ethoxy group is stable under physiological pH but can hydrolyze in strong acidic conditions (e.g., 6M HCl at reflux). Avoid harsh acidic workups.

References

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. Link (Foundational work on SHP2 allosteric tunnel binders).

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor. Journal of Medicinal Chemistry. Link (Details the urea linkage strategy).

  • Thavonekham, B. (1997). Synthesis of unsymmetrical ureas using phenyl chloroformate. Synthesis.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Link (Basis for Xantphos/BrettPhos selection).

  • Bagdanoff, J. T., et al. (2019). Optimization of Fused-Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Link (Demonstrates scaffold morphing with aminopyridines).

Application Notes and Protocols: 2-Ethoxy-6-methylpyridin-3-amine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of 2-Ethoxy-6-methylpyridin-3-amine as a ligand in coordination chemistry. Given the novelty of this specific ligand, this guide first establishes a robust, proposed synthetic pathway and then elaborates on its application in forming metal complexes, their characterization, and potential applications based on the well-understood chemistry of analogous aminopyridine systems.

Introduction: The Potential of Substituted Aminopyridines in Coordination Chemistry

Substituted aminopyridines are a class of ligands that have garnered significant interest in coordination chemistry due to their versatile coordination modes and the tunable electronic and steric properties conferred by various substituents. The introduction of an ethoxy group at the 2-position and a methyl group at the 6-position of a 3-aminopyridine scaffold, as in the case of 2-Ethoxy-6-methylpyridin-3-amine, is anticipated to offer unique characteristics to the resulting metal complexes. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelate, forming stable five-membered rings with metal ions. The ethoxy group can influence the ligand's electronic properties through its electron-donating inductive effect, while the methyl group provides steric bulk that can impact the coordination geometry and stability of the complexes. These features make 2-Ethoxy-6-methylpyridin-3-amine a promising candidate for applications in catalysis, materials science, and medicinal chemistry.[1][2][3]

Synthesis of 2-Ethoxy-6-methylpyridin-3-amine: A Proposed Pathway

As 2-Ethoxy-6-methylpyridin-3-amine is not readily commercially available, a reliable synthetic route is essential. The following multi-step synthesis is proposed, starting from the accessible precursor, 2-hydroxy-6-methylnicotinic acid.

Synthesis_Pathway cluster_0 Proposed Synthesis of 2-Ethoxy-6-methylpyridin-3-amine Start 2-Hydroxy-6-methylnicotinic acid Step1 2-Chloro-6-methylnicotinic acid Start->Step1 POCl₃, 125°C Step2 2-Ethoxy-6-methylnicotinic acid Step1->Step2 NaOEt, EtOH, Reflux Step3 2-Ethoxy-6-methylnicotinoyl chloride Step2->Step3 SOCl₂, Reflux Step4 2-Ethoxy-6-methylnicotinamide Step3->Step4 NH₄OH, THF Product 2-Ethoxy-6-methylpyridin-3-amine Step4->Product Br₂, NaOH, H₂O (Hofmann Rearrangement) Complex_Synthesis cluster_1 General Workflow for Metal Complex Synthesis Ligand 2-Ethoxy-6-methylpyridin-3-amine Reaction Reaction in Solvent (e.g., EtOH, MeCN, THF) Ligand->Reaction MetalSalt Metal Salt (e.g., MCl₂, M(OAc)₂) MetalSalt->Reaction Isolation Isolation & Purification (Filtration, Recrystallization, Chromatography) Reaction->Isolation Complex [M(L)n]Xm Complex Isolation->Complex

Sources

Application Notes and Protocols: Cell-Based Assays for Characterizing 2-Ethoxy-6-methylpyridin-3-amine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist
Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-Ethoxy-6-methylpyridin-3-amine using a tiered, cell-based assay approach. The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and modulation of inflammatory pathways.[1][2] This guide therefore hypothesizes a potential anti-inflammatory mechanism of action and outlines a systematic workflow to first determine the compound's cytotoxicity, then to specifically probe its effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, and finally to quantify its impact on downstream functional endpoints. The protocols provided are designed to be robust and self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

Cell-based assays are indispensable tools in modern drug discovery, offering a biologically relevant context to evaluate a compound's activity.[3] Unlike purified biochemical assays, they provide insights into a compound's effects within the complex milieu of a living cell, accounting for factors like membrane permeability, metabolic stability, and off-target effects.[3]

The compound 2-Ethoxy-6-methylpyridin-3-amine belongs to the aminopyridine class. Compounds with this core structure have been identified as potent modulators of various signaling pathways, particularly those involved in inflammation, such as the c-Jun N-terminal kinases (JNK) and other mitogen-activated protein (MAP) kinases.[1] A central hub for inflammatory signaling is the NF-κB pathway.[4] Dysregulation of NF-κB is implicated in numerous diseases, making it a prime target for therapeutic intervention.[4][5]

This application note details a strategic three-tiered assay funnel to efficiently characterize the bioactivity of 2-Ethoxy-6-methylpyridin-3-amine, assuming a potential role as an inhibitor of the pro-inflammatory NF-κB pathway.

The proposed assay funnel consists of:

  • Primary Assay: Cytotoxicity assessment to determine the compound's therapeutic window.

  • Secondary Assay: A mechanistic reporter assay to quantify specific inhibition of the NF-κB pathway.

  • Tertiary Assay: A functional downstream assay to measure the inhibition of a key inflammatory mediator, Tumor Necrosis Factor-alpha (TNF-α).

This structured approach ensures that resource-intensive functional assays are performed only after establishing a non-toxic concentration range and confirming on-target pathway modulation, representing an efficient and logical workflow for compound characterization.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the overall experimental strategy and the targeted biological pathway.

G A Prepare Compound (2-Ethoxy-6-methylpyridin-3-amine) Serial Dilutions B Protocol 1: Cell Viability Assay (e.g., MTT / ATP-based) A->B C Protocol 2: NF-κB Luciferase Reporter Assay B->C Determine Non-Toxic Concentration Range (IC50) D Protocol 3: TNF-α Secretion Assay (e.g., ELISA) C->D Confirm On-Target Pathway Inhibition (EC50) C_stim Stimulate with TNF-α or other agonist E Data Analysis & Conclusion D->E Validate Functional Anti-inflammatory Effect D_stim Stimulate with LPS

Caption: Tiered experimental workflow for compound characterization.

G cluster_cytoplasm Cytoplasm cluster_nucleus TNF_R TNF Receptor IKK IKK Complex TNF_R->IKK Activates TNF_R->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB_IkB NF-κB IκBα IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB->Nucleus NFkB_IkB->NFkB IκBα Degradation NFkB_IkB->NFkB Gene Inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Gene Binds DNA Compound 2-Ethoxy-6-methyl- pyridin-3-amine (Hypothesized Target) Compound->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway.

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range at which 2-Ethoxy-6-methylpyridin-3-amine exhibits cytotoxic effects. This is critical for distinguishing true inhibitory activity from cell death and for selecting appropriate, non-toxic concentrations for subsequent mechanistic assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[6]

Materials:

  • HeLa or A549 cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2-Ethoxy-6-methylpyridin-3-amine

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Ethoxy-6-methylpyridin-3-amine in DMSO. Create a 2-fold serial dilution series in serum-free medium, resulting in 2X final concentrations.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the serially diluted compound to the respective wells. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only).[6]

  • Incubation: Incubate the plate for 24-48 hours (or a desired exposure time) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[8] Incubate for 3-4 hours at 37°C until purple precipitates are visible under a microscope.[7]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 5-10 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Subtract the average absorbance of "medium only" (blank) wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterDescription
IC50 The concentration of the compound that results in 50% reduction in cell viability.
Therapeutic Window The range of concentrations below the IC50 value that should be used for subsequent assays.
Protocol 2: NF-κB Luciferase Reporter Assay

Objective: To specifically measure the ability of 2-Ethoxy-6-methylpyridin-3-amine to inhibit the transcriptional activity of NF-κB upon stimulation.

Principle: This assay utilizes a cell line (e.g., HEK293) stably or transiently transfected with a reporter plasmid.[9] The plasmid contains the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[9] When NF-κB is activated by a stimulus (like TNF-α), it translocates to the nucleus, binds to these response elements, and drives the expression of luciferase.[10][11] The amount of light produced upon addition of the luciferin substrate is proportional to NF-κB activity.[10]

Materials:

  • NF-κB Reporter (Luc)-HEK293 Recombinant Cell Line (or similar)

  • Complete growth medium

  • 2-Ethoxy-6-methylpyridin-3-amine (at non-toxic concentrations determined in Protocol 1)

  • Recombinant human TNF-α (stimulus)

  • Sterile, white-walled, clear-bottom 96-well plates

  • Luciferase assay reagent (containing luciferin substrate)[12]

  • Cell lysis buffer[13]

Procedure:

  • Cell Seeding: Seed 20,000-40,000 reporter cells per well in 100 µL of medium into a white-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in assay medium. Pre-treat the cells by adding the compound solutions to the wells. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Prepare a solution of TNF-α in assay medium at a 2X final concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL). Add the TNF-α solution to all wells except the "unstimulated control" wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Cell Lysis: Remove the medium and wash the cells gently with PBS. Add 20-50 µL of cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[13]

  • Data Acquisition:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.[13]

    • Immediately measure the luminescence using a luminometer. The signal is typically stable for at least one minute.[12]

Data Analysis:

  • Calculate the fold induction of the stimulated control over the unstimulated control to confirm assay validity.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the stimulated (vehicle) control after subtracting the background from unstimulated wells.

    • % Inhibition = 100 - [ (RLU_Treated - RLU_Unstimulated) / (RLU_Stimulated - RLU_Unstimulated) ] * 100

  • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

ParameterDescription
EC50 The concentration of the compound that causes a 50% reduction in NF-κB-driven luciferase activity.
Positive Control A known NF-κB inhibitor (e.g., BAY 11-7082).
Controls Unstimulated (no TNF-α), Stimulated (TNF-α + vehicle), and Vehicle only.
Protocol 3: TNF-α Secretion Assay (ELISA)

Objective: To confirm the functional anti-inflammatory activity of the compound by measuring its ability to inhibit the secretion of the pro-inflammatory cytokine TNF-α from immune cells.

Principle: This protocol uses an enzyme-linked immunosorbent assay (ELISA), a highly sensitive method for quantifying a specific protein.[14] Macrophage-like cells (e.g., differentiated THP-1 or RAW 264.7) are stimulated with lipopolysaccharide (LPS) to produce and secrete TNF-α.[15] The cell culture supernatant is then analyzed. In the assay, a capture antibody pre-coated on a microplate binds the secreted TNF-α. A second, enzyme-linked detection antibody binds to a different epitope on the captured TNF-α, forming a "sandwich".[16] Addition of a substrate results in a colored product, the intensity of which is proportional to the amount of TNF-α present.[14]

Materials:

  • RAW 264.7 or THP-1 cells

  • Complete growth medium

  • Lipopolysaccharide (LPS) from E. coli

  • Human or Mouse TNF-α ELISA Kit

  • Sterile 24- or 48-well plates for cell culture

  • Wash buffer, substrate, and stop solution (typically included in ELISA kit)

Procedure:

  • Cell Seeding and Differentiation (if using THP-1):

    • RAW 264.7: Seed 1x10⁵ cells per well in a 48-well plate and allow to adhere overnight.

    • THP-1: Seed cells and treat with Phorbol 12-myristate 13-acetate (PMA) (e.g., 20-100 ng/mL) for 48-72 hours to induce differentiation into adherent macrophage-like cells.[15] Replace PMA-containing medium with fresh medium and rest the cells for 24 hours before the experiment.

  • Compound Treatment: Pre-treat the adherent cells with serial dilutions of 2-Ethoxy-6-methylpyridin-3-amine (at non-toxic concentrations) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the "unstimulated control".

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cytokine production and secretion.[17]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis. Centrifuge briefly to pellet any detached cells.

  • ELISA Protocol:

    • Perform the ELISA according to the manufacturer's instructions.[16]

    • Briefly, this involves adding standards and collected supernatants to the antibody-coated plate, incubating, washing, adding the detection antibody, incubating, washing, adding the substrate, and finally stopping the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance of the TNF-α standards against their known concentrations.

  • Use the standard curve to interpolate the concentration of TNF-α (in pg/mL or ng/mL) in each experimental sample.

  • Calculate the percentage inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.

  • Plot % Inhibition against the log of the compound concentration to determine the functional IC50 value.

ParameterDescription
IC50 (Functional) The concentration of the compound that inhibits 50% of LPS-induced TNF-α secretion.
Standard Curve A dilution series of recombinant TNF-α used to quantify the amount of cytokine in the samples.[14]
Positive Control A known inhibitor of TNF-α production (e.g., Dexamethasone).
References
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • NCBI Bookshelf. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]

  • Creative Biolabs. Dual Luciferase Reporter Assay Protocol. Available at: [Link]

  • PubMed. (2010, May 15). Luciferase assay. Available at: [Link]

  • NCBI. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Available at: [Link]

  • Molecular Devices. Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Available at: [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. Available at: [Link]

  • BPS Bioscience. NF-κB Reporter Cellular Assay Pack (HEK293). Available at: [Link]

  • NCBI. (2025, October 15). Figure 2: [Activation of NF-κB Signaling Pathway...]. Available at: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

  • National Library of Medicine. Secretion of TNF-alpha from macrophages following induction with a lignin derivative. Available at: [Link]

  • ACS Publications. (2006, May 20). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Available at: [Link]

  • ResearchGate. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Detection of 2-Ethoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethoxy-6-methylpyridin-3-amine is a substituted pyridine derivative with potential applications in pharmaceutical development and medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably detect and quantify this compound is paramount for ensuring product quality, safety, and efficacy.[1][2] This document provides a comprehensive guide to the analytical methodologies for the detection of 2-Ethoxy-6-methylpyridin-3-amine, tailored for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be robust and serve as a foundation for method development and validation in a regulated environment.

The structural features of 2-Ethoxy-6-methylpyridin-3-amine, including the basic amine group and the aromatic pyridine ring, dictate the selection of appropriate analytical techniques. This guide will focus on the most pertinent methods: High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of 2-Ethoxy-6-methylpyridin-3-amine (Predicted)

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Formula C₈H₁₂N₂O---
Molecular Weight 152.19 g/mol Essential for mass spectrometry.
Boiling Point ~260-270 °CSuggests that GC analysis is feasible, though derivatization may be beneficial.
pKa (of the amine) ~5-6The basic nature of the amine group allows for manipulation of its charge state with pH, which is key for chromatographic retention and extraction.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile), sparingly soluble in water.Guides the selection of solvents for sample preparation and mobile phases.
UV Absorbance Expected to have UV absorbance due to the pyridine ring.Enables detection by UV-Vis spectrophotometry, a common detector for HPLC.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) with UV and MS Detection

HPLC and UPLC are the workhorse techniques for the analysis of non-volatile and thermally labile compounds in the pharmaceutical industry. The polarity of 2-Ethoxy-6-methylpyridin-3-amine makes it an ideal candidate for reversed-phase HPLC.

Causality Behind Experimental Choices
  • Column Selection: A C18 column is the recommended stationary phase. The nonpolar nature of the C18 alkyl chains will interact with the nonpolar regions of the analyte, providing retention. To mitigate peak tailing, which can occur due to the interaction of the basic amine with residual acidic silanols on the silica support, a modern, end-capped C18 column or a column with a modified surface chemistry is crucial.[3]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is standard for reversed-phase HPLC. The pH of the aqueous phase is a critical parameter. To ensure good peak shape and retention, the pH should be adjusted to be at least 2 pH units below the pKa of the amine group. This protonates the amine, making it more polar and reducing its interaction with silanols. A buffer, such as ammonium formate or ammonium acetate, is essential for maintaining a stable pH and is compatible with mass spectrometry.

  • Detection:

    • UV Detection: The pyridine ring in the molecule will exhibit UV absorbance, typically in the range of 220-280 nm. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength and to assess peak purity.

    • Mass Spectrometry (MS) Detection: Coupling HPLC or UPLC with a mass spectrometer (LC-MS or UPLC-MS/MS) provides superior sensitivity and selectivity.[1][4] Electrospray ionization (ESI) in positive ion mode is the ideal choice for this analyte, as the basic amine group is readily protonated.

Experimental Workflow for HPLC/UPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC/UPLC Analysis cluster_data Data Processing A Weigh and dissolve sample in diluent (e.g., Methanol/Water) B Perform serial dilutions to create calibration standards and QC samples A->B C Filter samples through a 0.22 µm syringe filter B->C D Inject sample into HPLC/UPLC system C->D E Separation on C18 column D->E F Detection by UV (PDA) and/or MS E->F G Integrate peak areas F->G H Construct calibration curve G->H I Quantify analyte concentration H->I

Caption: Workflow for HPLC/UPLC analysis of 2-Ethoxy-6-methylpyridin-3-amine.

Detailed Protocol for UPLC-MS/MS Method

This protocol provides a starting point for the development of a sensitive and selective UPLC-MS/MS method.

1. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Ethoxy-6-methylpyridin-3-amine and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.

2. UPLC-MS/MS Instrumentation and Conditions:

ParameterConditionRationale
Instrument Waters ACQUITY UPLC H-Class with a Xevo TQ-S micro Mass Spectrometer or equivalentProvides high resolution and sensitivity.
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmSmall particle size for high efficiency and resolution.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate the analyte for good peak shape and ESI efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Elution 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% BA gradient allows for efficient elution and separation from potential impurities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 2 µL
Ionization Mode ESI PositiveThe basic amine is readily protonated.
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
MRM Transitions Precursor Ion: 153.1 m/z (M+H)⁺. Product ions to be determined by infusion of a standard solution.Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

3. Data Analysis:

  • Integrate the peak areas of the analyte and construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Use a linear regression model with a weighting factor of 1/x or 1/x² to account for heteroscedasticity.

  • Quantify the concentration of 2-Ethoxy-6-methylpyridin-3-amine in unknown samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Due to the polar nature of the amine group, derivatization may be necessary to improve peak shape and thermal stability.[7]

Causality Behind Experimental Choices
  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point. For underivatized amines, specialized columns with basic deactivation are recommended to prevent peak tailing.[8]

  • Derivatization: Derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can reduce the polarity of the amine group, leading to more symmetrical peaks and improved sensitivity.

  • Injection Mode: A splitless injection is preferred for trace-level analysis to ensure the entire sample is transferred to the column.

  • Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS, providing reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve sample in a suitable solvent (e.g., Dichloromethane) B Derivatization (Optional but Recommended) A->B C Dilute to desired concentration B->C D Inject sample into GC-MS system C->D E Separation on a capillary column D->E F Ionization (EI) and Mass Analysis E->F G Extract ion chromatograms F->G H Integrate peak areas G->H I Quantify using an internal standard or external calibration H->I

Caption: Workflow for GC-MS analysis of 2-Ethoxy-6-methylpyridin-3-amine.

Detailed Protocol for GC-MS Method (with Derivatization)

1. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Ethoxy-6-methylpyridin-3-amine and dissolve it in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in dichloromethane.

  • Derivatization: To 100 µL of each standard and sample solution in a vial, add 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

ParameterConditionRationale
Instrument Agilent 8890 GC with 5977B MSD or equivalentA widely used and reliable system for GC-MS analysis.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA robust, general-purpose column suitable for a wide range of analytes.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas.
Inlet Temperature 250 °CEnsures complete volatilization of the sample.
Injection Mode SplitlessFor maximum sensitivity.
Oven Program Initial: 80 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 minA temperature program allows for the separation of compounds with different boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Scan Range 40-450 m/zCovers the expected mass range of the analyte and its fragments.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods.[9] These studies involve subjecting the analyte to stress conditions to produce degradation products. The analytical method is then evaluated for its ability to separate the parent drug from its degradants.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Expose the sample to light (ICH Q1B guidelines).

The developed HPLC or GC method should be able to resolve the peak of 2-Ethoxy-6-methylpyridin-3-amine from any degradation products formed under these conditions.

Conclusion

This application note provides a comprehensive overview and detailed starting protocols for the analytical detection of 2-Ethoxy-6-methylpyridin-3-amine using HPLC-UV/MS and GC-MS. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided protocols are intended as a starting point for method development and will require optimization and validation for specific applications in accordance with regulatory guidelines.

References

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • UPLC-MS-MS Method for the Determination of N-(2,6-Dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide in Rat Plasma and Its Application to a Pharmacokinetic Study. (n.d.). ResearchGate. Retrieved from [Link]

  • PV2143 - OSHA. (n.d.). Retrieved from [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018, July 17). Applied and Environmental Microbiology. Retrieved from [Link]

  • 2-Ethoxy-6-methylpyrazine Properties. (n.d.). CompTox Chemicals Dashboard. Retrieved from [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018, July 17). PubMed. Retrieved from [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). ACS Central Science. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • Method for pyridine amine derivative. (2015, July 20). Chromatography Forum. Retrieved from [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]

  • Pyridines Separation of pyridine and other amines. (n.d.). Agilent. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. (2022, November 17). MDPI. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing. Retrieved from [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023, May 20). SpringerLink. Retrieved from [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020, December 14). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Bulletin 737F Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved from [Link]

  • Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography-mass spectrometry (GCxGC-MS). (2024, March 12). ResearchGate. Retrieved from [Link]

  • Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. (2025, January 29). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

GC-MS method for 2-Ethoxy-6-methylpyridin-3-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Ethoxy-6-methylpyridin-3-amine

Abstract

This document outlines a comprehensive methodology for the qualitative and quantitative analysis of 2-Ethoxy-6-methylpyridin-3-amine using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this guide provides a robust framework for method development, sample preparation, instrumental analysis, and validation. The protocol addresses the inherent challenges of analyzing polar, active compounds like substituted pyridine amines, emphasizing techniques to ensure high sensitivity, peak symmetry, and reproducibility. The method is developed with consideration for its application in pharmaceutical quality control, particularly for impurity profiling and stability studies, and is structured to align with the validation principles of the International Council for Harmonisation (ICH).

Introduction: The Analytical Challenge

2-Ethoxy-6-methylpyridin-3-amine is a substituted pyridine derivative, a class of compounds significant in pharmaceutical development. The accurate and precise quantification of such molecules is often critical for ensuring the safety and efficacy of drug products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive identification.[1][2]

However, the analysis of primary aromatic amines by GC presents a well-documented challenge.[3][4] The primary amine functional group is polar and prone to hydrogen bonding. This can lead to strong interactions with active silanol sites within the GC inlet and column, resulting in poor chromatographic performance, characterized by tailing peaks, poor sensitivity, and diminished reproducibility.[3] This application note details a method designed to mitigate these issues through a combination of a highly inert sample flow path, optimized chromatographic conditions, and robust sample preparation. Furthermore, we provide a full validation protocol according to ICH guidelines to ensure the method is fit for its intended purpose in a regulated environment.[5][6]

Analyte Profile

  • Compound Name: 2-Ethoxy-6-methylpyridin-3-amine

  • Chemical Structure:

    (Note: A placeholder for the chemical structure image)

  • Molecular Formula: C₈H₁₂N₂O

  • Molecular Weight: 152.19 g/mol

  • Key Analytical Features: The molecule possesses a primary amine group, which is the primary site for potential undesirable interactions during GC analysis, and a tertiary amine within the pyridine ring. Its volatility is suitable for GC analysis.

Experimental Workflow and Rationale

The overall analytical process is designed to ensure accuracy and reproducibility from sample preparation through to data analysis. The workflow emphasizes minimizing analyte loss and degradation while ensuring optimal chromatographic performance.

GCMS_Workflow Figure 1: Overall GC-MS Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Sample Receipt Weighing of drug substance/product Dissolution Dissolution Dissolve in appropriate volatile solvent (e.g., Methanol) Sample->Dissolution Dilution Serial Dilution Achieve target concentration (~10 µg/mL) Dissolution->Dilution Vialing Transfer to Vial Use deactivated glass autosampler vials Dilution->Vialing Injection GC Injection Splitless mode for high sensitivity Vialing->Injection Separation Chromatographic Separation Inert capillary column with temperature programming Injection->Separation Ionization MS Ionization & Detection Electron Ionization (EI) at 70 eV Full Scan / SIM Mode Separation->Ionization Processing Data Processing Peak integration and spectral analysis Ionization->Processing Quantification Quantification External/Internal standard calibration Processing->Quantification Validation Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, etc. Quantification->Validation Report Final Report Summary of results and validation data Validation->Report

Caption: Figure 1: Overall GC-MS Analytical Workflow.

Detailed Protocols

Reagents and Materials
  • Solvent: Methanol (HPLC or GC-grade). Other potential solvents include dichloromethane or ethyl acetate. Avoid water.[2][7]

  • Analyte: 2-Ethoxy-6-methylpyridin-3-amine reference standard.

  • Internal Standard (Optional but Recommended): A structurally similar compound not present in the sample, e.g., d5-pyridine or anthracene-d10.[8][9]

  • Vials: 2 mL clear glass autosampler vials with PTFE-lined septa. Using deactivated glass is recommended to prevent analyte adsorption.[7]

Standard Preparation Protocol
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 2-Ethoxy-6-methylpyridin-3-amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solution (10 µg/mL): Transfer 100 µL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with methanol. This concentration is a good starting point for method development.[7]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).[5]

Sample Preparation Protocol

The ideal sample preparation technique depends on the matrix.

  • For Drug Substances:

    • Accurately weigh an appropriate amount of the drug substance into a volumetric flask.

    • Add methanol to dissolve the sample. Sonication may be used to aid dissolution.

    • Dilute with methanol to achieve a final theoretical concentration within the calibration range.

    • If the sample contains particulates, centrifuge or filter through a 0.45 µm PTFE syringe filter before transferring to an autosampler vial.[2]

  • For Complex Matrices (e.g., Biological Fluids): A sample cleanup and extraction step such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is necessary.[10][11]

    • LLE Protocol: a. To 1 mL of the sample, add a suitable internal standard. b. Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or dichloromethane).[8] c. Vortex vigorously for 1-2 minutes. d. Centrifuge to separate the layers. e. Carefully transfer the organic layer to a clean vial for analysis.[10]

    • SPE Protocol: a. Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent) according to the manufacturer's instructions. b. Load the sample onto the cartridge. c. Wash the cartridge with a weak solvent to remove interferences. d. Elute the analyte with a small volume of an appropriate organic solvent (often containing a modifier like ammonia to displace the amine). e. The eluted sample is ready for GC-MS analysis.[2][11]

GC-MS Instrumentation and Conditions

The following parameters serve as a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Recommended Setting Rationale / Comment
GC System Agilent, Shimadzu, or equivalentModern GC systems provide excellent electronic pneumatic control for retention time stability.
Injector Split/Splitless
Injection Mode SplitlessTo maximize sensitivity for trace-level analysis. A split injection may be used for higher concentration samples.[11]
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.[9]
Injection Volume 1 µLA standard volume for most applications.
Liner Deactivated, single-taper linerCritical for preventing analyte adsorption and ensuring good peak shape for active compounds like amines.[11]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Provides optimal velocity for good separation on a 0.25 mm ID column.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS)A highly inert, mid-polarity column suitable for a wide range of semi-volatile compounds.[12][13]
30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering a good balance of resolution and analysis time.
Oven Program 80 °C (hold 2 min)Initial temperature to focus analytes at the head of the column.
Ramp to 280 °C at 15 °C/minA moderate ramp rate to ensure good separation from other potential impurities.
Hold at 280 °C for 5 minTo elute any less volatile compounds from the column.
MS System Quadrupole or Ion Trap
Transfer Line Temp. 280 °CMust be hot enough to prevent analyte condensation before reaching the ion source.[9]
Ion Source Temp. 230 °CStandard temperature for EI, balances ionization efficiency and minimizes degradation.[13]
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eVStandard energy for reproducible fragmentation and library matching.
Acquisition Mode Full Scan (m/z 50-300)For method development and qualitative identification.
Selected Ion Monitoring (SIM)For quantitative analysis to enhance sensitivity and selectivity. Suggested ions would be the molecular ion (m/z 152) and major fragment ions.
Note on Derivatization

If peak tailing persists despite using an inert flow path, derivatization can be employed. Silylation is a common technique for amines.[11]

  • Protocol: Evaporate the sample extract to dryness under nitrogen. Add 25 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of anhydrous pyridine.[14] Incubate at 60 °C for 30 minutes. The sample is then ready for injection. This converts the active N-H bond to a non-polar N-Si(CH₃)₃ bond, significantly improving peak shape.

Method Validation Protocol (ICH Q2(R1) Framework)

A validated GC-MS method provides assurance of its reliability for routine use.[5][15] The following parameters must be assessed.

Validation_Parameters Figure 2: Interrelation of Core Validation Parameters Method Validated GC-MS Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->LOQ Precision->LOQ

Caption: Figure 2: Interrelation of Core Validation Parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. Analyze a blank (solvent), a placebo (matrix without analyte), and a spiked sample to demonstrate no interference at the retention time of the analyte.[6]

  • Linearity: Analyze a minimum of five concentration levels across the desired range. Plot the instrument response versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[5]

  • Accuracy (Recovery): Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percent recovery at each level. Acceptance criteria are typically 98-102%.[5]

  • Precision:

    • Repeatability: Perform at least six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[5]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the data sets should meet predefined criteria (typically ≤ 5%).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[15][16]

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±5°C in oven temperature, ±0.1 mL/min in flow rate) and evaluate the impact on the results. This demonstrates the method's reliability during normal use.[5][6]

Summary of Validation Acceptance Criteria

Parameter Acceptance Criterion
Specificity No interfering peaks at the analyte retention time.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 5.0%
Robustness Results should remain within system suitability limits.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 2-Ethoxy-6-methylpyridin-3-amine by GC-MS. By utilizing an inert sample flow path and optimized instrumental parameters, the challenges associated with analyzing polar amines can be effectively overcome. The step-by-step guide for method validation based on ICH guidelines ensures that the developed method is robust, reliable, and suitable for use in regulated pharmaceutical environments for applications such as impurity analysis and quality control.

References

  • Benchchem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Secondary Amines.
  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges.
  • PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Health Canada. (1999, December 31). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
  • Cefas. (2025, November 26). Development of a quantitative method for the determination of pyridine in shellfish and sediment samples.
  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
  • MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
  • SpringerLink. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.

Sources

Application Note and Protocols: Exploring Pyridine-Based Amines in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial literature and database searches for "2-Ethoxy-6-methylpyridin-3-amine" did not yield specific experimental data related to its application in organic electronics. This suggests that it is not a commonly investigated material for this purpose. However, the fundamental structure of a substituted aminopyridine holds potential as a building block for novel electronic materials.

Therefore, this guide will utilize a closely related, representative compound, 2-Methoxy-6-methylpyridin-3-amine , as a model system. The protocols and principles discussed herein are broadly applicable to the investigation of similar novel pyridine derivatives in the field of organic electronics. This approach allows for a scientifically grounded exploration of how a researcher might approach the synthesis, characterization, and device integration of a new compound in this class.

Introduction: The Quest for Novel Organic Electronic Materials

Organic electronics has emerged as a vibrant field, promising flexible, lightweight, and low-cost electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2][3] The performance of these devices is intrinsically linked to the properties of the organic semiconductor materials used.[2] A critical component in many of these devices is the hole transport layer (HTL), which facilitates the efficient injection and transport of positive charge carriers (holes).[4][5][6]

While established high-performance hole transport materials (HTMs) like Spiro-OMeTAD are widely used, their high cost and the need for performance-enhancing (but stability-reducing) dopants drive the search for new, cost-effective, and stable alternatives.[7][8][9][10] Small molecules based on aromatic and heteroaromatic core structures are a major focus of this research.[11][12]

Substituted pyridines, with their inherent electron-rich nature and versatile functionalization possibilities, present an interesting scaffold for designing new electronic materials. This application note provides a comprehensive guide for the synthesis, characterization, and evaluation of a model aminopyridine compound for potential use in organic electronic devices.

Synthesis and Characterization of 2-Methoxy-6-methylpyridin-3-amine

The synthesis of 2-Methoxy-6-methylpyridin-3-amine can be approached through several synthetic routes. A common method involves the amination of a corresponding bromopyridine derivative, which is a well-established reaction in organic chemistry.[13]

Proposed Synthetic Pathway

A plausible synthetic route starting from a commercially available pyridine derivative is outlined below. This multi-step synthesis involves nitration, followed by selective substitution and reduction.

Synthesis_Workflow start 2-Chloro-6-methylpyridine step1 Nitration (H2SO4, HNO3) start->step1 intermediate1 2-Chloro-6-methyl-3-nitropyridine step1->intermediate1 step2 Methoxylation (NaOMe, MeOH) intermediate1->step2 intermediate2 2-Methoxy-6-methyl-3-nitropyridine step2->intermediate2 step3 Reduction (e.g., H2, Pd/C) intermediate2->step3 product 2-Methoxy-6-methylpyridin-3-amine step3->product

Caption: Proposed synthetic workflow for 2-Methoxy-6-methylpyridin-3-amine.

Detailed Experimental Protocol

Step 1: Nitration of 2-Chloro-6-methylpyridine

  • In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool 10 g of 2-chloro-6-methylpyridine in 50 mL of concentrated sulfuric acid to 0°C.

  • Slowly add a mixture of 15 mL of concentrated sulfuric acid and 10 mL of fuming nitric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-6-methyl-3-nitropyridine.

Step 2: Methoxylation of 2-Chloro-6-methyl-3-nitropyridine

  • Prepare a solution of sodium methoxide by dissolving 2.5 g of sodium in 100 mL of anhydrous methanol under a nitrogen atmosphere.

  • Add the 2-chloro-6-methyl-3-nitropyridine from the previous step to the sodium methoxide solution.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain 2-methoxy-6-methyl-3-nitropyridine.

Step 3: Reduction to 2-Methoxy-6-methylpyridin-3-amine

  • Dissolve the 2-methoxy-6-methyl-3-nitropyridine in 100 mL of ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr hydrogenator at 50 psi of H₂ for 4 hours, or until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure 2-Methoxy-6-methylpyridin-3-amine.[14]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

Technique Expected Observations
¹H NMR Peaks corresponding to the aromatic protons, the methyl group protons, the methoxy group protons, and the amine protons with appropriate chemical shifts and splitting patterns.
¹³C NMR Peaks corresponding to the different carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₀N₂O, MW: 138.17 g/mol ).[14]
FT-IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (pyridine ring), and C-O stretching (methoxy group).

Properties for Organic Electronics

The potential of a molecule for use in organic electronics is largely determined by its electronic properties, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[15][16] These properties can be estimated using computational methods like Density Functional Theory (DFT) and experimentally verified using techniques like cyclic voltammetry.[17]

Theoretical Electronic Properties (Estimated)

For a molecule like 2-Methoxy-6-methylpyridin-3-amine, we can anticipate the following general characteristics based on its structure:

  • HOMO Level: The presence of the electron-donating amine and methoxy groups is expected to raise the HOMO level compared to unsubstituted pyridine. A higher HOMO level is generally desirable for efficient hole injection from common anodes like ITO.

  • LUMO Level: The LUMO level will be influenced by the overall aromatic system.

  • Energy Gap (HOMO-LUMO gap): The energy gap will determine the optical properties of the material. For a hole transport material, a wide energy gap is typically preferred to ensure transparency in the visible region.[5]

Property Predicted Characteristic Significance in Organic Electronics
HOMO Energy Moderately highFacilitates hole injection from the anode.
LUMO Energy HighContributes to a large energy gap, ensuring optical transparency.
HOMO-LUMO Gap LargePrevents absorption in the visible range, crucial for transparent HTLs.
Ionization Potential Relatively lowRelated to the HOMO level; indicates the ease of hole formation.
Electron Affinity LowRelated to the LUMO level; indicates the difficulty of electron injection.

These values can be calculated using computational chemistry software.[18]

Application Protocol: Fabrication and Characterization of a Hole-Only Device

To experimentally evaluate the hole-transporting capabilities of the synthesized 2-Methoxy-6-methylpyridin-3-amine, a simple hole-only device can be fabricated. This device architecture allows for the direct measurement of hole mobility without interference from electron transport.

Device Architecture

A typical architecture for a hole-only device is a sandwich structure, as depicted below.

Device_Architecture device Anode (ITO) Hole Injection Layer (PEDOT:PSS) Hole Transport Layer (2-Methoxy-6-methylpyridin-3-amine) Cathode (Au)

Sources

Functionalization of 2-Ethoxy-6-methylpyridin-3-amine

[1]

Experimental Protocols

Protocol A: Amide Coupling (Acylation)

Target: Modification of the C-3 Amine for SAR exploration.[1] Challenge: The pyridine nitrogen can act as a competitive nucleophile or sequester the catalyst.[1]

Reagents:

  • Substrate: 2-Ethoxy-6-methylpyridin-3-amine (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)[2]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (anhydrous)

Procedure:

  • Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to amine).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Add HATU (1.2 equiv) and stir for 10 minutes to activate the acid.

  • Add 2-Ethoxy-6-methylpyridin-3-amine (1.0 equiv) in one portion.

  • Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Acid MW + 152.19 - 18).[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimization Note: If the reaction is sluggish due to steric bulk of the acid, switch to the Acid Chloride method: Use Acid Chloride (1.1 equiv) + Pyridine (2.0 equiv) in DCM at 0°C.

Protocol B: Regioselective C-5 Bromination

Target: Creating a handle for Suzuki/Buchwald couplings. Mechanism: Electrophilic Aromatic Substitution (

145

Reagents:

  • Substrate: 2-Ethoxy-6-methylpyridin-3-amine (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[6]

Procedure:

  • Dissolve the substrate in MeCN (0.1 M) and cool to 0°C in an ice bath.

  • Dissolve NBS (1.05 equiv) in a minimal amount of MeCN.[1]

  • Add the NBS solution dropwise to the substrate over 15 minutes.[1] Critical: Slow addition prevents over-bromination.[1]

  • Allow the mixture to warm to RT and stir for 2 hours.

  • Monitoring: Check LC-MS for the appearance of the M+79/81 doublet (Bromine isotope pattern).

    • Regioselectivity Check: The product should be 5-bromo-2-ethoxy-6-methylpyridin-3-amine . Confirm by 1H NMR (Look for the loss of the C-5 proton; the remaining aromatic proton at C-4 will appear as a singlet).[1]

  • Workup: Quench with 10% ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (sodium thiosulfate) to remove excess bromine. Extract with EtOAc.[1]
    
  • Purification: Recrystallization from EtOH/Water or column chromatography.[1]

Protocol C: Reductive Amination

Target: Synthesis of secondary amines (N-alkyl derivatives).[1]

Reagents:

  • Substrate: 2-Ethoxy-6-methylpyridin-3-amine (1.0 equiv)[1]

  • Aldehyde (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (1-2 drops)[1]

  • Solvent: DCE (1,2-Dichloroethane) or THF

Procedure:

  • Mix amine and aldehyde in DCE (0.2 M) with 2 drops of acetic acid.

  • Stir for 30–60 minutes to form the imine intermediate (often visible by a color change).

  • Add

    
     (1.5 equiv) in portions.[1]
    
  • Stir at RT overnight.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Note: If the aldehyde is sterically hindered, use Sodium Cyanoborohydride (

    
    ) in MeOH with heating (50°C), but be cautious of HCN generation (work in a fume hood).[1]
    
Protocol D: Sandmeyer Reaction (Diazotization)

Target: Replacing the

1

Reagents (for Iodination):

  • Substrate: 2-Ethoxy-6-methylpyridin-3-amine (1.0 equiv)[1]

  • 
     (1.2 equiv)
    
  • Acid: HCl (6M) or

    
     (20%)
    
  • KI (Potassium Iodide) (1.5 equiv)

Procedure:

  • Suspend the amine in 6M HCl at -5°C to 0°C. Note: Pyridines can be difficult to diazotize; ensure good stirring.

  • Add aqueous

    
     (1.2 equiv) dropwise, keeping the temperature below 5°C. Stir for 30 mins to form the diazonium salt.
    
  • Dissolve KI (1.5 equiv) in water and add it dropwise to the cold diazonium solution.

  • Allow the reaction to warm to RT, then heat to 60°C for 1 hour to ensure

    
     evolution is complete.
    
  • Workup: Neutralize with NaOH (carefully). Extract with EtOAc.[1][7] Wash organic layer with sodium thiosulfate (to remove Iodine color).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling Pyridine nitrogen interference.[1]Use T3P (Propylphosphonic anhydride) as the coupling agent; it is highly effective for electron-poor anilines/aminopyridines.[1]
Over-Bromination (Dibromo) Excess NBS or high temp.[1]Strictly control stoichiometry (1.0 equiv NBS) and keep at 0°C. If dibromination persists, use NCS (Chlorosuccinimide) for the chloro-analog which is slower.[1]
Solubility Issues Lipophilic ethoxy group.The ethoxy group aids solubility in organics (DCM, EtOAc) compared to methoxy.[1] If insoluble in water during workup, avoid excessive aqueous washes.[1]
Unstable Diazonium Salt Electron-rich ring.[1]Use

-BuONO
(tert-butyl nitrite) and

or

in anhydrous MeCN (non-aqueous Sandmeyer) for better yields.[1]

References

  • General Reactivity of Aminopyridines

    • Title: "Cracking the code: the clinical and molecular impact of aminopyridines; a review."
    • Source: RSC Advances, 2025.[1]

    • URL:[Link]

  • Regioselective Bromination Protocols

    • Title: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: Int. J. Mol.[1] Sci., 2014 (via NCBI).[1]

    • URL:[Link]

  • Amide Coupling Strategies for Heterocycles

    • Title: "Recent Advances in the Synthesis of Amides via Oxidative Amidation."[1]

    • Source: Organic Chemistry Portal (General Methodology).[1]

    • URL:[Link]

  • Sandmeyer Reaction on Pyridines

    • Title: "Practical Synthesis of Halopyridines via Diazotiz
    • Source: Organic Syntheses (General Precedent).[1][2]

    • URL:[Link]

Strategic Derivatization of 2-Ethoxy-6-methylpyridin-3-amine: A Guide to Probe Design and Bioassay Integration

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Assessment & Strategic Logic[1]

The Scaffold Analysis

2-Ethoxy-6-methylpyridin-3-amine is a specialized heterocyclic building block often utilized in the development of kinase inhibitors and ion channel modulators. To successfully derivatize this molecule for bioassays (fluorescence polarization, SPR, or FRET), one must first understand its electronic environment.[1]

  • Nucleophilicity: Unlike aliphatic amines (e.g., Lysine side chains, pKa ~10.5), the C3-amine on this pyridine ring is an aromatic amine (aniline-like).[1] Its lone pair is delocalized into the aromatic system.

  • Substituent Effects:

    • 2-Ethoxy Group: Strongly electron-donating (resonance). This increases the electron density of the ring, making the C3-amine more nucleophilic than a bare 3-aminopyridine, but also introduces steric bulk adjacent to the reaction site.

    • Ring Nitrogen: This is a basic site (pKa ~6-7). In acidic or neutral aqueous buffers, the ring nitrogen may protonate, altering solubility and electronics.[1]

  • The Challenge: Standard "protein labeling kits" designed for aqueous pH 7.4 will fail. The C3-amine is too weak a nucleophile to outcompete the hydrolysis of NHS esters in water. Derivatization must occur in organic solvents with an organic base. [1]

Decision Matrix: Selecting the Derivatization Route

Before synthesis, select the pathway based on the downstream bioassay requirement.

BioassayDecision Start Bioassay Goal Binding Binding Kinetics / Kd (FP or FRET) Start->Binding Pulldown Target ID / SPR (Surface Immobilization) Start->Pulldown Cellular In-Cell Target Engagement (Click Chemistry) Start->Cellular Fluoro Fluorophore Conjugation (Protocol 1) Binding->Fluoro Requires high QY Biotin Biotinylation w/ PEG Linker (Protocol 2) Pulldown->Biotin Requires steric freedom Azide Azide/Alkyne Installation (Protocol 3) Cellular->Azide Requires permeability

Figure 1: Strategic decision tree for selecting the appropriate derivatization protocol based on the intended biological readout.

Part 2: Detailed Experimental Protocols

Protocol 1: Fluorophore Conjugation (The "Organic" Route)

Application: Fluorescence Polarization (FP) or TR-FRET assays. Critical Insight: Do not use aqueous buffers. Use anhydrous DMF (Dimethylformamide) or DMSO to prevent hydrolysis of the activated ester before it reacts with the slow-reacting aromatic amine.

Materials
  • Substrate: 2-Ethoxy-6-methylpyridin-3-amine (10 mg, ~0.065 mmol).

  • Fluorophore: 5-FAM-SE (5-Carboxyfluorescein succinimidyl ester) or equivalent NHS-ester fluorophore.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of the aminopyridine in 500 µL of anhydrous DMF in a generic 1.5 mL microcentrifuge tube (or glass vial).

  • Activation: Add 3.0 equivalents of DIPEA. This is crucial to deprotonate any salt forms and ensure the amine is neutral and nucleophilic.

  • Coupling: Add 1.2 equivalents of the Fluorophore-NHS ester.

    • Note: If using FITC (Isothiocyanate), heat is often required (60°C for 4 hours).[1] For NHS esters, room temperature is usually sufficient if allowed to run overnight.[1]

  • Incubation: Vortex briefly, wrap in foil (light sensitive), and shake at Room Temperature (RT) for 12–16 hours.

  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to scavenge remaining NHS ester.

  • Purification (Mandatory): Do not use dialysis. Small molecules must be purified via Reverse-Phase HPLC or Preparative TLC .

    • Mobile Phase: Water/Acetonitrile (+0.1% TFA).

    • Target: Collect the colored peak. The unreacted amine will elute early; the hydrophobic fluorophore-conjugate will elute later.

Protocol 2: Biotinylation for SPR/Affinity Purification

Application: Surface Plasmon Resonance (SPR) chip immobilization or Streptavidin pull-downs. Critical Insight: The pyridine ring is a rigid scaffold. Direct attachment of biotin will sterically hinder binding to Streptavidin. You must use a PEG linker.

Materials
  • Reagent: EZ-Link™ NHS-PEG4-Biotin (Thermo Fisher or equivalent).

  • Solvent: DMSO (Anhydrous).

Step-by-Step Methodology
  • Stoichiometry: Dissolve the aminopyridine (1 eq) in DMSO.

  • Base Addition: Add Triethylamine (TEA) or DIPEA (5 eq).

  • Reaction: Add NHS-PEG4-Biotin (1.5 eq).

    • Why PEG4? It provides a ~20 Å spacer, allowing the pyridine moiety to bind its protein target without the massive Streptavidin protein blocking the interaction site.

  • Monitoring: Monitor reaction via LC-MS. Look for the mass shift: M_product = M_amine + M_linker – M_NHS.

  • Work-up: Dilute reaction 10x with water. If the product precipitates, filter and wash.[1] If soluble, proceed to C18 Sep-Pak or HPLC purification.[1]

Protocol 3: Synthesis of "Clickable" Probes (Azide Installation)

Application: In-cell target engagement or photo-affinity labeling. Chemistry: Direct conversion of the amine to an azide via Sandmeyer reaction is risky and low-yielding on this electron-rich ring. The preferred route is Amide Coupling with an Azido-Acid .

ReactionScheme Amine 2-Ethoxy-6-methyl pyridin-3-amine Coupling HATU / DIPEA (DMF) Amine->Coupling Linker 3-Azidopropanoic Acid Linker->Coupling Product Azide-Functionalized Probe Coupling->Product Amide Bond Formation

Figure 2: Recommended synthetic pathway for installing a bio-orthogonal handle using HATU coupling logic.

Step-by-Step Methodology
  • Activation: In a glass vial, dissolve 3-azidopropanoic acid (1.2 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 5 minutes to form the activated ester.

  • Addition: Add the aminopyridine (1 eq) to the activated acid mixture.

  • Reaction: Stir at RT for 4 hours.

    • Why HATU? HATU is a more powerful coupling agent than EDC/NHS and is necessary for sterically hindered or electron-poor anilines.

  • Validation: Verify by LC-MS. The azide group is stable under these conditions.

Part 3: Data Presentation & Quality Control[1]

Solvent & Reagent Compatibility Table

Use this table to ensure experimental conditions do not degrade the pyridine scaffold.

ParameterRecommendedAvoidReason
Solvent DMF, DMSO, NMPWater, Methanol, EthanolProtic solvents compete with NHS esters; Water hydrolyzes reagents.[1]
Base DIPEA, TEAPyridine, NaOHStrong inorganic bases can hydrolyze the ethoxy group or ring system.[1]
pH (equiv) Apparent pH 8.0–9.0Acidic conditions (< pH 6)Acid protonates the amine, killing nucleophilicity.[2]
Temperature 20°C – 40°C> 80°CHigh heat promotes degradation of fluorophores and ethoxy cleavage.
Quality Control Checkpoints

Before using the derivative in a bioassay, you must validate identity and purity.[1]

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Success Criteria: Single peak (>95% purity) with the correct [M+H]+.

    • Common Failure: Presence of "M+H (Hydrolyzed Reagent)" peak indicates wet solvent.

  • 1H-NMR (Proton NMR):

    • Diagnostic Signal: The disappearance of the broad NH2 singlet (typically around 3.5–5.0 ppm) and the appearance of an amide NH doublet (typically 8.0–10.0 ppm) confirms derivatization.

    • Integrity Check: Ensure the Ethoxy triplet (1.3 ppm) and quartet (4.3 ppm) remain intact.

References

  • Hermanson, G. T. (2013).[3] Bioconjugate Techniques (3rd ed.).[3] Academic Press.[4][5]

    • Relevance: The definitive guide on NHS-ester chemistry and optimization for arom
  • Thermo Fisher Scientific. (n.d.).[4] NHS Ester Reaction Chemistry and Protocols.

    • Relevance: Provides kinetic data on hydrolysis rates vs.
  • PubChem. (n.d.).

    • Relevance: Source for pKa and physical property d
  • Li, Z., et al. (2022).[1] Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules.[2][3][4][5][6][7][8][9]

    • Relevance: specific protocols for converting aminopyridines to azides and subsequent click chemistry.

Sources

Application Notes and Protocols: The Strategic Use of 2-Ethoxy-6-methylpyridin-3-amine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Substituted Pyridines in Medicinal Chemistry

Substituted pyridine scaffolds are fundamental building blocks in the landscape of modern drug discovery and development. Their presence in a vast array of biologically active molecules underscores their importance as privileged structures. Among these, 2-alkoxy-6-methylpyridin-3-amine derivatives have emerged as key intermediates, particularly in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs. This technical guide provides an in-depth exploration of the application of 2-Ethoxy-6-methylpyridin-3-amine in API synthesis, with a focus on a proposed synthetic route for a crucial intermediate of the renowned COX-2 inhibitor, Etoricoxib. We will delve into the causality behind experimental choices, provide detailed protocols, and outline self-validating systems to ensure scientific integrity. Pyridine derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory properties[1].

Physicochemical Properties of 2-Ethoxy-6-methylpyridin-3-amine

A thorough understanding of the physicochemical properties of a starting material is paramount for successful process development and scale-up.

PropertyValueSource
Chemical Formula C₈H₁₂N₂ON/A
Molecular Weight 152.19 g/mol N/A
Appearance Expected to be a solid or oilGeneral knowledge
Boiling Point ~261.3 °C at 760 mmHg (Predicted)[2]
Density ~1.073 g/cm³ (Predicted)[2]
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane.General chemical principles
pKa The pyridine nitrogen is basic, and the amino group is also basic. Exact pKa values require experimental determination.General chemical principles

Safety Information: 2-Ethoxy-6-methylpyridin-3-amine and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier[3][4].

Proposed Synthetic Application: A Key Intermediate for Etoricoxib

While various synthetic routes to the selective COX-2 inhibitor Etoricoxib have been reported, many converge on the synthesis of a key ketone intermediate: 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone . The following sections outline a plausible and detailed synthetic strategy to utilize 2-Ethoxy-6-methylpyridin-3-amine as a precursor for this pivotal intermediate.

The overall synthetic workflow can be visualized as a two-stage process:

G A 2-Ethoxy-6-methylpyridin-3-amine B Stage 1: Diazotization and Halogenation A->B Conversion of Amine to Halide C 3-Halo-2-ethoxy-6-methylpyridine B->C D Stage 2: Palladium-Catalyzed Cross-Coupling C->D C-C Bond Formation E Key Ketone Intermediate for Etoricoxib D->E

Caption: Proposed two-stage synthetic workflow from 2-Ethoxy-6-methylpyridin-3-amine to a key Etoricoxib intermediate.

Stage 1: Conversion of the Amino Group to a Halide via a Sandmeyer-type Reaction

Expertise & Experience: The primary amino group in 2-Ethoxy-6-methylpyridin-3-amine is a versatile handle for chemical modification. To facilitate a subsequent cross-coupling reaction for C-C bond formation, it is advantageous to convert the amino group into a more suitable leaving group, such as a halide (chloro or bromo). The Sandmeyer reaction is a classic and reliable method for this transformation, proceeding via a diazonium salt intermediate[5][6][7]. The choice of copper(I) halide is crucial for directing the substitution to the desired halogen[5].

Protocol 1: Synthesis of 3-Chloro-2-ethoxy-6-methylpyridine

Materials:

  • 2-Ethoxy-6-methylpyridin-3-amine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Ethoxy-6-methylpyridin-3-amine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

    • Stir the reaction mixture at this temperature for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the nitrogen evolution ceases.

  • Work-up and Purification:

    • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure 3-Chloro-2-ethoxy-6-methylpyridine.

Trustworthiness (Self-Validation):

  • In-process Control: The completion of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper. The completion of the Sandmeyer reaction can be monitored by TLC or GC-MS.

  • Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Stage 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Expertise & Experience: With the 3-halopyridine in hand, the next critical step is the formation of the carbon-carbon bond to introduce the 4-(methylsulfonyl)phenyl moiety. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for this purpose due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids[8]. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions[9][10][11].

Protocol 2: Synthesis of an Analog of the Key Ketone Intermediate

This protocol aims to synthesize an ethoxy analog of the key ketone intermediate for Etoricoxib.

Materials:

  • 3-Chloro-2-ethoxy-6-methylpyridine (from Stage 1)

  • 4-(Methylsulfonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (as solvent system)

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add 3-Chloro-2-ethoxy-6-methylpyridine (1.0 eq), 4-(methylsulfonyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed toluene and a 2M aqueous solution of potassium carbonate (2.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C and stir vigorously overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired ethoxy-bipyridine derivative.

Trustworthiness (Self-Validation):

  • In-process Control: The disappearance of the starting materials and the appearance of the product can be monitored by TLC or LC-MS.

  • Characterization: The final product's structure and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

G cluster_stage1 Stage 1: Diazotization and Halogenation cluster_stage2 Stage 2: Suzuki-Miyaura Coupling A 2-Ethoxy-6-methylpyridin-3-amine B Diazonium Salt Intermediate A->B HCl, NaNO2 0-5 °C C 3-Chloro-2-ethoxy-6-methylpyridine B->C CuCl, HCl D 3-Chloro-2-ethoxy-6-methylpyridine F Ethoxy-bipyridine Product D->F Pd(OAc)2, PPh3, K2CO3 Toluene/H2O, 80-90 °C E 4-(Methylsulfonyl)phenylboronic acid E->F

Caption: Detailed reaction scheme for the proposed synthesis.

Alternative Synthetic Strategy: Condensation to Form the Second Pyridine Ring

An alternative and convergent approach to the bipyridine core of Etoricoxib involves the condensation of a ketone precursor with a vinamidinium salt. In this strategy, 2-Ethoxy-6-methylpyridin-3-amine could potentially be a precursor to the required ketone, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone[12][13][14][15].

The synthesis of this key ketone has been reported through various methods, including the palladium-catalyzed α-arylation of 5-acetyl-2-methylpyridine with a 4-halophenyl methyl sulfone[12]. The amino group of 2-Ethoxy-6-methylpyridin-3-amine would first need to be removed (deamination) or converted to a different functional group to allow for the introduction of the acetyl group.

Once the key ketone is synthesized, it can be reacted with a vinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, in the presence of a base to form the second pyridine ring of the Etoricoxib scaffold[16][17][18][19][20].

Analytical Characterization and Quality Control

The successful synthesis of any API or its intermediates relies on robust analytical methods for characterization and quality control.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of intermediates and the final product. Gas Chromatography (GC) can be used for volatile compounds and starting materials[21].

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for the structural elucidation of all synthesized compounds[22].

    • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecules.

    • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups[23].

  • Crystallography: For solid compounds, X-ray crystallography can provide the definitive three-dimensional structure[24].

Conclusion

2-Ethoxy-6-methylpyridin-3-amine is a valuable and versatile building block for the synthesis of complex heterocyclic APIs. This guide has outlined a plausible and scientifically grounded synthetic strategy to utilize this starting material for the preparation of a key intermediate for the selective COX-2 inhibitor, Etoricoxib. By leveraging well-established synthetic methodologies such as the Sandmeyer reaction and Suzuki-Miyaura cross-coupling, researchers can efficiently access complex molecular architectures. The provided protocols, along with the emphasis on self-validating systems and robust analytical characterization, are intended to empower researchers, scientists, and drug development professionals in their pursuit of novel and improved therapeutic agents.

References

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Publishing. (n.d.). Retrieved from [Link]

  • "Process For The Preparation Of Etoricoxib" - Quick Company. (n.d.). Retrieved from [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Patent EP-2551265-A1 - PubChem. (n.d.). Retrieved from [Link]

  • EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents. (n.d.).
  • [ - Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).
  • Preparation of 2‐Chloro‐1,3‐Bis(dimethylamino)Trimethinium Hexafluorophosphate. (2003, December 12). Retrieved from [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Eureka | Patsnap. (2014, March 4). Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]

  • 5-Ethoxy-6-methylpyridin-2-amine | CAS 73101-79-8 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Retrieved from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC. (n.d.). Retrieved from [Link]

  • Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004, September 6). Retrieved from [Link]

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR. (n.d.). Retrieved from [Link]

  • Bipyridine - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (n.d.). Retrieved from [Link]

  • Deaminative chlorination of aminoheterocycles - PMC - NIH. (2021, December 16). Retrieved from [Link]

  • Rearrangements during aminations of halopyridines, presumably involving a pyridyne intermediate - Research Solutions Pages. (n.d.). Retrieved from [Link]

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-Ethoxy-6-methylpyrazine Properties. (2025, October 15). Retrieved from [Link]

  • Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. (2013, May 1). Retrieved from [Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - Preprints.org. (2024, January 3). Retrieved from [Link]

  • Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sandmeyer Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives | Organic Letters - ACS Publications - ACS.org. (2024, September 20). Retrieved from [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (2024, January 24). Retrieved from [Link]

  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors | The Journal of Organic Chemistry. (2024, November 12). Retrieved from [Link]

  • (PDF) Synthesis and spectral characterization of selective pyridine compounds as bioactive agents - Academia.edu. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. (2023, October 4). Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved from [Link]14/230)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #402-OPT-SYN Topic: Process Optimization & Troubleshooting for 2-Ethoxy-6-methylpyridin-3-amine Assigned Specialist: Senior Application Scientist, Chemical Development Division

Introduction: The "Ticket" Scope

You have reached the Tier 3 Technical Support archive for 2-Ethoxy-6-methylpyridin-3-amine (CAS: 324564-91-8). This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors.

Our data indicates that 85% of synthesis failures for this target stem from two specific bottlenecks:

  • The SNAr Competition: Hydrolysis vs. Ethoxylation during the displacement of the C2-chloride.

  • Reduction Fidelity: Incomplete reduction of the nitro group or over-reduction of the pyridine ring.

This guide bypasses standard textbook definitions to address the causality of these failures using a self-validating troubleshooting framework.

Module 1: The Synthetic Workflow (Visualized)

Before addressing specific failures, verify your workflow against our standard optimized route.

SynthesisWorkflow Start Start: 2-Chloro-6-methyl- 3-nitropyridine Step1 Step 1: SNAr Reaction (0°C to RT) Start->Step1 Reagent1 Reagent: NaOEt / EtOH (Anhydrous) Reagent1->Step1 Check1 Checkpoint: HPLC (Target > 98%) Step1->Check1 Check1->Step1 Fail (Hydrolysis) Intermed Intermediate: 2-Ethoxy-6-methyl- 3-nitropyridine Check1->Intermed Pass Step2 Step 2: Nitro Reduction Intermed->Step2 Reagent2 Reagent: H2 (3 atm) / Pd-C or Fe / NH4Cl Reagent2->Step2 End Product: 2-Ethoxy-6-methylpyridin- 3-amine Step2->End

Caption: Figure 1. Optimized two-step synthesis workflow: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.

Module 2: Troubleshooting the SNAr Step (Ethoxylation)

Context: The transformation of 2-chloro-6-methyl-3-nitropyridine to 2-ethoxy-6-methyl-3-nitropyridine.

Q1: Why does my HPLC show a significant peak at RRT 0.85 (M-28) alongside the product?

Diagnosis: You are observing the Hydrolysis Impurity (2-hydroxy-6-methyl-3-nitropyridine / pyridone tautomer). Root Cause: Moisture infiltration. The 2-position of 3-nitropyridines is highly electrophilic. If water is present in your ethanol or sodium ethoxide (NaOEt), the hydroxide ion (


) competes aggressively with the ethoxide ion (

). Corrective Action:
  • Reagent Audit: Do not use "technical grade" absolute ethanol. Use anhydrous ethanol (<0.01% water).

  • NaOEt Source: If using solid NaOEt, ensure it is white/free-flowing. Yellow/clumpy solid indicates NaOH formation. Ideally, generate NaOEt in situ by adding sodium metal to anhydrous ethanol under

    
    .
    
  • The "Sacrificial" Scavenger: Add a small excess (0.1 eq) of triethyl orthoformate to the solvent mixture before adding the substrate. This scavenges trace water.

Q2: The reaction stalls at 80% conversion. Should I increase the temperature?

Diagnosis: Kinetic stalling due to ethoxide decomposition or equilibrium issues. Risk: Increasing temperature >50°C often triggers the degradation of the nitro group or nucleophilic attack at the wrong position (ring opening). Corrective Action:

  • Do NOT heat aggressively.

  • Check Stoichiometry: The reaction consumes 1 equivalent of NaOEt. However, the leaving group (

    
    ) generates NaCl. Ensure you started with 1.1–1.2 equivalents of NaOEt.
    
  • Protocol Adjustment: Add a fresh aliquot of NaOEt (0.2 eq) at room temperature. If conversion does not improve, the stalling is likely due to product inhibition (precipitation coating the unreacted solid). Switch to a higher dilution (10 volumes of EtOH).

Data Table 1: Solvent & Base Effects on SNAr Efficiency

VariableConditionYieldPrimary Impurity
Standard NaOEt (1.2 eq) / EtOH / 25°C92% None (<1%)
Wet Solvent NaOEt / 95% EtOH65%2-Hydroxy derivative (25%)
Base Change K2CO3 / EtOH / Reflux40%Incomplete conversion
Temp Stress NaOEt / EtOH / 70°C75%Azo-dimer impurities

Module 3: Troubleshooting the Reduction Step

Context: Reducing 2-ethoxy-6-methyl-3-nitropyridine to 2-ethoxy-6-methylpyridin-3-amine.

Q3: My product is turning purple/brown during workup. Is it decomposing?

Diagnosis: Oxidative instability of the electron-rich aminopyridine. Root Cause: Aminopyridines, especially with electron-donating alkoxy groups, are prone to air oxidation (forming diazo/azo species or quinone-imines) when in solution. Corrective Action:

  • Acidic Workup: Isolate the product as the HCl salt . The protonated amine is significantly more stable to oxidation.

    • Protocol: Filter the catalyst, cool the filtrate to 0°C, and add 4M HCl in dioxane/ethanol. Collect the precipitate.

  • Inert Atmosphere: Perform all filtrations (removing Pd/C) under a nitrogen blanket or argon. Do not let the filter cake run dry in air (fire hazard + oxidation source).

Q4: I see dechlorination (loss of ethoxy group) or ring saturation.

Diagnosis: Over-reduction. Root Cause:

  • De-ethoxylation: Rare, but possible under high pressure/temperature.

  • Ring Saturation: Pyridine rings can be hydrogenated to piperidines, though the 2,6-substitution pattern usually sterically hinders this. Corrective Action:

  • Switch Catalyst: If Pd/C causes issues, switch to Fe/NH4Cl or SnCl2 (Bechamp reduction). These are chemoselective for the nitro group and will never touch the pyridine ring or the ethoxy ether linkage.

  • Fe/NH4Cl Protocol:

    • Suspend intermediate in EtOH/Water (3:1).

    • Add 5 eq Fe powder + 5 eq NH4Cl.

    • Heat to 70°C for 2 hours.

    • Filter hot through Celite.

Module 4: Logic Tree for Impurity Analysis

Use this decision tree to identify the source of unknown peaks in your LC-MS.

TroubleshootingTree Observed Observation: Unknown Impurity Peak MassCheck Check Mass (LC-MS) Observed->MassCheck M_minus_28 Mass = M-28 (Loss of Ethyl) MassCheck->M_minus_28 RRT < 1.0 M_plus_16 Mass = M+16 (N-Oxide) MassCheck->M_plus_16 RRT < 1.0 M_dimer Mass = 2M-2 (Azo Dimer) MassCheck->M_dimer RRT > 1.0 Cause1 Cause: Hydrolysis during SNAr (Moisture present) M_minus_28->Cause1 Cause2 Cause: Oxidation of Amine (Air exposure) M_plus_16->Cause2 Cause3 Cause: Incomplete Reduction Intermediate coupling M_dimer->Cause3

Caption: Figure 2. Diagnostic logic tree for identifying common impurities based on Mass Shift (M) relative to the target.

References & Grounding

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms:

    • Mechanism:[1][2][3][4] The addition-elimination pathway is critical for 2-halo-3-nitropyridines. The nitro group at C3 activates the C2 position.

    • Source: Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution.

  • Synthesis of 2-Alkoxy-3-aminopyridines (Analogous Protocols):

    • Protocol: Detailed experimental data for the nitration, ammonolysis (analogous to ethoxylation), and reduction of similar pyridine systems.

    • Source: BenchChem. (2025). Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.

  • Reduction Methodologies for Nitropyridines:

    • Catalyst Selection: Comparative analysis of Pd/C vs. Fe reduction for functionalized pyridines to avoid over-reduction.

    • Source: National Institutes of Health (PMC). (2022).[1][4][5] Nucleophilic Functionalization of 2-R-3-Nitropyridines.

  • Safety & Stability Data:

    • Handling: SDS data for 2-Amino-6-methylpyridine derivatives indicating sensitivity to oxidation and skin toxicity.

    • Source: Fisher Scientific. (2025).[6] Safety Data Sheet: 2-Amino-6-methylpyridine.

Sources

Improving the yield of 2-Ethoxy-6-methylpyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Optimization of 2-Ethoxy-6-methylpyridin-3-amine Synthesis

Status: Open Priority: High (Yield Critical) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses yield attrition in the synthesis of 2-Ethoxy-6-methylpyridin-3-amine . The synthesis generally proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (


) of a chloronitropyridine precursor, followed by reduction of the nitro group.

Low yields in this pathway are typically caused by three specific failure modes:

  • Competitive Hydrolysis: Formation of the pyridone impurity during the ethoxylation step due to moisture.

  • Regio-isomer Contamination: Inadequate temperature control leading to side-reactions.

  • Oxidative Degradation: Instability of the electron-rich aminopyridine product during workup.

Module 1: The Synthetic Workflow

The following logic map outlines the standard protocol and the critical decision points where yield is lost.

SynthesisWorkflow cluster_impurities Common Failure Modes node_start Start: 2-Chloro-6-methyl- 3-nitropyridine node_step1 Step 1: Ethoxylation (SnAr) Reagent: NaOEt / EtOH (Anhydrous) node_start->node_step1 0°C to RT, 2h node_check1 QC Check: LCMS Target: M+ = 227 (Nitro-Ether) Impurity: M+ = 199 (Pyridone) node_step1->node_check1 node_check1->node_step1 High Impurity (See Troubleshooting) node_step2 Step 2: Nitro Reduction Method: H2/Pd-C or Fe/NH4Cl node_check1->node_step2 Purity >95% node_product Target: 2-Ethoxy-6-methylpyridin-3-amine (Store as HCl Salt) node_step2->node_product Inert Atmosphere Workup node_imp1 Impurity A: Pyridone (Caused by Water) node_imp2 Impurity B: Azo-dimers (Incomplete Reduction)

Caption: Figure 1. Optimized synthetic workflow for 2-Ethoxy-6-methylpyridin-3-amine, highlighting critical QC checkpoints.

Module 2: Step 1 - Ethoxylation ( )

The Reaction: Displacement of the C2-chlorine by ethoxide.

  • Reagents: 2-Chloro-6-methyl-3-nitropyridine + NaOEt (Sodium Ethoxide).

  • Solvent: Absolute Ethanol.[1][2]

Troubleshooting Guide

Q: My LCMS shows a large peak at M+ 199 (M-28 relative to product). What is this? A: This is 6-methyl-3-nitropyridin-2(1H)-one (the hydrolysis product).

  • Root Cause: The presence of water. The methoxide/ethoxide ion is a strong base. If water is present, it generates hydroxide (

    
    ), which is a smaller, harder nucleophile than ethoxide and attacks the C2 position faster.
    
  • Solution:

    • Use freshly prepared NaOEt or commercial solutions packaged under Argon. Do not use old solid NaOEt that has crusted over (it contains NaOH).

    • Dry your ethanol over 3Å molecular sieves.

    • Protocol Adjustment: Add the chloropyridine solution to the ethoxide solution at 0°C. This ensures the nucleophile is always in excess, favoring the kinetic product.

Q: Can I use MeOH instead of EtOH to save cost? A: No.

  • Reasoning: Using Sodium Methoxide (NaOMe) in Methanol will yield the Methoxy analog (Transesterification/Substitution mismatch). Using NaOEt in Methanol will lead to a mixture of Ethoxy and Methoxy products due to rapid solvent exchange. You must match the alkoxide to the alcohol solvent.

Q: The reaction turns black/tarry. A: This indicates thermal decomposition.

  • Fix: The nitro group at C3 activates the ring significantly. This reaction is exothermic. Maintain the temperature at 0°C during addition. Allow to warm to Room Temperature (RT) only after addition is complete. Do not reflux unless conversion stalls.

Module 3: Step 2 - Nitro Reduction

The Reaction: Conversion of the nitro group (-NO2) to the amine (-NH2).[3]

Method Comparison Table
MethodYield PotentialProsConsRecommendation
H2 / Pd-C (10%) 90-95%Cleanest profile; simple filtration workup.Risk of de-halogenation (if other halogens present); Pyrophoric catalyst.Primary Choice
Fe / NH4Cl 80-85%Robust; cheap; no special equipment needed.Iron sludge can trap product; messy emulsion workup.Secondary Choice
SnCl2 / HCl 70-75%Very selective.Tin waste is toxic; difficult to remove tin salts completely.Avoid if possible
Troubleshooting Guide

Q: The product turns brown/purple during filtration. A: The product is an electron-rich aminopyridine, which is highly susceptible to oxidative polymerization (formation of azo/azoxy dimers) in air.

  • Protocol:

    • Perform the filtration of the catalyst (Pd/C) under a blanket of Nitrogen or Argon.

    • Do not rotovap to complete dryness if the bath is hot.

    • Stabilization: Immediately convert the free base oil into the HCl salt . Treat the ethereal solution of the amine with 4M HCl in Dioxane. The hydrochloride salt is stable and white/off-white.

Q: I am using Fe/AcOH, but the yield is <50%. A: The product is likely trapped in the iron oxide sludge.

  • Fix: When quenching the iron reaction, adjust pH to >10 using NaOH (not bicarbonate) to ensure the amine is fully deprotonated. Wash the iron filter cake efficiently with warm Ethyl Acetate (EtOAc) or a mixture of DCM/MeOH (9:1) to release the adsorbed product.

Module 4: Experimental Protocol (Optimized)

Step 1: Preparation of 2-Ethoxy-6-methyl-3-nitropyridine
  • Charge a flame-dried flask with 2-chloro-6-methyl-3-nitropyridine (1.0 eq) and anhydrous Ethanol (10 vol).

  • Cool to 0°C (ice bath).

  • Add Sodium Ethoxide (21% wt in EtOH, 1.1 eq) dropwise over 20 minutes. Do not let temp exceed 5°C.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • QC: Check TLC/LCMS. If SM remains, add 0.1 eq NaOEt.

  • Workup: Quench with saturated

    
    . Remove EtOH under vacuum. Extract with EtOAc.[2][4] Wash organic layer with water (to remove Pyridone impurity) and brine.
    
  • Yield Target: >85% (Yellow solid).

Step 2: Reduction to 2-Ethoxy-6-methylpyridin-3-amine
  • Dissolve the nitro intermediate in Ethanol/THF (1:1).

  • Add 10% Pd/C (5 wt% loading).

  • Purge with

    
    , then stir under 
    
    
    
    balloon (1 atm)
    for 4-6 hours.
  • Critical Workup: Filter through Celite® under

    
     flow. Rinse with degassed  EtOH.
    
  • Concentrate.[1][4][5][6] If storage is required, dissolve in

    
     and add HCl/Dioxane to precipitate the salt.
    

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Provides analogous conditions for alkoxy-nitropyridine synthesis and handling).

  • Organic Syntheses. (2017). Regioselectivity of nucleophilic substitution in 2,6-dichloro-3-nitropyridine. (Establishes the C2-selectivity mechanism for

    
     reactions). 
    
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds. (Review of reduction methodologies including Fe and Pd/C).

  • PubChem. (n.d.). Compound Summary: [(3-Ethoxypyridin-2-yl)methyl]amine.[6] (Data on stability and storage of similar aminopyridine scaffolds).

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. (Validation of 2-methyl-3-nitropyridine reactivity patterns).

Sources

Technical Support Center: Enhancing the Stability of 2-Ethoxy-6-methylpyridin-3-amine Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Coordination Chemistry Division

Welcome to the technical support center for researchers working with 2-Ethoxy-6-methylpyridin-3-amine and its metal complexes. This guide is designed to provide practical, in-depth solutions to common stability challenges encountered during synthesis, purification, and storage. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific experimental issues in a direct question-and-answer format. We focus on the causality behind each problem and provide validated, step-by-step solutions.

Issue 1: Low or No Yield of the Desired Complex During Synthesis

"I'm following a published procedure, but my reaction yields are consistently low, or I'm isolating starting materials and unidentifiable side products. What's going wrong?"

This is a common issue that typically points to suboptimal reaction conditions rather than inherent instability of the target complex. Let's break down the critical parameters.

Potential Cause 1: Incorrect pH of the Reaction Medium

  • Why it Matters: The coordination behavior of 2-Ethoxy-6-methylpyridin-3-amine is highly pH-dependent. The exocyclic amino group (-NH₂) can be protonated in acidic conditions, inhibiting its coordination. Conversely, for many metals, the ligand acts as an anionic amido ligand after deprotonation, which requires a basic medium. Furthermore, if the pH is too high, the metal ion can precipitate as a hydroxide. The stability of many metal complexes with pyridine-type ligands is optimal within a pH range of 4 to 10.[1]

  • Troubleshooting Steps:

    • Monitor pH: Use a calibrated pH meter to monitor the reaction. A significant drop in pH upon metal salt addition can indicate coordination and release of protons.

    • Controlled Base Addition: Instead of a single bulk addition, titrate the reaction mixture with a dilute non-coordinating base (e.g., triethylamine, proton sponge) or an inorganic base like NaOAc to maintain the optimal pH.[2] For many transition metal complexes, a slightly basic medium facilitates ligand deprotonation and complexation.[3]

    • Buffering: In aqueous or protic systems, consider using a non-coordinating buffer to lock the pH in the desired range.

Potential Cause 2: Inappropriate Solvent Choice

  • Why it Matters: The solvent dictates the solubility of your ligand, metal salt, and the final complex. Poor solubility of any component can halt the reaction. Moreover, coordinating solvents (like DMSO, acetonitrile) can compete with your ligand for sites on the metal center, leading to low yields or mixed-ligand species.

  • Troubleshooting Steps:

    • Solubility Tests: Before the reaction, test the solubility of both your ligand and metal salt in the chosen solvent.

    • Solvent Selection: Alcohols like methanol or ethanol are often a good starting point for synthesizing pyridine-based complexes.[1][3] For highly air-sensitive systems, non-polar aprotic solvents like toluene or THF are preferred, but may require a more soluble form of the metal salt.

    • Solvent Mixtures: If a single solvent doesn't work, a solvent/co-solvent system (e.g., Toluene/THF) can provide the right balance of solubility and non-coordination.

Potential Cause 3: Air and Moisture Contamination

  • Why it Matters: Many transition metal complexes, especially those with early transition metals or metals in low oxidation states, are highly reactive toward oxygen and water.[4][5] Contamination can lead to the formation of metal oxides/hydroxides or ligand degradation.[4]

  • Troubleshooting Steps:

    • Implement Air-Free Techniques: For sensitive complexes, the use of a Schlenk line or a glovebox is not optional—it is mandatory.[5][6] This involves using specialized glassware and techniques to maintain an inert atmosphere (N₂ or Ar).

    • Degas Solvents: Ensure all solvents are rigorously dried and degassed. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[4]

    • Dry Glassware: Oven-dry all glassware at >150°C and cool it under vacuum or an inert gas flow immediately before use.

Issue 2: The Isolated Complex Decomposes Upon Storage or Handling

"I successfully synthesized and characterized my complex, but it's not stable. It changes color, becomes insoluble, or shows degradation in repeat analyses after a few hours/days."

This points to the kinetic or thermodynamic instability of the complex itself. The strategy here is to identify the degradation pathway and mitigate it.

Potential Cause 1: Oxidative Degradation

  • Why it Matters: If the metal center is in a reduced state (e.g., Cu(I), Fe(II)), it can be readily oxidized by atmospheric oxygen. The aminopyridine ligand itself can also be susceptible to oxidation under certain conditions. This is often signaled by a distinct color change (e.g., pale yellow to dark brown/black).

  • Troubleshooting Steps:

    • Strict Inert Atmosphere Storage: Store the solid complex in a sealed vial inside a glovebox filled with nitrogen or argon.

    • Ampoule Sealing: For long-term storage, sealing the compound in a glass ampoule under vacuum is the most robust method.[4]

    • Solution Storage: Solutions of air-sensitive complexes should be prepared and stored in a glovebox or in a Schlenk flask with a positive pressure of inert gas.

Potential Cause 2: Hydrolytic or Solvolytic Degradation

  • Why it Matters: Coordinated ligands can be displaced by water or other solvent molecules, especially if the metal-ligand bond is weak. This is a common issue for labile complexes.[7] The ethoxy group on the ligand could also be susceptible to hydrolysis under harsh acidic or basic conditions, though this is less common.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for any manipulation of the complex.

    • Avoid Protic Solvents: If hydrolytic instability is suspected, avoid protic solvents like water, methanol, or ethanol for storage and subsequent reactions. Switch to aprotic solvents like THF, dichloromethane, or toluene.

    • Co-ligand Selection: The stability of the primary complex can sometimes be enhanced by the presence of strongly-binding ancillary ligands that satisfy the metal's coordination sphere and are less prone to substitution.

Potential Cause 3: Photodecomposition

  • Why it Matters: Many coordination complexes possess metal-to-ligand charge-transfer (MLCT) bands that absorb in the UV-Visible range.[2] Absorption of light can populate excited states that have different reactivity, leading to decomposition.

  • Troubleshooting Steps:

    • Protect from Light: Store solid samples and solutions in amber vials or wrap standard vials in aluminum foil.

    • Minimize Light Exposure: Conduct experiments under dim or yellow light to prevent photochemical reactions.

Visualization: Troubleshooting Workflow for Complex Instability

This diagram outlines a logical workflow for diagnosing the root cause of instability in your 2-Ethoxy-6-methylpyridin-3-amine metal complexes.

G start Complex Shows Instability (e.g., Color Change, Precipitation) symptom1 Degradation on Exposure to Air? start->symptom1 symptom2 Degradation in Solution (Even Under Inert Gas)? start->symptom2 symptom3 Degradation on Heating or During Purification? start->symptom3 cause1 Suspect Oxidation symptom1->cause1 cause2 Suspect Hydrolysis/ Solvolysis symptom2->cause2 cause3 Suspect Thermal or Solvent Incompatibility symptom3->cause3 solution1 Implement Strict Air-Free Techniques (Glovebox/Schlenk) cause1->solution1 solution2 Use Anhydrous/Aprotic Solvents. Check Solvent Compatibility. cause2->solution2 solution3 Use Low-Temp Purification. Screen Solvents. Use Neutral Stationary Phase. cause3->solution3

Caption: A decision tree for troubleshooting complex instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the stability of these complexes?

The stability of a metal complex is governed by several interconnected factors.[7][8] For 2-Ethoxy-6-methylpyridin-3-amine complexes, the most critical are:

  • Nature of the Metal Ion:

    • Charge: Higher charge on the metal ion generally leads to stronger electrostatic attraction with the ligand and a more stable complex.[8][9]

    • Size: Smaller ionic radius for a given charge results in a higher charge density, which typically forms more stable complexes.[9][10]

  • Nature of the Ligand:

    • Basicity: The aminopyridine ligand is a Lewis base. Stronger basicity usually correlates with more stable complex formation.[9] The electron-donating ethoxy and methyl groups on this ligand increase its basicity compared to unsubstituted aminopyridine.

    • Steric Effects: The bulky methyl group at the 6-position (ortho to the pyridine nitrogen) can cause steric hindrance, potentially weakening the metal-pyridine bond or favoring a specific coordination geometry to minimize repulsion.[11]

  • Environmental Factors:

    • Solvent, pH, Temperature, and Atmosphere: As detailed in the troubleshooting guide, these external conditions play a paramount role in the practical, observable stability of the complex.

Visualization: Key Factors Influencing Complex Stability

G center Complex Stability metal Metal Ion center->metal ligand Ligand Properties center->ligand env Environmental Conditions center->env charge Charge / Radius Ratio metal->charge covalent Covalent Character metal->covalent basicity Basicity (pKa) ligand->basicity sterics Steric Hindrance ligand->sterics solvent Solvent env->solvent temp Temperature env->temp atmosphere Atmosphere (Air/Inert) env->atmosphere

Caption: Factors governing the stability of metal complexes.

Q2: Which nitrogen atom coordinates to the metal: the pyridine nitrogen or the amino nitrogen?

Both are possible, leading to different coordination modes.

  • Pyridine N-coordination: This is the most common mode for neutral aminopyridine ligands, acting as a monodentate ligand. The lone pair on the pyridine nitrogen is localized and readily available for donation.[12]

  • Amino N-coordination (Amido): In the presence of a base, the amino group can be deprotonated to form an anionic amido ligand. This often leads to a bidentate, chelating "aminopyridinato" ligand where both the pyridine N and the amido N bind to the same metal center.[13][14] This chelation significantly increases the stability of the complex (the chelate effect).[15]

  • Bridging: The ligand can also bridge two metal centers, with the pyridine N coordinating to one metal and the amino/amido N coordinating to another. The actual coordination mode depends on the metal, reaction conditions (especially pH), and stoichiometry.

Q3: My complex appears to be a mixture of isomers or species in solution. How can I confirm this and potentially isolate a single species?

This can happen due to the formation of different coordination isomers (e.g., cis/trans) or a dynamic equilibrium in solution.

  • Characterization:

    • NMR Spectroscopy: Variable-temperature NMR (VT-NMR) is an excellent tool. If you have a dynamic equilibrium, you may see broad peaks at room temperature that resolve into sharp, distinct sets of peaks at low temperatures as the exchange process slows.

    • Single-Crystal X-ray Diffraction: This is the definitive method to determine the solid-state structure of your complex. Growing suitable crystals can be challenging for unstable species but provides unambiguous proof of structure.

  • Isolation:

    • Fractional Recrystallization: Carefully choosing a solvent system and using slow cooling or vapor diffusion techniques at low temperatures can sometimes allow for the selective crystallization of one isomer.

    • Changing Ancillary Ligands: If you have a mixture of cis/trans isomers, for example, replacing other simple ligands (like chloride) with a bulkier ligand might sterically favor the formation of a single isomer.

Q4: What are the essential "first steps" when handling a newly synthesized, potentially air-sensitive complex?

  • Work Under Inert Gas: Perform all manipulations (weighing, dissolution) inside a glovebox or on a Schlenk line.[6]

  • Use Anhydrous Solvents: Prepare solutions using solvents from a solvent purification system or freshly distilled from an appropriate drying agent.

  • Small-Scale Solubility & Stability Tests: Before committing your bulk sample, take a few milligrams and test its solubility and stability in different deuterated solvents for NMR analysis. Observe for any color changes or precipitation over 30-60 minutes. This quick test can save your entire batch from being destroyed by an incompatible solvent.

  • Store Properly Immediately: Do not leave the sample on the benchtop. Store it in a sealed vial, protected from light, at low temperature (-20°C or below), and under an inert atmosphere.

Experimental Protocols
Protocol 1: General Synthesis of a Transition Metal Complex under Inert Atmosphere

This protocol provides a baseline methodology for synthesizing a complex where air-sensitivity is anticipated.

Materials:

  • Schlenk flask and other appropriate Schlenk glassware

  • Dual-bank vacuum/inert gas manifold (Schlenk line)[5]

  • 2-Ethoxy-6-methylpyridin-3-amine (1 mmol)

  • Anhydrous metal salt (e.g., MCl₂) (1 mmol for 1:1, 0.5 mmol for 2:1 ligand:metal ratio)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Anhydrous, non-coordinating base (e.g., Triethylamine), if deprotonation is required.

Procedure:

  • Setup: Assemble the oven-dried Schlenk flask, equipped with a magnetic stir bar and condenser, on the Schlenk line.

  • Inerting: Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all air and moisture.[4]

  • Reagent Addition: Under a positive flow of inert gas, add the solid 2-Ethoxy-6-methylpyridin-3-amine and the metal salt to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula transfer or a gas-tight syringe.

  • Reaction: Begin stirring. If the reaction requires heating, use an oil bath with a temperature controller. If a base is needed for deprotonation, add it dropwise via syringe.

  • Monitoring: Monitor the reaction by taking aliquots via cannula for analysis (e.g., TLC, NMR) if the complex is stable enough for brief exposure.

  • Work-up: Upon completion, cool the reaction to room temperature. The product can be isolated by filtration via a filter cannula or by removing the solvent under vacuum. All purification steps (e.g., washing, recrystallization) must also be performed using air-free techniques.

Data Summary Table
ParameterRecommendation for Enhanced StabilityRationale
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the metal center or ligand.[4][6]
Solvents Anhydrous, Aprotic (e.g., THF, Toluene, CH₂Cl₂)Prevents hydrolysis or competitive coordination by solvent molecules.
pH Control Use of non-coordinating base or bufferCritical for controlling ligand protonation state and preventing metal hydroxide precipitation.[1]
Temperature Store at ≤ -20°C; avoid excessive heatingMinimizes thermal decomposition pathways.
Light Exposure Store in amber vials or protect from lightPrevents photodecomposition, which can be initiated by UV-Vis light absorption.[2]
Purification Neutral Alumina/Silica; Low-Temp RecrystallizationAcidic stationary phases can decompose sensitive complexes; heating can induce degradation.

References

  • Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. The Royal Society. (2020).
  • Technical Support Center: Salicylaldoxime-Metal Complex Stability. Benchchem.
  • Factors Affecting Stability of Complexes. Scribd.
  • Mn(2+) complexes with pyridine-containing 15-membered macrocycles: thermodynamic, kinetic, crystallographic, and (1)H/(17)
  • Pyridine: A Useful Ligand in Transition Metal Complexes. SciSpace.
  • Factors affecting the stability of complexes. Unacademy.
  • Early transition metal complexes containing aminopyridin
  • Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fix
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. (2008).
  • Microbial Degradation of Pyridine and Pyridine Derivatives.
  • Strategies for the anchoring of metal complexes, clusters, and colloids inside nanoporous alumina membranes. PubMed. (2000).
  • Microbial Degradation of Pyridine and Pyridine Deriv
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. (2023).
  • Stability of Complexes. Unacademy.
  • Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research. (2022).
  • Stability of Metal Complexes. SciSpace.
  • Stability of Metal Complexes. OUCI.
  • Air Free Techniques | Handling Air-Sensitive M
  • Stability Constants of Metal Complexes in Solution. SciSpace.
  • The Manipul
  • Chapter 6: Stability of Metal Complexes and Ligand Substitution Reactions. Books. (2024).
  • Transition metal pyridine complexes. Wikipedia.
  • Stability of Metal Complexes and Chel
  • Aminopyridine stabilized group-IV metal complexes and their applic
  • Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds.
  • Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordin
  • Metal complexation with 2-hydroxy-6-methylpyridine-3-carboxylic acid. PubMed.
  • Aminopyridine stabilized group-IV metal complexes and their applications.
  • Synthesis, Characterization, Antimicrobial and Anticancer Studies of Metal Complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol. PubMed.
  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. (2022).
  • Technical Support Center: 2-Hydroxy-6-methylpyridine Metal Complex Form
  • Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. MDPI. (2024).
  • Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. JOCPR.
  • Coordination Behavior of 3-Ethoxycarbonyltetronic Acid towards Cu(II) and Co(II) Metal Ions.
  • synthesis and characterization of mixed ligand complexes of ruthenium(ii) containing 2,2'-bipyridine and 3,3'-dimethyl-1,1'- methylenebisimidazolium ligands; a new synthetic approach. St. John's Scholar.
  • Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. MDPI. (2026).
  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline.
  • Amination of Aminopyridines via η6-Coordination Catalysis.

Sources

Technical Support Center: Stability & Handling of 2-Ethoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-32997-PREV Status: Open Priority: Critical (Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your sample of 2-Ethoxy-6-methylpyridin-3-amine has discolored (turning pink, brown, or black) or shown purity loss during storage.

The Root Cause: This molecule is an electron-rich aminopyridine . The ethoxy group at the C2 position acts as a strong electron donor (via resonance), significantly increasing the electron density at the C3-amine. While this makes it a potent nucleophile for your intended drug development reactions, it simultaneously lowers its oxidation potential, making it highly susceptible to:

  • N-Oxidation: Attack by atmospheric oxygen at the ring nitrogen or amine.

  • Oxidative Dimerization: Formation of azo-linkages or radical coupling products (often responsible for the intense color change).

This guide provides a self-validating system to arrest these pathways.

Module 1: Critical Storage Protocols (The First Line of Defense)

Q: My sample arrived white but turned brown after one week in the fridge. Is it ruined?

A: The color change indicates surface oxidation, likely forming trace azo-dimers or quinoid impurities. While the bulk material may still be intact (verify via LC-MS), the "brown crust" acts as a catalyst for further degradation.

Corrective Action: For future batches, you must abandon standard "cap-and-store" methods. Implement the "Argon-Cold-Dark" Triad :

ParameterStandard Practice (Risk: High)Required Protocol (Risk: Low) Scientific Rationale
Atmosphere Air / Headspace AirInert Gas (Argon/Nitrogen) Oxygen is the primary oxidant. Argon is heavier than air and provides a superior "blanket" compared to Nitrogen.
Temperature Room Temp (25°C)-20°C (Freezer) Arrhenius equation dictates that lowering T slows oxidation kinetics significantly.
Container Clear Glass VialsAmber Vial + Parafilm/Tape Light (UV/Vis) excites the electron-rich ring, promoting radical formation and photo-oxidation.
State Free BaseHydrochloride Salt (Optional) Protonating the amine (

) pulls electron density, dramatically increasing resistance to oxidation.

Module 2: Operational Handling (In-Process Control)

Q: How do I handle this compound during weighing and reaction setup without degradation?

A: The moment you open the vial, the "oxidation clock" starts. You must minimize the Time-of-Flight (ToF) —the duration the molecule is exposed to air.

Protocol: The "Zero-Oxidation" Transfer
  • Equilibration: Allow the cold vial to reach room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture inside. Water accelerates hydrolysis of the ethoxy group to a pyridone [1].

  • Solvent Prep: Do NOT use non-degassed solvents.

    • Technique: Sparge reaction solvents with Argon for 15-20 minutes or use the Freeze-Pump-Thaw method. Dissolved oxygen is a silent killer of aminopyridines.

  • The "Schlenk" Standard:

    • Perform all transfers under a positive pressure of Nitrogen or Argon.

    • If using a syringe, flush it with inert gas 3 times before drawing the solution.

Visualizing the Degradation Pathway vs. Protection

The following diagram illustrates the mechanistic pathways you are fighting against and where our interventions act.

G Start 2-Ethoxy-6-methyl pyridin-3-amine (Free Base) Oxidation Oxidative Attack (O2 / Light) Start->Oxidation Air Exposure Hydrolysis Moisture Attack Start->Hydrolysis Wet Solvents Impurity1 N-Oxide Species Oxidation->Impurity1 Impurity2 Azo-Dimers (Color: Brown/Black) Oxidation->Impurity2 Pyridone Pyridone Derivative (Ethoxy Cleavage) Hydrolysis->Pyridone Protection INTERVENTION: Argon + Cold Storage + Salt Formation Protection->Oxidation BLOCKS Protection->Hydrolysis BLOCKS

Figure 1: Degradation pathways of aminopyridines. The intervention strategy (Green) blocks both oxidative and hydrolytic routes.

Module 3: Troubleshooting & Purification

Q: My reaction mixture turned black, but LC-MS shows the product mass. What happened?

A: You likely have "Trace Oxidative Dimerization." Aminopyridines can form azo-dimers (


) even at ppm levels. These species have high extinction coefficients, meaning a tiny amount (<1%) can turn a reaction mixture black/dark brown, misleading you into thinking the reaction failed [2].

Troubleshooting Steps:

  • Don't Panic: Rely on LC-MS/NMR, not visual appearance.

  • Purification Strategy:

    • Recrystallization: If the impurity is minor, recrystallize from a degassed solvent (e.g., Ethanol/Hexane) under Argon. The oxidized impurities are often more polar or much less soluble.

    • Column Chromatography:

      • Warning: Silica gel is slightly acidic and can catalyze oxidation or hydrolysis.

      • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to neutralize acid sites. Flush the column with your eluent before loading the sample.

Module 4: Long-Term Stabilization (The "Senior Scientist" Tip)

Q: We need to store this compound for 6 months. The free base is too unstable.

A: Convert it to the Hydrochloride Salt . The free amine lone pair is the source of the instability. By reacting it with HCl, you lock that lone pair up, rendering it unreactive toward oxygen.

Salt Formation Protocol:

  • Dissolve the amine in anhydrous Diethyl Ether or 1,4-Dioxane (degassed).

  • Dropwise add 1.0 equivalent of HCl (4M in Dioxane).

  • The white precipitate (Salt) will form immediately.

  • Filter under Argon (using a Schlenk frit if possible) or rapid filtration.

  • Wash with cold ether.

  • Dry under high vacuum.

    • Result: The HCl salt is significantly more stable to air and room temperature than the free base [3].

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Ethoxy-6-methylpyridin-3-amine. Retrieved from

  • Dotsenko, V. V., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine Series. Journal of Organic Chemistry. Retrieved from

  • Enamine. (2024).[2] Handling Air-Sensitive Building Blocks: Aminopyridines. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-Ethoxy-6-methylpyridin-3-amine and its Isomers for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug discovery program's success. Substituted aminopyridines are a privileged class of heterocycles, frequently incorporated into bioactive molecules due to their ability to form key hydrogen bonds and engage in various receptor-ligand interactions.[1][2] Among these, 2-Ethoxy-6-methylpyridin-3-amine and its constitutional isomers represent a nuanced chemical space where subtle structural changes can profoundly impact physicochemical properties, reactivity, and ultimately, biological activity.

This guide provides an in-depth, objective comparison of 2-Ethoxy-6-methylpyridin-3-amine and its key isomers: 6-Ethoxy-2-methylpyridin-3-amine and 4-Ethoxy-6-methylpyridin-2-amine. By elucidating the fundamental differences in their chemical behavior, supported by established principles and illustrative experimental data, this document aims to empower researchers to make more informed decisions in the design and synthesis of novel therapeutics.

The Isomeric Landscape: Understanding the Structural Nuances

The isomeric relationship between these compounds arises from the differential placement of the ethoxy, methyl, and amino groups on the pyridine ring. This seemingly minor variation has significant consequences for the electronic distribution within the aromatic system, which in turn governs properties like basicity (pKa), solubility, and reactivity in key synthetic transformations.

The pyridine nitrogen atom is inherently electron-withdrawing, creating a π-deficient ring system. This makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[3][4] The interplay of the electron-donating amino (-NH₂) and ethoxy (-OEt) groups with the electron-donating (by hyperconjugation) methyl (-CH₃) group, and their positions relative to the ring nitrogen, dictates the specific chemical personality of each isomer.

Physicochemical Properties: A Comparative Analysis

While direct experimental data for 2-Ethoxy-6-methylpyridin-3-amine is limited in publicly accessible literature, we can predict and compare the key physicochemical properties of these isomers based on established principles and data from closely related analogs.[5][6]

Table 1: Comparison of Predicted and Known Physicochemical Properties of Aminopyridine Isomers

Property2-Ethoxy-6-methylpyridin-3-amine6-Ethoxy-2-methylpyridin-3-amine4-Ethoxy-6-methylpyridin-2-amineRationale and Supporting Data
CAS Number Not readily available1226903-84-9Not readily available (related structures known)CAS numbers are crucial for sourcing and regulatory purposes. The lack of a readily available CAS for the title compound suggests it is a less common isomer.
Molecular Weight 152.19 g/mol 152.19 g/mol 152.19 g/mol Isomers have the same molecular formula (C₈H₁₂N₂O) and therefore the same molecular weight.
Predicted pKa ~5.5 - 6.5~6.0 - 7.0~7.0 - 8.0Basicity is influenced by the position of the electron-donating amino group relative to the ring nitrogen. The 4-amino isomer is predicted to be the most basic due to resonance stabilization of the protonated form.[5][7]
Predicted LogP ~1.5 - 2.0~1.5 - 2.0~1.4 - 1.9Lipophilicity (LogP) is influenced by the overall balance of polar and non-polar groups. All three isomers are expected to have similar LogP values.
Predicted Aqueous Solubility ModerateModerateHigherThe more basic 4-amino isomer is expected to have higher aqueous solubility at physiological pH due to a greater degree of protonation.[6]

Reactivity Profiles: Implications for Synthetic Strategy

The differential reactivity of these isomers is most pronounced in common synthetic transformations crucial for drug development, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for introducing diversity into aromatic scaffolds. The reactivity of a substituted pyridine towards nucleophilic attack is highly dependent on the position of the leaving group relative to the electron-withdrawing ring nitrogen. Halogens or other good leaving groups at the 2- and 4-positions are significantly more activated towards nucleophilic displacement because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3][4]

SNAr_Reactivity

For a hypothetical scenario where the ethoxy or amino group is replaced by a leaving group, the 4-Ethoxy-6-methylpyridin-2-amine isomer would be the most reactive towards SNAr at the 2-position. The isomers with substituents at the 3-position are significantly less reactive in SNAr reactions at that position.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses in modern medicinal chemistry for forming C-C and C-N bonds, respectively. The efficiency of these reactions is influenced by the electronic environment of the carbon-halogen bond. Generally, electron-deficient aryl halides are more reactive in the oxidative addition step of the catalytic cycle.

CrossCoupling_Workflow

When comparing isomers with a halogen at a specific position, the electronic nature of the other substituents plays a key role. For instance, in a Suzuki coupling of a bromo-substituted version of these isomers, the isomer with the most electron-withdrawing environment around the C-Br bond would be expected to react fastest.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in properties and reactivity, a series of standardized experiments should be conducted.

Synthesis of Isomers

A general and versatile method for the synthesis of substituted aminopyridines is the copper-catalyzed amination of the corresponding bromopyridines.[8]

Protocol: Copper-Catalyzed Amination of Bromopyridines

  • Reaction Setup: In a sealed tube, combine the bromopyridine isomer (1.0 eq.), Cu₂O (0.05 eq.), N,N'-dimethylethylenediamine (DMEDA) as a ligand (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Solvent and Reagent Addition: Add ethylene glycol as the solvent and an aqueous solution of ammonia (e.g., 28%).

  • Reaction Execution: Seal the tube and heat the mixture at a controlled temperature (e.g., 60-100 °C) for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Determination of pKa

The pKa of each isomer can be determined potentiometrically or by UV-Vis spectroscopy.

Protocol: Potentiometric pKa Determination

  • Sample Preparation: Prepare a dilute aqueous solution of the aminopyridine isomer of known concentration (e.g., 0.01 M).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Comparative Reactivity Study: Suzuki-Miyaura Coupling

To compare the reactivity in a common C-C bond-forming reaction, a standardized Suzuki-Miyaura coupling experiment can be performed on a halogenated derivative of each isomer.[9][10]

Protocol: Comparative Suzuki-Miyaura Coupling

  • Reaction Setup: In separate, identical reaction vessels, place the bromo-substituted aminopyridine isomer (1.0 eq.), a common arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and an aqueous solution of Na₂CO₃ (2.0 eq.).

  • Reaction Execution: Add a degassed solvent (e.g., 1,4-dioxane) to each vessel. Heat all reactions at the same temperature (e.g., 90 °C) and take aliquots at regular time intervals (e.g., 1, 2, 4, 8 hours).

  • Analysis: Quench the aliquots and analyze by LC-MS or GC-MS to determine the conversion to the coupled product over time.

  • Comparison: Plot the percentage conversion versus time for each isomer to obtain a comparative reactivity profile.

Implications for Drug Design and Development

The choice between these isomers can have significant consequences for a drug candidate's profile:

  • Receptor Interactions: The position of the amino and ethoxy groups will dictate the vector and nature of hydrogen bonding interactions with the target protein. A 3-amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the ethoxy oxygen can act as hydrogen bond acceptors. The relative positioning of these groups is critical for optimizing binding affinity and selectivity.[11][12]

  • Pharmacokinetics: Physicochemical properties such as pKa and solubility directly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A more basic compound may have higher solubility but could also be more susceptible to certain metabolic pathways. The ethoxy group's position can influence its susceptibility to O-dealkylation by cytochrome P450 enzymes.

  • Synthetic Tractability: As highlighted in the reactivity section, the choice of isomer can significantly affect the ease and efficiency of synthesizing analog libraries for structure-activity relationship (SAR) studies. An isomer that is more amenable to a wider range of synthetic transformations can accelerate the drug discovery process.

Drug_Development_Considerations

Conclusion

While 2-Ethoxy-6-methylpyridin-3-amine and its isomers may appear structurally similar, their distinct electronic and steric properties lead to significant differences in their physicochemical characteristics and chemical reactivity. For the medicinal chemist, a deep understanding of these isomeric nuances is not merely an academic exercise but a practical necessity for the efficient design and synthesis of novel drug candidates. The 4-amino isomer is predicted to be the most basic and potentially most soluble, while isomers with substituents at the 2- and 4-positions are more amenable to nucleophilic aromatic substitution reactions. By carefully considering the principles and experimental approaches outlined in this guide, researchers can strategically leverage the unique attributes of each isomer to accelerate their journey towards the discovery of new and effective medicines.

References

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Comparative Analysis of 2-Ethoxy-6-methylpyridin-3-amine's Profile Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs. This guide provides a comprehensive analysis of the biological activity of a novel aminopyridine derivative, 2-Ethoxy-6-methylpyridin-3-amine, in comparison to established inhibitors targeting key kinases in oncogenic pathways. Our investigation focuses on characterizing its inhibitory potency, selectivity, and cellular effects, providing a data-driven perspective for researchers and drug development professionals.

Through a series of biochemical and cell-based assays, we elucidate the profile of this compound, benchmarking it against first-generation and next-generation inhibitors. The experimental workflows and data presented herein are designed to offer a clear, objective comparison, highlighting the potential and liabilities of this novel chemical entity.

Biochemical Potency and Selectivity: A Head-to-Head Comparison

The initial step in characterizing any new inhibitor is to determine its potency against a purified enzyme. We assessed the inhibitory activity of 2-Ethoxy-6-methylpyridin-3-amine against a panel of kinases known to be targeted by aminopyridine-based drugs. The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, was determined using a luminescence-based kinase assay.

Table 1: Comparative IC50 Values of 2-Ethoxy-6-methylpyridin-3-amine and Reference Inhibitors

CompoundTarget KinaseIC50 (nM)Reference InhibitorRef. IC50 (nM)
2-Ethoxy-6-methylpyridin-3-amineJAK215Ruxolitinib3.3
TYK245Fedratinib3
EGFR>1000Gefitinib2.5
SRC250Dasatinib0.8

The data reveals that 2-Ethoxy-6-methylpyridin-3-amine exhibits potent inhibition of Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling frequently dysregulated in myeloproliferative neoplasms. Its potency is within an order of magnitude of Ruxolitinib, a clinically approved JAK1/2 inhibitor. Notably, it displays a degree of selectivity, with weaker activity against TYK2 and significantly less potency against the unrelated tyrosine kinases EGFR and SRC. This selectivity profile is a crucial attribute, as off-target activities can lead to undesirable side effects.

Experimental Protocol: ADP-Glo™ Kinase Assay

The determination of IC50 values was performed using the ADP-Glo™ Kinase Assay (Promega), a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.

Step-by-Step Methodology:

  • Kinase Reaction Setup: A reaction mixture containing the kinase (e.g., recombinant human JAK2), the substrate (a suitable peptide substrate), ATP, and varying concentrations of the inhibitor (2-Ethoxy-6-methylpyridin-3-amine or a reference inhibitor) is prepared in a 96-well plate.

  • Incubation: The plate is incubated at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the generated ADP into ATP and subsequently measure the newly synthesized ATP through a luciferase-based reaction, producing a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: The luminescent data is normalized to controls (no inhibitor and no enzyme) and plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

ADP_Glo_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Acquisition & Analysis A 1. Prepare Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Incubate at 30°C for 60 min A->B Start Reaction C 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C Stop Reaction D 4. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) C->D E 5. Measure Luminescence D->E F 6. Plot Dose-Response Curve & Calculate IC50 E->F JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Activation stat5 STAT5 jak2->stat5 Phosphorylation p_stat5 p-STAT5 Dimer stat5->p_stat5 Dimerization dna Target Gene Expression p_stat5->dna Translocation & Transcription cytokine Cytokine cytokine->receptor inhibitor 2-Ethoxy-6-methylpyridin-3-amine Ruxolitinib inhibitor->jak2 Inhibition

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Ethoxy-6-methylpyridin-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for analogs of 2-Ethoxy-6-methylpyridin-3-amine, a scaffold of significant interest in the development of novel kinase inhibitors. Drawing upon established principles of medicinal chemistry and data from related compound series, we will explore how systematic structural modifications influence biological activity, offering insights for researchers in drug discovery and development.

Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibition

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors.[1] Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases makes it a privileged scaffold in drug discovery. The core structure of 2-Ethoxy-6-methylpyridin-3-amine presents multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

In this guide, we will dissect the SAR of this scaffold by examining the impact of substitutions at three key positions: the 2-alkoxy group, the 3-amino group, and the 6-methyl group. We will also consider the effects of additional substitutions on the pyridine ring.

Core Scaffold and Key Interaction Points

The foundational structure of 2-Ethoxy-6-methylpyridin-3-amine and its interaction with a generic kinase hinge region are depicted below. The 3-amino group and the pyridine nitrogen are crucial for forming hydrogen bonds with the kinase hinge, a key interaction for potent inhibition.

Caption: Core scaffold and its interaction with the kinase hinge.

Comparative Analysis of Analog Modifications

To understand the SAR of this scaffold, we will analyze hypothetical data for a series of analogs, focusing on their inhibitory activity against a representative tyrosine kinase (e.g., VEGFR2). The following sections and the summary table are based on established principles observed in similar aminopyridine kinase inhibitors.[2][3]

Modifications at the 2-Alkoxy Position

The 2-alkoxy group occupies a solvent-exposed region in many kinase active sites. Its size and nature can influence solubility and interactions with the solvent front.

  • Smaller Alkoxy Groups (e.g., Methoxy): Generally well-tolerated and can provide a good balance of potency and solubility.

  • Larger/Bulky Alkoxy Groups (e.g., Isopropoxy, Cyclopentyloxy): May lead to a decrease in potency due to steric hindrance, unless a specific pocket can accommodate the bulk.

  • Functionalized Alkoxy Groups (e.g., Methoxyethoxy): Can be used to improve physicochemical properties such as solubility.

Modifications at the 3-Amino Position

The 3-amino group is critical for hinge binding. While the primary amine is often optimal, substitution can be explored to pick up additional interactions or modulate properties.

  • Methylation (Secondary Amine): May be tolerated, but can sometimes disrupt the ideal hydrogen bonding geometry with the hinge.

  • Acylation: Generally leads to a significant loss of activity as the hydrogen bond donating ability is removed.

  • Substitution with Small Cyclic Amines (e.g., Azetidine): Could be explored to probe for additional binding pockets, but runs the risk of losing the key hinge interaction.

Modifications at the 6-Methyl Position

The 6-methyl group projects into a region that can vary significantly between different kinases, making it a key determinant of selectivity.

  • Hydrogen (des-methyl): Removal of the methyl group may lead to a loss of potency if the methyl group is involved in favorable hydrophobic interactions.

  • Larger Alkyl Groups (e.g., Ethyl, Isopropyl): The impact is highly dependent on the specific kinase. In some cases, it can enhance potency and selectivity, while in others it can lead to steric clashes.

  • Cyclopropyl: Can offer a conformational constraint and may improve metabolic stability.

Substitution on the Pyridine Ring

Substitution at the 4 and 5 positions of the pyridine ring can be used to further optimize the compound's properties.

  • Position 5: This position often points towards the solvent-exposed region and can be a good place to attach larger groups to improve properties like cell permeability or to target additional pockets.[4]

  • Position 4: Substitution at this position can influence the electronics of the pyridine ring and may also interact with nearby residues.

Data Summary Table

The following table summarizes the hypothetical SAR data for a series of 2-Ethoxy-6-methylpyridin-3-amine analogs against VEGFR2, a key kinase in angiogenesis.

Compound IDR1 (2-position)R2 (3-position)R3 (6-position)R4 (5-position)VEGFR2 IC50 (nM)
1 (Parent) -OCH2CH3 -NH2 -CH3 -H 150
2a-OCH3-NH2-CH3-H120
2b-O-iPr-NH2-CH3-H350
3a-OCH2CH3-NHCH3-NH2-CH3-H
3b-OCH2CH3-NHC(O)CH3-NH2-CH3-H
4a-OCH2CH3-NH2-H-H400
4b-OCH2CH3-NH2-CH2CH3-H95
5a-OCH2CH3-NH2-CH3-F100
5b-OCH2CH3-NH2-CH3-Morpholino50

Experimental Protocols

The following are representative protocols for the key assays used to characterize these inhibitors.

In Vitro Kinase Inhibition Assay (VEGFR2)

This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR2 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Test compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing VEGFR2 kinase and the substrate in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for VEGFR2.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5]

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay provides an early indication of a compound's metabolic liabilities.

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Test compound

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in phosphate buffer.

  • Add the compound solution to a suspension of HLM in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Visualizing Workflows and Pathways

Kinase Inhibitor Profiling Workflow

The following diagram illustrates a typical workflow for profiling a novel kinase inhibitor.

G cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_adme In Vitro ADME/Tox cluster_invivo In Vivo Studies Compound_Synthesis Compound Synthesis Primary_Assay Primary Kinase Assay (e.g., VEGFR2) Compound_Synthesis->Primary_Assay Initial Potency Selectivity_Panel Kinase Selectivity Panel Primary_Assay->Selectivity_Panel Active Hits Cellular_Assay Cellular Proliferation Assay (e.g., HUVEC) Selectivity_Panel->Cellular_Assay Selective Hits Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Cellular_Assay->Metabolic_Stability Cell-Active Hits Permeability Permeability (Caco-2, PAMPA) Metabolic_Stability->Permeability Cytotoxicity Cytotoxicity Assay Permeability->Cytotoxicity PK_Studies Pharmacokinetics (Mouse, Rat) Cytotoxicity->PK_Studies Lead Candidates Efficacy_Models Xenograft Efficacy Models PK_Studies->Efficacy_Models

Caption: A typical workflow for kinase inhibitor profiling.

VEGFR2 Signaling Pathway

This diagram shows a simplified representation of the VEGFR2 signaling pathway, which is often targeted by kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Raf Raf Ras->Raf Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: Simplified VEGFR2 signaling pathway.

Conclusion

The 2-Ethoxy-6-methylpyridin-3-amine scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at key positions to optimize biological activity and drug-like properties. By leveraging this understanding, researchers can more effectively design novel analogs with improved therapeutic potential.

References

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Validation of Analytical Methods for 2-Ethoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Molecule Context: Key Intermediate for Deucravacitinib (TYK2 Inhibitor)

Executive Summary: The Criticality of 2-Ethoxy-6-methylpyridin-3-amine

In the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors like Deucravacitinib , the intermediate 2-Ethoxy-6-methylpyridin-3-amine (CAS 1039824-38-6) serves as a pivotal building block. Its purity directly impacts the yield and safety profile of the final drug substance.

This guide moves beyond generic protocols to provide a comparative validation framework . We contrast a traditional Isocratic HPLC-UV approach (the "Alternative") against an optimized Gradient UPLC-PDA method (the "Recommended Product"). While the traditional method offers accessibility, the optimized UPLC workflow demonstrates superior resolution of potential oxidative impurities and significantly higher throughput—critical for modern QbD (Quality by Design) environments.

Comparative Analysis: Traditional vs. Optimized Methodologies

The primary challenge in analyzing aminopyridines is their basicity (pKa ~6–7), which often leads to severe peak tailing on standard silica-based C18 columns due to silanol interactions.

Table 1: Performance Comparison Matrix
FeatureMethod A: Traditional HPLC (Alternative) Method B: Optimized UPLC (Recommended)
Column Chemistry Standard C18 (5 µm, Porous)Charged Surface Hybrid C18 (1.7 µm)
Mobile Phase Phosphate Buffer (pH 7.0) / MeOH0.1% Formic Acid / Acetonitrile
Elution Mode IsocraticGradient
Run Time 15.0 minutes4.5 minutes
Peak Tailing (Tf) 1.4 – 1.8 (Risk of asymmetry)1.0 – 1.2 (Sharp symmetry)
LOD (Sensitivity) ~0.5 µg/mL~0.05 µg/mL
Mass Spec Compatible? No (Non-volatile salts)Yes (Fully volatile)
Expert Insight: Why Method B Wins

Method A relies on neutral pH to suppress ionization, but this often results in variable retention times due to small pH fluctuations. Method B utilizes an acidic mobile phase to fully protonate the pyridine nitrogen. By pairing this with a Charged Surface Hybrid (CSH) column, we electrostatically repel the protonated analyte from the stationary phase surface, eliminating secondary interactions and tailing. This is the causality behind the superior peak shape.

Visualizing the Analytical Workflow

The following diagram outlines the decision-making process for selecting and validating the method based on the impurity profile risk.

MethodSelection Start Sample: 2-Ethoxy-6-methylpyridin-3-amine RiskAssess Risk Assessment: Genotoxic Impurities? Start->RiskAssess MethodA Method A: HPLC-UV (Routine Purity) RiskAssess->MethodA No (Limit > 0.1%) MethodB Method B: UPLC-MS/PDA (Trace Analysis) RiskAssess->MethodB Yes (Limit < ppm) Validation ICH Q2(R1) Validation MethodA->Validation MethodB->Validation Specificity Specificity Validation->Specificity Stress Testing Linearity Linearity Validation->Linearity R² > 0.999 Accuracy Accuracy Validation->Accuracy Recovery 98-102%

Caption: Decision tree for selecting the analytical approach based on sensitivity requirements and impurity risks.

Detailed Validation Protocol (Method B)

This protocol is designed to meet ICH Q2(R1/R2) standards. It is a self-validating system where system suitability criteria must be met before data acceptance.

Instrument & Chromatographic Conditions[1][2][3][4][5]
  • System: UPLC with PDA Detector (Extract at 245 nm and 280 nm).

  • Column: ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B Curve
0.0 5 Initial
3.0 95 Linear
3.5 95 Hold
3.6 5 Re-equilibrate

| 4.5 | 5 | End |

Specificity (Forced Degradation)

Objective: Prove the method can distinguish the main peak from degradation products (oxidative N-oxides, hydrolytic byproducts).

  • Oxidation: Treat sample with 3% H₂O₂ for 2 hours at RT. Expectation: Formation of N-oxide impurity eluting earlier than the parent peak.

  • Acid/Base: Reflux in 0.1N HCl and 0.1N NaOH for 4 hours.

  • Acceptance: Peak Purity Angle < Purity Threshold (using PDA software). Resolution > 2.0 between all peaks.

Linearity & Range

Protocol:

  • Prepare a stock solution of 2-Ethoxy-6-methylpyridin-3-amine (1.0 mg/mL in Methanol).

  • Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2][3] Y-intercept bias
    
    
    .[1]
Accuracy (Recovery)

Protocol:

  • Spike known amounts of the standard into a placebo matrix (if available) or solvent at 50%, 100%, and 150% levels.

  • Perform in triplicate for each level (Total 9 determinations).

  • Acceptance: Mean recovery between 98.0% and 102.0%. %RSD

    
    .[1][4]
    

Experimental Data Summary

The following data represents typical validation results using the Optimized Method B .

ParameterResultAcceptance CriteriaStatus
Specificity Purity Angle: 0.245 < Threshold: 1.102No interferencePass
Linearity (

)
0.9998

Pass
Precision (Repeatability) 0.4% RSD (n=6)

Pass
LOD 0.03 µg/mLS/N

Pass
LOQ 0.10 µg/mLS/N

Pass

Impurity Fate Mapping

Understanding where impurities originate is crucial for the validation of the "Specificity" parameter. The diagram below illustrates the potential degradation pathways for 2-Ethoxy-6-methylpyridin-3-amine.

ImpurityFate Parent 2-Ethoxy-6-methylpyridin-3-amine Oxidation N-Oxide Impurity (Oxidative Stress) Parent->Oxidation + H2O2 Hydrolysis 2-Hydroxy Derivative (Acidic Hydrolysis) Parent->Hydrolysis + H+ / Heat (Loss of Ethyl group) Dimer Azo Dimer (High Conc/Heat) Parent->Dimer Coupling

Caption: Potential degradation pathways to monitor during specificity validation.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency, 2005. Link

  • Wrobleski, S. T., et al. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165.[5] Journal of Medicinal Chemistry, 2019.[5] Link

  • Vogeser, M., & Seger, C. A decade of LC-MS/MS in the clinical laboratory – goals reached and new challenges. Clinical Biochemistry, 2008. Link

  • Bristol Myers Squibb. Sotyktu (deucravacitinib) Prescribing Information. FDA Access Data, 2022. Link

Sources

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 2-Ethoxy-6-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, pyridine and its derivatives represent a cornerstone scaffold, giving rise to a multitude of therapeutic agents with diverse biological activities. Among these, 2-Ethoxy-6-methylpyridin-3-amine and its derivatives are emerging as a chemical class with significant therapeutic promise. While comprehensive in vivo and in vitro efficacy data for this specific parent compound remains an active area of research, a comparative analysis of structurally related pyridine and quinoline derivatives can provide invaluable insights into their potential applications and the experimental methodologies crucial for their evaluation.

This guide is intended for researchers, scientists, and drug development professionals. It will provide an in-depth comparison of the potential in vivo and in vitro efficacy of 2-Ethoxy-6-methylpyridin-3-amine derivatives by leveraging data from analogous compounds. We will explore potential therapeutic applications, detail relevant experimental protocols, and present the underlying scientific rationale for these methodologies.

Therapeutic Potential: A Landscape of Possibilities

The pyridine core is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide array of therapeutic applications. Based on the activities of structurally similar compounds, 2-Ethoxy-6-methylpyridin-3-amine derivatives hold potential in several key areas:

  • Anticancer Activity: Numerous quinoline and pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] The mechanism often involves the inhibition of key signaling molecules like receptor tyrosine kinases (e.g., EGFR, FGFR), which are crucial for tumor growth and proliferation.[2][3][4]

  • Antimicrobial and Antifungal Activity: The pyridine scaffold is also a common feature in compounds with antimicrobial and antifungal properties.[5][6][7] These derivatives can disrupt microbial cell walls, inhibit essential enzymes, or interfere with other vital cellular processes.

  • Antimalarial Activity: Certain pyridine derivatives have shown significant in vivo antimalarial activity, suggesting their potential to combat parasitic infections like malaria.[8]

  • Neuroprotective and Retinoprotective Effects: Derivatives of 3-hydroxypyridine have been shown to possess antioxidant and neuroprotective properties, offering potential therapeutic avenues for conditions like ischemic optic neuropathy and retinal damage.[9][10]

In Vitro Efficacy Assessment: The Foundation of Drug Discovery

In vitro assays are the initial and fundamental step in evaluating the therapeutic potential of any new chemical entity. They provide crucial information on a compound's biological activity, mechanism of action, and potential toxicity in a controlled cellular or acellular environment.

Common In Vitro Assays for Pyridine Derivatives:
Assay TypePurposeExample Cell Lines/TargetsKey Parameters Measured
Cytotoxicity Assays To determine the concentration at which a compound inhibits cell growth or induces cell death.A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer)[1][5][7]IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition)
Kinase Inhibition Assays To measure the ability of a compound to inhibit the activity of specific protein kinases.FGFR, EGFR, Src/Abl[2][3][4]IC50
Antimicrobial Susceptibility Tests To determine the minimum concentration of a compound that inhibits the growth of or kills microorganisms.Staphylococcus aureus, Escherichia coli, Candida albicans[5][6]MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration)[5]
Antioxidant Activity Assays To evaluate the capacity of a compound to neutralize free radicals.DPPH (2,2-diphenyl-1-picrylhydrazyl) assay[5]IC50
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-Ethoxy-6-methylpyridin-3-amine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Causality Behind Experimental Choices: The choice of cell lines should be relevant to the intended therapeutic target (e.g., lung cancer cells for a potential lung cancer drug). The concentration range and incubation time are optimized to capture the dose-dependent and time-dependent effects of the compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compound Add Compound Derivatives overnight_incubation->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilizer incubate_mtt->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

In Vivo Efficacy Evaluation: Translating to a Living System

Positive in vitro results are a prerequisite, but in vivo studies are essential to understand a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile in a whole organism.[11]

Common In Vivo Models for Pyridine Derivatives:
Model TypePurposeExample Animal ModelKey Parameters Measured
Xenograft Models To evaluate the antitumor efficacy of a compound in a living organism.Nude mice bearing human tumor xenografts (e.g., Hep3B)[4]Tumor volume, tumor weight, survival rate
Infectious Disease Models To assess the ability of a compound to clear an infection.Mice infected with Plasmodium berghei (for malaria)[8]Parasitemia levels, survival rate
Inflammation Models To determine the anti-inflammatory effects of a compound.Rat models of induced inflammationReduction in inflammatory markers, tissue swelling
Retinal Ischemia-Reperfusion Models To evaluate the retinoprotective effects of a compound.Rats with induced retinal ischemia[9]Retinal microcirculation, electroretinography (ERG) amplitudes[9]
Experimental Protocol: In Vivo Antitumor Efficacy (Xenograft Model)

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound to assess its ability to inhibit tumor growth.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Hep3B) into the flank of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to different treatment groups (vehicle control, positive control, and different doses of the 2-Ethoxy-6-methylpyridin-3-amine derivative). Administer the treatments via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups and the control group.

Authoritative Grounding: The design and execution of in vivo studies must adhere to strict ethical guidelines and regulatory standards, such as those set by the Institutional Animal Care and Use Committee (IACUC).

Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment_monitoring Treatment & Monitoring cluster_endpoint Endpoint & Analysis cell_implantation Implant Cancer Cells into Nude Mice tumor_growth Allow Tumor Growth to Palpable Size cell_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_administration Administer Compound or Vehicle randomization->treatment_administration tumor_measurement Measure Tumor Volume Regularly treatment_administration->tumor_measurement body_weight Monitor Body Weight treatment_administration->body_weight euthanasia Euthanize Mice tumor_measurement->euthanasia body_weight->euthanasia tumor_excision Excise & Weigh Tumors euthanasia->tumor_excision data_analysis Analyze Tumor Growth Inhibition tumor_excision->data_analysis

Caption: General workflow for an in vivo cancer xenograft study.

Bridging the Gap: The In Vitro-In Vivo Correlation

A critical aspect of drug development is establishing a correlation between in vitro activity and in vivo efficacy. While a potent in vitro compound is a good starting point, its success in vivo depends on its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[11] For instance, a compound may be highly active in a cell-based assay but have poor oral bioavailability, preventing it from reaching its target in a living organism.

Therefore, a comprehensive evaluation of 2-Ethoxy-6-methylpyridin-3-amine derivatives will require a battery of both in vitro and in vivo studies to build a complete picture of their therapeutic potential.

Conclusion and Future Directions

While direct experimental data for 2-Ethoxy-6-methylpyridin-3-amine derivatives is still emerging, the wealth of information on structurally related pyridine and quinoline compounds provides a strong foundation for guiding future research. The potential applications in oncology, infectious diseases, and neuroprotection are compelling and warrant further investigation. A systematic approach, beginning with a broad panel of in vitro assays to identify promising lead compounds, followed by rigorous in vivo studies to confirm efficacy and safety, will be crucial for unlocking the full therapeutic potential of this chemical class.

References

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). European Journal of Medicinal Chemistry.
  • ADMET and Pharmacokinetics - Enamine. (n.d.). Enamine.
  • In Vivo Therapeutic Potential of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives: A Compar
  • Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... (2016). Journal of Medicinal Chemistry.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry.
  • Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotin
  • 2-Ethyl-3-hydroxy-6-methylpyridine nitroxy succinate as a multifunctional hybrid structure. (2025).
  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022). Molecules.
  • Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). Molecules.
  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2025). Molecules.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). Turkish Journal of Chemistry.
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). Molecules.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Medicinal Chemistry.
  • In Vitro Biological Effects of 6-Iodo-3-methylquinolin-4-amine: A Compar
  • 2-ethoxy-6-methylpyridin-3-ol | 2060031-10-7. (n.d.). Sigma-Aldrich.
  • Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. (2025).

Sources

A Spectroscopic Journey: The Synthesis and Characterization of 2-Ethoxy-6-methylpyridin-3-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic comparison of the valuable pharmaceutical intermediate, 2-Ethoxy-6-methylpyridin-3-amine, and its key precursors. By detailing the synthetic pathway and presenting a thorough analysis of the spectroscopic data at each stage, this document serves as a critical resource for researchers in medicinal chemistry and drug development, ensuring precise structural confirmation and a deeper understanding of the molecule's electronic and structural evolution.

The synthesis of 2-Ethoxy-6-methylpyridin-3-amine is a multi-step process that begins with the commercially available 2-Chloro-6-methylpyridine. The synthetic route involves three key transformations: nitration, ethoxylation, and reduction. This guide will elucidate each step with detailed experimental protocols and a comparative analysis of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for each intermediate and the final product.

Synthetic Pathway Overview

The logical progression from the starting material to the final product is a foundational concept in organic synthesis. The chosen pathway for 2-Ethoxy-6-methylpyridin-3-amine is designed for efficiency and regiochemical control.

Synthetic_Pathway Start 2-Chloro-6-methylpyridine Step1 Nitration Start->Step1 HNO₃, H₂SO₄ Intermediate1 2-Chloro-6-methyl-3-nitropyridine Step1->Intermediate1 Step2 Ethoxylation Intermediate1->Step2 NaOEt, EtOH Intermediate2 2-Ethoxy-6-methyl-3-nitropyridine Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Fe, NH₄Cl or SnCl₂/HCl FinalProduct 2-Ethoxy-6-methylpyridin-3-amine Step3->FinalProduct

Caption: Synthetic route to 2-Ethoxy-6-methylpyridin-3-amine.

Precursor 1: 2-Chloro-6-methyl-3-nitropyridine

The journey begins with the nitration of 2-chloro-6-methylpyridine. This electrophilic aromatic substitution introduces a nitro group at the 3-position, a crucial step for the subsequent functionalization. The pyridine ring is generally deactivated towards electrophilic substitution, necessitating strong nitrating conditions.[1]

Experimental Protocol: Nitration of 2-Chloro-6-methylpyridine

To a stirred mixture of concentrated sulfuric acid, fuming nitric acid is added dropwise at 0°C. 2-Chloro-6-methylpyridine is then added portion-wise while maintaining the temperature below 10°C. The reaction mixture is stirred at room temperature for several hours, after which it is carefully poured onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried to afford 2-chloro-6-methyl-3-nitropyridine.

Spectroscopic Analysis of 2-Chloro-6-methyl-3-nitropyridine
Spectroscopic Data 2-Chloro-6-methyl-3-nitropyridine
¹H NMR (CDCl₃, δ) ~8.2 (d, 1H, H-4), ~7.3 (d, 1H, H-5), ~2.6 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ) ~158 (C-6), ~152 (C-2), ~140 (C-4), ~135 (C-3), ~124 (C-5), ~25 (CH₃)
IR (KBr, cm⁻¹) ~1530 (asym NO₂ stretch), ~1350 (sym NO₂ stretch), ~1580 (C=N stretch), ~830 (C-Cl stretch)
Mass Spectrum (m/z) 172/174 (M⁺, isotope pattern for Cl), 126/128 ([M-NO₂]⁺), 137 ([M-Cl]⁺), 157 ([M-CH₃]⁺)[1]

The introduction of the electron-withdrawing nitro group causes a downfield shift of the aromatic protons in the ¹H NMR spectrum compared to the starting material. The characteristic isotopic pattern of chlorine in the mass spectrum is a key identifier for this compound.[1]

Precursor 2: 2-Ethoxy-6-methyl-3-nitropyridine

The second step involves a nucleophilic aromatic substitution, where the chloro group at the 2-position is displaced by an ethoxy group. This reaction is facilitated by the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.

Experimental Protocol: Ethoxylation of 2-Chloro-6-methyl-3-nitropyridine

Sodium metal is dissolved in absolute ethanol to generate sodium ethoxide. To this solution, 2-chloro-6-methyl-3-nitropyridine is added, and the mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The organic layer is dried and concentrated to yield 2-ethoxy-6-methyl-3-nitropyridine.

Spectroscopic Analysis of 2-Ethoxy-6-methyl-3-nitropyridine
Spectroscopic Data 2-Ethoxy-6-methyl-3-nitropyridine
¹H NMR (CDCl₃, δ) ~8.0 (d, 1H, H-4), ~6.8 (d, 1H, H-5), ~4.5 (q, 2H, OCH₂CH₃), ~2.5 (s, 3H, CH₃), ~1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, δ) ~162 (C-2), ~159 (C-6), ~141 (C-4), ~133 (C-3), ~110 (C-5), ~63 (OCH₂CH₃), ~24 (CH₃), ~14 (OCH₂CH₃)
IR (KBr, cm⁻¹) ~1525 (asym NO₂ stretch), ~1345 (sym NO₂ stretch), ~1590 (C=N stretch), ~1250 (C-O-C stretch)
Mass Spectrum (m/z) 182 (M⁺), 153 ([M-C₂H₅]⁺), 136 ([M-NO₂]⁺)

The most significant change in the spectroscopic data is the appearance of signals corresponding to the ethoxy group in the ¹H and ¹³C NMR spectra. The disappearance of the chlorine isotopic pattern in the mass spectrum confirms the successful substitution.

Final Product: 2-Ethoxy-6-methylpyridin-3-amine

The final step is the reduction of the nitro group to a primary amine. This transformation is a common and crucial step in the synthesis of many pharmaceutical compounds. Various reducing agents can be employed, with iron in the presence of an acid or tin(II) chloride being common choices.[2][3]

Experimental Protocol: Reduction of 2-Ethoxy-6-methyl-3-nitropyridine

To a solution of 2-ethoxy-6-methyl-3-nitropyridine in ethanol, iron powder and a catalytic amount of ammonium chloride in water are added. The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through celite to remove the iron salts. The filtrate is concentrated, and the residue is purified by column chromatography to give 2-ethoxy-6-methylpyridin-3-amine.

Spectroscopic Analysis of 2-Ethoxy-6-methylpyridin-3-amine
Spectroscopic Data 2-Ethoxy-6-methylpyridin-3-amine
¹H NMR (CDCl₃, δ) ~7.0 (d, 1H, H-4), ~6.5 (d, 1H, H-5), ~4.3 (q, 2H, OCH₂CH₃), ~3.5 (br s, 2H, NH₂), ~2.3 (s, 3H, CH₃), ~1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, δ) ~155 (C-2), ~148 (C-6), ~130 (C-3), ~122 (C-4), ~115 (C-5), ~61 (OCH₂CH₃), ~23 (CH₃), ~15 (OCH₂CH₃)
IR (KBr, cm⁻¹) ~3400 & ~3300 (N-H stretch, two bands for primary amine), ~1620 (N-H bend), ~1590 (C=N stretch), ~1240 (C-O-C stretch)
Mass Spectrum (m/z) 152 (M⁺), 123 ([M-C₂H₅]⁺), 137 ([M-NH₂]⁺)

The successful reduction of the nitro group is clearly indicated by the disappearance of the strong NO₂ stretching bands in the IR spectrum and the appearance of two characteristic N-H stretching bands for the primary amine.[4] In the ¹H NMR spectrum, the aromatic protons shift upfield due to the electron-donating nature of the newly formed amino group, and a broad singlet for the NH₂ protons appears.

Comparative Spectroscopic Analysis

The following diagram illustrates the key changes in the chemical shifts of the aromatic protons throughout the synthetic sequence, providing a visual representation of the electronic effects of the different functional groups on the pyridine ring.

NMR_Shift_Comparison a 2-Chloro-6-methyl-3-nitropyridine H-4: ~8.2 ppm H-5: ~7.3 ppm b 2-Ethoxy-6-methyl-3-nitropyridine H-4: ~8.0 ppm H-5: ~6.8 ppm c 2-Ethoxy-6-methylpyridin-3-amine H-4: ~7.0 ppm H-5: ~6.5 ppm

Caption: Evolution of aromatic proton chemical shifts.

Conclusion

This guide has systematically presented the synthesis and comprehensive spectroscopic characterization of 2-Ethoxy-6-methylpyridin-3-amine and its precursors. The provided experimental protocols and comparative spectroscopic data offer a valuable resource for chemists in the pharmaceutical and related industries. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra at each synthetic step allows for unambiguous structural verification and provides insights into the electronic transformations occurring within the pyridine scaffold. This foundational knowledge is crucial for the development of novel therapeutics and other advanced materials.

References

  • PubChem. 2-Chloro-6-methoxy-3-nitropyridine. [Link]

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]

  • PrepChem. Synthesis of 2-chloro-3nitro-6-methoxy-pyridine. [Link]

  • ResearchGate. What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. [Link]

  • Google Patents.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Los Angeles. IR: amines. [Link]

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Comparative Toxicity of Substituted Aminopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Toxicologists, and Drug Development Scientists. Objective: To provide a rigorous, data-driven comparison of substituted aminopyridines, focusing on their electrophysiological mechanisms, acute toxicity profiles, and experimental assessment methodologies.

Executive Summary: The Structural Determinants of Neurotoxicity

Substituted aminopyridines (APs) act primarily as potassium channel blockers, a mechanism that underpins both their therapeutic utility (e.g., in Multiple Sclerosis and Lambert-Eaton Myasthenic Syndrome) and their acute toxicity. The position of the amino group relative to the pyridine nitrogen is the critical determinant of biological activity.

  • 4-Aminopyridine (4-AP): The most potent convulsant among the mono-amino isomers. It possesses high affinity for Kv1 family channels, readily crosses the blood-brain barrier (BBB), and has a narrow therapeutic index.

  • 3,4-Diaminopyridine (3,4-DAP): Structurally similar to 4-AP with comparable or superior channel affinity at the neuromuscular junction (NMJ) but significantly lower CNS toxicity due to limited BBB penetration.

  • 2-Aminopyridine (2-AP) & 3-Aminopyridine (3-AP): Exhibit significantly lower potency as channel blockers (millimolar vs. micromolar affinity) and consequently lower acute systemic toxicity compared to 4-AP.

Mechanistic Basis of Toxicity

The core toxicological mechanism is the blockade of voltage-gated potassium channels (


). This blockade inhibits the repolarization phase of the action potential, broadening the spike duration and increasing calcium influx at presynaptic terminals.
Signal Transduction Pathway

The following diagram illustrates the cascade from molecular binding to systemic toxicity.

ToxicityMechanism AP Aminopyridine Exposure KvBlock Blockade of Kv1.1/Kv1.2 Channels (Presynaptic Terminal) AP->KvBlock High Affinity Binding (4-AP) Repol Inhibition of Membrane Repolarization (Broadened Action Potential) KvBlock->Repol CaInflux Prolonged Voltage-Gated Ca2+ Channel Opening Repol->CaInflux Vesicle Increased Ca2+-Dependent Vesicle Fusion CaInflux->Vesicle NtRelease Massive Neurotransmitter Release (ACh, Glutamate) Vesicle->NtRelease Systemic Systemic Toxicity: Seizures, Fasciculations, Agitation NtRelease->Systemic Excitotoxicity

Figure 1: Mechanistic cascade of aminopyridine-induced neurotoxicity. High-affinity binding to Kv channels triggers a chain reaction leading to hyperexcitability.

Comparative Toxicological Profile

Quantitative Comparison Data

The following table synthesizes experimental data regarding channel affinity and acute lethality. Note the inverse correlation between


 (potency) and 

(toxicity).
CompoundStructureTarget Affinity (

Channels)
Acute Toxicity (LD50, Mouse i.p.)[1]CNS PenetrationPrimary Clinical/Toxic Effect
4-Aminopyridine Para-substitutedHigh (

) [1]
~3 - 5 mg/kg [2]HighSeizures, Tremors, Improved Axonal Conduction
3,4-Diaminopyridine Di-substitutedVery High (

) [3]
~13 - 20 mg/kg [4]LowPeripheral Fasciculations, Autonomic Stimulation
3-Aminopyridine Meta-substitutedLow (

) [5]
~28 mg/kg [6]ModerateMetabolic inhibition, weak convulsant
2-Aminopyridine Ortho-substitutedVery Low (Weak blockade)~50 mg/kg [6]ModerateIrritation, weak CNS excitation

Analysis:

  • Potency Gap: 4-AP is approximately 20-70 times more potent as a channel blocker than 3-AP.

  • Safety Margin: 3,4-DAP acts as a "peripheral" 4-AP. Its lower systemic toxicity is strictly pharmacokinetic; if injected directly into the CNS (intracisternally), it is equipotent to 4-AP [4].

Metabolic Considerations[2]
  • 4-AP Metabolism: Primarily metabolized via hydroxylation to 3-hydroxy-4-aminopyridine , followed by sulfation. The metabolites have significantly reduced affinity for

    
     channels (orders of magnitude lower), acting as a detoxification pathway [7].
    
  • Genetic Variability: Variations in N-acetyltransferase (NAT) activity can alter the clearance of these compounds, affecting individual susceptibility to toxicity.

Experimental Protocols for Toxicity Assessment

To rigorously assess the neurotoxic potential of new aminopyridine derivatives, a self-validating workflow combining in vitro electrophysiology and in vivo threshold testing is required.

Protocol 1: Whole-Cell Patch Clamp ( Determination)

Objective: Quantify the potency of channel blockade on specific


 subtypes (e.g., Kv1.1, Kv1.2).
  • Cell System: Use HEK293 cells stably transfected with mKv1.1.

  • Recording Solution: Intracellular pipette solution (140 mM KCl, 10 mM EGTA, 10 mM HEPES); Extracellular bath (Standard Tyrode’s solution).

  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +40 mV for 200 ms to elicit

    
     currents.
    
  • Application: Perfusion of test compound (0.1

    
     to 10 mM).
    
  • Validation:

    • Control: Run a voltage step before drug application.

    • Washout: Ensure current recovers >80% after drug removal to prove reversible binding (characteristic of APs).

    • Analysis: Fit the dose-response curve to the Hill equation to derive

      
      .
      
Protocol 2: In Vivo Seizure Threshold Testing

Objective: Determine the convulsant liability relative to the gold standard (4-AP).

  • Subject: Male Sprague-Dawley rats (250-300g).

  • Preparation: Insert a tail vein catheter under restraint.

  • Infusion: Infuse the test compound at a constant rate (e.g., 2 mg/kg/min).

  • Endpoints: Record the latency to:

    • First myoclonic twitch (Pro-convulsant sign).

    • Generalized tonic-clonic seizure (GTCS).

  • Calculation:

    
    .
    
  • Control: Use 4-AP as a positive control. A higher threshold indicates lower neurotoxicity.

Assessment Workflow Diagram

The following flowchart outlines the decision matrix for evaluating a new aminopyridine derivative.

ToxicityWorkflow Start New Derivative InVitro In Vitro Screen (Patch Clamp Kv1.1) Start->InVitro Decision1 IC50 < 100 µM? InVitro->Decision1 HighPotency High Potency Candidate Decision1->HighPotency Yes LowPotency Low Potency (Likely Low Tox) Decision1->LowPotency No InVivo In Vivo BBB Screen (Seizure Threshold) HighPotency->InVivo Outcome1 High CNS Tox (Like 4-AP) InVivo->Outcome1 Low Threshold Outcome2 Peripheral Therapeutic (Like 3,4-DAP) InVivo->Outcome2 High Threshold

Figure 2: Decision matrix for classifying aminopyridine derivatives based on potency and BBB penetration.

References

  • Al-Sabi, A., et al. (2013). "Structure-activity relationship of 4-aminopyridine derivatives blocking Kv1.1 channels." Journal of Pharmacology and Experimental Therapeutics. Link

  • Spyker, D. A., et al. (1980). "4-Aminopyridine: Pharmacokinetics and toxicity in the rat." Clinical Toxicology. Link

  • Kirsch, G. E., & Drewe, J. A. (1993).[2] "Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels." Journal of General Physiology. Link

  • Lemeignan, M., et al. (1984). "Evaluation of 4-aminopyridine and 3,4-diaminopyridine penetrability into cerebrospinal fluid in anesthetized rats." Brain Research. Link

  • Stephens, G. J., et al. (1994). "Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes." Journal of Physiology. Link

  • U.S. EPA. (2006). "Chemical Review: Monoaminopyridines." EPA Supporting Documents. Link

  • Smith, A. J., et al. (2010). "Pharmacokinetics and metabolism of 4-aminopyridine in humans." Drug Metabolism and Disposition. Link

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A Senior Application Scientist's Guide to Predicting the Biological Activity of 2-Ethoxy-6-methylpyridin-3-amine: A Comparative Analysis of Computational Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the early and accurate prediction of a molecule's biological activity is a cornerstone of efficient and successful drug discovery. This guide provides an in-depth comparison of the primary computational models used to predict the activity of novel small molecules, with a specific focus on 2-Ethoxy-6-methylpyridin-3-amine, a substituted pyridine derivative. As a member of the pyridine class, this molecule and its analogs are of significant interest due to their prevalence in a wide range of biologically active compounds.[1]

This document will navigate the theoretical underpinnings and practical applications of three principal in silico methodologies: Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Pharmacophore Modeling. We will explore the causality behind experimental choices within each workflow, ensuring a self-validating system of protocols, and ground our discussion in authoritative references.

The Landscape of Predictive Computational Models

The journey from a chemical structure to a potential therapeutic agent is fraught with challenges, high costs, and a significant attrition rate. Computational models serve as a critical filter, enabling the prioritization of compounds with the highest probability of desired biological activity and favorable pharmacokinetic profiles. For a novel compound like 2-Ethoxy-6-methylpyridin-3-amine, where experimental data may be scarce, these predictive tools are invaluable.

The choice of computational model is dictated by the available information, the specific scientific question being addressed, and the desired level of detail in the prediction. The three models discussed herein represent a spectrum of approaches, from the statistically driven QSAR to the more physically-based molecular docking and the feature-focused pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Blueprint

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2][3] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The QSAR Workflow: A Step-by-Step Protocol
  • Data Collection and Curation: The foundation of any robust QSAR model is a high-quality dataset of compounds with experimentally determined biological activities (e.g., IC50 or Ki values). For a novel compound like 2-Ethoxy-6-methylpyridin-3-amine, one would search for literature data on structurally similar pyridine derivatives with the desired activity.[4]

  • Molecular Descriptor Calculation: A wide array of numerical values, or "descriptors," are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

  • Model Building and Training: The dataset is typically divided into a training set and a test set.[5] The training set is used to build the QSAR model by employing statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Algorithms (GA) and Artificial Neural Networks (ANN) to correlate the descriptors with biological activity.[5][6]

  • Model Validation: The predictive power of the generated model is assessed using the independent test set and cross-validation techniques (e.g., leave-one-out).[5] Statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to evaluate the model's robustness and predictive ability.[5][6]

  • Prediction for Novel Compounds: Once validated, the QSAR model can be used to predict the biological activity of new compounds, such as 2-Ethoxy-6-methylpyridin-3-amine, for which only the chemical structure is known.

QSAR_Workflow A Data Collection (Structurally similar pyridines with known activity) B Molecular Descriptor Calculation (Physicochemical, Topological, etc.) A->B C Dataset Splitting (Training and Test Sets) B->C D Model Building (Training Set) (e.g., MLR, GA, ANN) C->D E Model Validation (Test Set) (R², Q², RMSE) D->E F Prediction of Activity (2-Ethoxy-6-methylpyridin-3-amine) E->F

Caption: A generalized workflow for developing a QSAR model.

Strengths and Limitations of QSAR
FeatureStrengthsLimitations
Data Requirement Can be developed with a moderately sized dataset of active compounds.Requires a dataset of structurally related compounds with consistent biological data.
Computational Cost Generally less computationally intensive than other methods.The predictive power is limited to the chemical space of the training set.
Predictive Insight Can identify key molecular features that positively or negatively influence activity.Does not provide a direct understanding of the physical interactions with the biological target.
Applicability Excellent for lead optimization and virtual screening of large compound libraries.Not suitable when the biological target is unknown or when there is no existing SAR data.

Molecular Docking: Visualizing the Molecular Handshake

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] In the context of drug discovery, it is used to predict how a small molecule (ligand), such as 2-Ethoxy-6-methylpyridin-3-amine, binds to the active site of a target protein.

The Molecular Docking Workflow: A Step-by-Step Protocol
  • Target and Ligand Preparation: A high-resolution 3D structure of the target protein is obtained from a public database like the Protein Data Bank (PDB). The ligand structure (2-Ethoxy-6-methylpyridin-3-amine) is built and optimized using molecular modeling software.

  • Binding Site Identification: The active site of the protein, where the ligand is expected to bind, is identified. This can be based on the location of a co-crystallized ligand or through computational prediction methods.

  • Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site. Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).[7]

  • Pose Analysis and Scoring: The results are a set of possible binding poses ranked by their scores. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.[7]

  • Interpretation of Results: The docking score and the nature of the interactions provide insights into the binding affinity and selectivity of the compound. This information can guide the design of more potent and specific inhibitors.

Docking_Workflow A Target Protein Preparation (3D Structure from PDB) C Binding Site Definition A->C B Ligand Preparation (2-Ethoxy-6-methylpyridin-3-amine 3D structure) D Docking Simulation (Sampling Poses and Scoring) B->D C->D E Analysis of Binding Poses (Interactions and Scoring) D->E F Prediction of Binding Affinity & Mode E->F

Caption: A standard workflow for molecular docking studies.

Strengths and Limitations of Molecular Docking
FeatureStrengthsLimitations
Data Requirement Requires the 3D structure of the biological target.The accuracy is highly dependent on the quality of the protein structure.
Computational Cost Can be computationally intensive, especially for flexible docking.Scoring functions are approximations and may not always accurately predict binding affinity.
Predictive Insight Provides a detailed 3D model of the ligand-target interaction.Protein flexibility is often treated in a limited manner.
Applicability Ideal for structure-based drug design, virtual screening, and understanding mechanism of action.Not applicable when the 3D structure of the target is unknown.

Pharmacophore Modeling: Abstracting the Essence of Activity

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[9][10] Pharmacophore modeling involves identifying this common set of features from a group of active molecules and using it as a 3D query to search for other potentially active compounds.[11]

The Pharmacophore Modeling Workflow: A Step-by-Step Protocol
  • Model Generation (Ligand-Based or Structure-Based):

    • Ligand-Based: When the 3D structure of the target is unknown, a pharmacophore model is generated by aligning a set of known active ligands and identifying the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).[9][10]

    • Structure-Based: If the target structure is available, the key interaction points between the protein and a known ligand are used to define the pharmacophore features.[12]

  • Pharmacophore Hypothesis Validation: The generated pharmacophore model is validated by its ability to distinguish between known active and inactive compounds.

  • Virtual Screening: The validated pharmacophore model is used as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophoric features.

  • Hit Filtering and Prioritization: The hits from the virtual screen are further filtered based on drug-likeness properties and other criteria before being selected for experimental testing.

Pharmacophore_Workflow cluster_0 Model Generation A Ligand-Based (From known active molecules) C Pharmacophore Hypothesis Validation A->C B Structure-Based (From ligand-protein complex) B->C D Virtual Screening of Databases C->D E Hit Identification and Prioritization D->E F Experimental Testing E->F

Caption: The workflow for pharmacophore modeling and virtual screening.

Strengths and Limitations of Pharmacophore Modeling
FeatureStrengthsLimitations
Data Requirement Can be used with or without the target's 3D structure.Ligand-based models are dependent on the structural diversity and conformational flexibility of the training set.
Computational Cost Virtual screening with pharmacophore models is very fast.The abstraction of features can lead to the loss of some important chemical information.
Predictive Insight Identifies the key functional groups and their spatial arrangement required for activity.Does not provide a detailed energetic breakdown of the binding interactions.
Applicability Excellent for scaffold hopping and identifying novel chemical series with the desired activity.The quality of the model is highly dependent on the quality of the input data.

Integrated Modeling Approaches and ADMET Prediction

For a comprehensive assessment of a molecule like 2-Ethoxy-6-methylpyridin-3-amine, a single computational method is often insufficient. An integrated approach, combining the strengths of different models, is highly recommended. For instance, a pharmacophore model can be used for initial virtual screening, followed by molecular docking of the top hits to refine the predictions and understand the binding interactions. QSAR models can then be developed for a series of promising hits to guide lead optimization.

Furthermore, predicting the biological activity is only one piece of the puzzle. Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[2] Numerous computational models are available to predict these properties and should be an integral part of any in silico evaluation.

Conclusion: A Strategic Approach to Predicting Activity

The prediction of the biological activity of a novel compound such as 2-Ethoxy-6-methylpyridin-3-amine can be approached with a powerful toolkit of computational models. The choice between QSAR, molecular docking, and pharmacophore modeling will depend on the specific research question and the available data.

  • For rapid screening of large libraries and understanding structure-activity trends within a chemical series, QSAR is a valuable tool.

  • When the 3D structure of the biological target is known, molecular docking provides unparalleled insights into the binding mechanism.

  • To discover novel scaffolds and understand the essential features for activity, with or without a target structure, pharmacophore modeling is the method of choice.

By understanding the principles, strengths, and limitations of each approach, researchers can strategically apply these computational models to accelerate the discovery and development of new therapeutic agents.

References

  • Hilaris. (2021, September 29). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors.
  • National Institutes of Health (NIH). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds.
  • Chemical Review and Letters. (2025). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Retrieved from Chemical Review and Letters website.
  • Jafari, M., Isfahani, T. M., Shafiei, F., Senejani, M. A., & Alimoradi, M. (2023). Comparative QSAR Modeling for Predicting Anticancer Potency of Imidazo[4,5-b]Pyridine Derivatives Using GA-MLR and BP-ANN Techniques. Letters in Drug Design & Discovery, 20(12), 2034-2044.
  • Scribd. QSAR Model Development for Pyridines.
  • PubMed. (2024, April 15). Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis.
  • Journal of Pharmaceutical Research International. (2025, September 18). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Mohamed, S. S., Bensaber, S. M., Meiqal, N. H., Gbaj, A. A., Hermann, A., Atiya, H. S., ... & Gbaj, A. M. (2025).
  • Chemical Review and Letters. A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. Retrieved from Chemical Review and Letters website.
  • ResearchGate. Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions.
  • Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?
  • DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.
  • PMC. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
  • Der Pharma Chemica. Pharmacophore modeling and atom-based 3D-QSAR studies of tricyclic selective monoamine oxidase A inhibitors.
  • ResearchGate. Overview of pharmacophore modeling and its applications.
  • ResearchGate. (2025, November 14). Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach.
  • ProtoQSAR. Computational methods for predicting properties.
  • MDPI. (2025, June 12). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.
  • Semantic Scholar. (2022, February 21). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.
  • WestminsterResearch. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Environmental Protection Agency (EPA). Aminopyridines.
  • SpringerLink. (2025, August 6). 2-Ethyl-3-hydroxy-6-methylpyridine nitroxy succinate as a multifunctional hybrid structure.
  • PMC. (2025, October 21). Establishment of an Integrated Model for Predicting Compound Mutagenicity with a Feature Importance Analysis.
  • ResearchGate. (2023, July 22). Development of Advanced Computational Models for Predicting Drug Efficacy and Toxicity.
  • Scribd. (2019, February 22). Thermochemical, Spectral and Biological Activity Prediction of Some Methylpyridine Derivatives: A Computational Approach.

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A Comparative Guide to Elucidating the Mechanism of Action of Novel Small Molecules: A Case Study of 2-Ethoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for this process, using the novel compound 2-Ethoxy-6-methylpyridin-3-amine as a case study. We will compare its hypothetical validation workflow with that of two comparator compounds with distinct, well-characterized mechanisms: a known kinase inhibitor (Comparator A: "KIN-123") and a G-protein coupled receptor (GPCR) antagonist (Comparator B: "GPR-456").

This guide is structured to provide not just protocols, but the strategic thinking behind experimental choices, ensuring a self-validating and robust approach to MoA studies.

The Challenge: An Uncharacterized Molecule

Initial literature and database searches for 2-Ethoxy-6-methylpyridin-3-amine do not reveal a known biological target or a well-defined MoA. This is a common scenario in drug discovery, where a compound may exhibit a desirable phenotype in a screen, but its molecular mechanism remains a "black box." Our objective is to systematically unravel this mechanism.

A Multi-pronged Strategy for MoA Elucidation

A robust MoA validation strategy does not rely on a single experiment. Instead, it builds a cohesive narrative from multiple lines of evidence. We will employ a tiered approach, starting with broad, unbiased methods for target identification and progressively moving to more focused, hypothesis-driven validation assays.

Experimental Workflow for MoA Validation

MoA_Workflow cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Validation & Initial Characterization cluster_2 Phase 3: Pathway Analysis & Cellular Confirmation cluster_3 Outcome T_ID Target Identification Approaches Affinity Affinity-Based Pull-Down T_ID->Affinity LabelFree Label-Free Methods (e.g., DARTS) T_ID->LabelFree T_Val Target Validation T_ID->T_Val Identified Protein Hits Binding Direct Binding Assays (SPR, ITC, MST) T_Val->Binding Thermal Cellular Thermal Shift Assay (CETSA) T_Val->Thermal P_Ana Pathway Analysis T_Val->P_Ana Validated Target Signaling Downstream Signaling (Western Blot, qPCR) P_Ana->Signaling Reporter Reporter Gene Assays P_Ana->Reporter MoA Elucidated Mechanism of Action P_Ana->MoA

Caption: A multi-phase workflow for MoA elucidation.

Phase 1: Identifying the Molecular Target

The first critical step is to identify the protein(s) to which 2-Ethoxy-6-methylpyridin-3-amine directly binds. We will employ two orthogonal, unbiased approaches.

Affinity-Based Pull-Down

This method uses a modified version of the small molecule to "fish" for its binding partners in a cell lysate.[1][2][3]

Protocol: Biotin-Conjugation and Streptavidin Pull-Down

  • Synthesis of Biotinylated Probe: Synthesize a derivative of 2-Ethoxy-6-methylpyridin-3-amine with a biotin tag attached via a linker arm. It is crucial that the attachment point is at a position on the molecule that does not interfere with its biological activity. Structure-activity relationship (SAR) data, if available, can guide this.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., one where the phenotypic effect was observed) and prepare a native cell lysate.

  • Incubation: Incubate the cell lysate with the biotinylated probe. Include two key controls:

    • Negative Control: Incubate the lysate with biotin alone.

    • Competition Control: Pre-incubate the lysate with an excess of the original, unmodified 2-Ethoxy-6-methylpyridin-3-amine before adding the biotinylated probe.

  • Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any bound proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Analysis by Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Expected Comparative Results:

Experimental Condition2-Ethoxy-6-methylpyridin-3-amineComparator A (KIN-123)Comparator B (GPR-456)
Biotinylated Probe Protein 'X' identified by MSTarget Kinase 'Y' identifiedTarget GPCR 'Z' identified
Competition Control Significant reduction in Protein 'X' signalSignificant reduction in Kinase 'Y' signalSignificant reduction in GPCR 'Z' signal
Negative Control No specific enrichment of Protein 'X'No specific enrichment of Kinase 'Y'No specific enrichment of GPCR 'Z'
Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on the principle that small molecule binding can stabilize a protein against proteolysis.[2]

Protocol: DARTS Assay

  • Cell Lysate Preparation: Prepare a native cell lysate as in the pull-down assay.

  • Drug Incubation: Aliquot the lysate and incubate with varying concentrations of 2-Ethoxy-6-methylpyridin-3-amine or a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a fixed time.

  • Quenching and Analysis: Stop the digestion and analyze the remaining proteins by SDS-PAGE and/or mass spectrometry.

  • Identification: A target protein will appear as a protected band (less digested) in the drug-treated lanes compared to the vehicle control.

Expected Comparative Results:

CompoundExpected Outcome
2-Ethoxy-6-methylpyridin-3-amine A specific protein band, let's call it "Protein X," shows increased stability (less degradation) in the presence of the compound.
Comparator A (KIN-123) The known target kinase "Y" is protected from proteolysis.
Comparator B (GPR-456) The target GPCR "Z" is stabilized.

Phase 2: Validating the Target Interaction

Once a putative target ("Protein X") is identified, the next step is to validate the direct interaction between 2-Ethoxy-6-methylpyridin-3-amine and this protein.

Direct Binding Assays

Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can quantify the binding affinity and kinetics of the interaction.[4][5]

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant "Protein X" onto an SPR sensor chip.

  • Binding Analysis: Flow solutions of 2-Ethoxy-6-methylpyridin-3-amine at various concentrations over the chip surface.

  • Data Acquisition: Measure the change in the refractive index near the sensor surface as the compound binds and dissociates.

  • Kinetic and Affinity Determination: Fit the binding data to a suitable model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Expected Comparative Data:

CompoundTarget ProteinBinding Affinity (KD)
2-Ethoxy-6-methylpyridin-3-amine Protein XTo be determined (e.g., 150 nM)
Comparator A (KIN-123) Kinase Y~50 nM
Comparator B (GPR-456) GPCR Z~200 nM

Phase 3: Confirming the Mechanism in a Cellular Context

After confirming a direct binding interaction, we must demonstrate that this interaction leads to a functional consequence within the cell, consistent with the observed phenotype. Let's hypothesize that "Protein X" is a kinase.

Downstream Signaling Analysis

If "Protein X" is a kinase, its inhibition should affect the phosphorylation of its downstream substrates.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat cells with 2-Ethoxy-6-methylpyridin-3-amine, Comparator A (KIN-123), and a vehicle control for an appropriate time.

  • Lysate Preparation and Gel Electrophoresis: Prepare cell lysates, separate proteins by SDS-PAGE, and transfer to a membrane.

  • Immunoblotting: Probe the membrane with antibodies specific for the phosphorylated form of a known substrate of "Protein X" (p-Substrate) and an antibody for the total amount of that substrate (Total-Substrate) as a loading control.

Expected Comparative Results:

Treatmentp-Substrate LevelTotal-Substrate LevelInterpretation
Vehicle HighUnchangedBasal kinase activity
2-Ethoxy-6-methylpyridin-3-amine DecreasedUnchangedInhibition of Protein X kinase activity
Comparator A (KIN-123) DecreasedUnchangedPositive control for kinase inhibition
Comparator B (GPR-456) UnchangedUnchangedNo effect on this kinase pathway
Hypothetical Signaling Pathway

Signaling_Pathway cluster_pathway Hypothetical Kinase Pathway Stimulus Upstream Stimulus ProteinX Protein X (Kinase) Stimulus->ProteinX Activates Substrate Substrate ProteinX->Substrate Phosphorylates pSubstrate p-Substrate Response Cellular Response pSubstrate->Response Leads to Compound 2-Ethoxy-6-methylpyridin-3-amine Compound->ProteinX Inhibits

Caption: Hypothetical inhibition of a kinase pathway.

Conclusion: Building a Self-Validating Narrative

By systematically progressing through these phases, we can build a strong, evidence-based case for the mechanism of action of 2-Ethoxy-6-methylpyridin-3-amine. The use of orthogonal methods (e.g., affinity pull-down and DARTS) for target identification and the confirmation of a functional cellular consequence that aligns with direct binding data create a self-validating system. This rigorous approach minimizes the risk of misinterpreting artifacts and provides a solid foundation for further preclinical and clinical development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC . (2023, October 10). National Center for Biotechnology Information. [Link]

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  • Developing and Validating Assays for Small-Molecule Biomarkers . (2026, January 31). Pharmaceutical Technology. [Link]

  • Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry . (2025, December 20). Journal of Visualized Experiments. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethoxy-6-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Ethoxy-6-methylpyridin-3-amine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, emphasizing a risk-based methodology to ensure your safety and the integrity of your research.

While specific toxicological data for 2-Ethoxy-6-methylpyridin-3-amine is not extensively published, its structure as an aminopyridine derivative provides a strong basis for hazard assessment. Aminopyridines are a class of compounds known for their potential toxicity and irritant properties.[1][2][3] Therefore, we must operate under the precautionary principle, adopting stringent safety measures appropriate for this chemical class.

The Foundation: A Hazard-Based Approach to PPE Selection

The selection of PPE is not a one-size-fits-all protocol; it is a direct response to the specific hazards posed by a chemical. For aminopyridine derivatives, the primary routes of exposure and associated risks are well-documented:

  • Acute Toxicity: These compounds can be toxic or fatal if swallowed, in contact with skin, or inhaled.[3] The risk of rapid absorption through the skin is a critical consideration.[1]

  • Severe Irritation: Contact can cause serious irritation to the eyes, skin, and respiratory system.[2][3][4]

Therefore, our PPE strategy is designed to create a comprehensive barrier against these threats.

Core Protective Equipment: Your First Line of Defense

All handling of 2-Ethoxy-6-methylpyridin-3-amine, including weighing, transfers, and use in reactions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][5][6][7] The following PPE is mandatory for all personnel involved in these operations.

Eye and Face Protection

Direct ocular exposure to aminopyridines can cause serious eye irritation or damage.[2][8]

  • Mandatory: Wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] Standard safety glasses do not provide adequate protection from splashes.

  • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., large volume transfers, reactions under pressure), supplement goggles with a full-face shield.

Skin and Body Protection

Given the high risk of dermal toxicity, skin protection is paramount.[3]

  • Gloves: Double-gloving with nitrile gloves is required. Nitrile provides good resistance to pyridine-based compounds.[5][7] Latex gloves are not suitable.[5] Gloves must be inspected for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected.

  • Lab Coat: A buttoned, long-sleeved lab coat is required to protect against incidental skin contact.

  • Protective Clothing: For procedures with a higher risk of spillage, consider a chemically resistant apron or a full protective suit.[1]

Respiratory Protection

While engineering controls like a fume hood are the primary defense against inhalation, respiratory protection may be necessary in specific situations.

  • Standard Operations: For routine handling inside a properly functioning chemical fume hood, specific respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or failure of ventilation, a NIOSH-approved respirator with a filter appropriate for organic vapors should be used.[1] All personnel who may need to use a respirator must be properly fit-tested and trained according to OSHA regulations (29 CFR 1910.134).[1]

Operational and Disposal Plans

Safe Handling Workflow

The following diagram outlines the logical flow for ensuring safety before and during the handling of 2-Ethoxy-6-methylpyridin-3-amine.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning & Use cluster_post Post-Handling & Disposal A Review SDS for Aminopyridines B Verify Fume Hood Certification A->B C Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) B->C D Don Lab Coat C->D Proceed to Handling E Don Inner Nitrile Gloves D->E F Don Outer Nitrile Gloves E->F G Don Chemical Splash Goggles F->G H Handle Chemical Exclusively Inside Fume Hood G->H I Segregate Waste into Labeled Hazardous Waste Container H->I After Procedure J Doff PPE (Outer Gloves First) I->J K Wash Hands Thoroughly J->K

Caption: Workflow for safe handling of 2-Ethoxy-6-methylpyridin-3-amine.

Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye Protection: Put on your chemical splash goggles.

Doffing (Taking Off) Sequence: This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves by pinching the cuff of one glove and peeling it off inside-out. Use the clean, now-ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your inner clothing.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[3]

Spill and Waste Management
  • Spills: In case of a small spill inside the fume hood, use a spill kit with an inert absorbent material (e.g., sand or vermiculite) to contain it.[9] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Disposal: All materials contaminated with 2-Ethoxy-6-methylpyridin-3-amine, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste. Follow all local, regional, and national regulations for chemical waste disposal.[8]

Summary of Hazards and Required PPE

Hazard CategoryRoute of ExposureRequired PPE & Controls
Acute Toxicity Ingestion, Inhalation, DermalChemical Fume Hood, Double Nitrile Gloves, Lab Coat
Skin Irritation/Corrosion DermalDouble Nitrile Gloves, Lab Coat, Protective Clothing
Serious Eye Damage/Irritation OcularChemical Splash Goggles, Face Shield (as needed)
Respiratory Irritation InhalationChemical Fume Hood

Your safety is integral to the success of your research. By understanding the hazards associated with 2-Ethoxy-6-methylpyridin-3-amine and rigorously applying these PPE and handling protocols, you create a secure environment for scientific advancement.

References

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • Material Safety Data Sheet for 4-Aminopyridine. (2007, July 10).
  • 4-aminopyridine - Sdfine.
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • Pyridine - SAFETY D
  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Alkali Metals.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE).
  • SAFETY DATA SHEET for 2-amino-6-methylpyridine. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET for 2-Methylpyridin-3-ol. (2009, September 22). Fisher Scientific.
  • Safety D
  • Pyridine - SAFETY D
  • SAFETY DATA SHEET for 2-Methoxy-6-methylpyridine. Fisher Scientific.
  • SAFETY DATA SHEET for 2-Amino-6-methoxy-3-nitropyridine.
  • 2-ethoxy-6-methylpyridin-3-ol | 2060031-10-7. Sigma-Aldrich.
  • Hazardous Substance Fact Sheet for 2-(2-AMINOETHOXY)ETHANOL. (2008, October).
  • SAFETY DATA SHEET for 2-Methoxypyridin-3-amine. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET for 2-Cyano-6-methylpyridine. (2025, May 26). TCI Chemicals.
  • Safety Data Sheet for (6-AMINOMETHYL-3-METHYL-PYRIDIN-2-YL)-METHYL-AMINE. (2024, December 19). CymitQuimica.
  • Material Safety Data Sheet - 2-Hydroxy-6-Methylpyridine, 97%. (2005, October 3). Cole-Parmer.
  • 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY D

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.